(R)-1,1-Difluoro-5-azaspiro[2.4]heptane
Description
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Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(3R)-2,2-difluoro-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2/t5-/m1/s1 |
InChI Key |
AMKKJOJODSUMDI-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@]12CC2(F)F |
Canonical SMILES |
C1CNCC12CC2(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1,1-Difluoro-5-azaspiro[2.4]heptane: A Novel Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and rigid three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the structure, properties, and potential applications of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane, a chiral building block that merges the unique electronic properties of the gem-difluoro group with the conformational rigidity of a spirocyclic system. As a bioisosteric replacement for common motifs like piperidine and pyrrolidine, this compound offers a compelling opportunity to modulate physicochemical and pharmacokinetic properties, leading to improved drug candidates. This document provides a comprehensive overview of its synthesis, characterization, and potential as a key intermediate in the development of novel therapeutics, particularly in the realm of neurologically active agents.
Introduction: The Rise of Fluorinated Spirocycles in Drug Discovery
The quest for drug candidates with enhanced potency, selectivity, and metabolic stability is a perpetual challenge in pharmaceutical research. Two key strategies that have gained significant traction are the introduction of fluorine atoms and the utilization of rigid, three-dimensional molecular scaffolds.[1][2] The this compound moiety is an embodiment of this design philosophy, offering a unique combination of features poised to address some of the most pressing challenges in drug development.
The gem-difluorocyclopropane unit is of particular interest as it can act as a lipophilic hydrogen bond donor and a metabolically stable isostere for a carbonyl group or a gem-dimethyl group.[3] This functional group can profoundly influence the pKa of nearby functionalities, alter molecular conformation, and enhance binding affinity to target proteins.[2]
Spirocyclic systems, such as the 5-azaspiro[2.4]heptane core, introduce a defined three-dimensional geometry into a molecule, which can lead to improved target selectivity and reduced off-target effects.[4] The rigid nature of the spirocyclic scaffold can also lead to a more favorable entropy of binding. The combination of these two structural motifs in a single, chiral building block presents a powerful tool for medicinal chemists.
This guide will provide a detailed exploration of the synthesis, properties, and potential applications of this compound, with a focus on its role as a versatile intermediate for the synthesis of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
The fundamental structure of 1,1-Difluoro-5-azaspiro[2.4]heptane consists of a pyrrolidine ring fused to a gem-difluorocyclopropane ring at the C4 position. The "(R)" designation refers to the stereochemistry at the spirocyclic carbon, which is a critical consideration for interactions with chiral biological targets.
While comprehensive experimental data for the specific (R)-enantiomer is not widely available in the public domain, the properties of the racemic hydrochloride salt provide a useful baseline.
Table 1: Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClF₂N | [5] |
| Molecular Weight | 169.60 g/mol | [5] |
| IUPAC Name | 2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride | [5] |
| Physical Form | Solid | |
| Purity (typical) | ≥97% | |
| Storage Conditions | Inert atmosphere, room temperature |
Note: These properties are for the hydrochloride salt of the racemic mixture.
The introduction of the two fluorine atoms is expected to lower the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart due to the electron-withdrawing nature of fluorine. This modulation of basicity can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Stereochemical Control
The enantioselective synthesis of this compound is a key challenge for its utilization in drug discovery programs. While a specific, documented synthesis for this particular enantiomer is not readily found in peer-reviewed literature, a plausible and efficient route can be conceptualized based on established methodologies for the synthesis of chiral spirocycles and gem-difluorocyclopropanes. A likely synthetic strategy would involve the asymmetric cyclopropanation of a suitable N-protected pyrrolidine-based precursor.
A potential synthetic pathway could involve a rhodium-catalyzed asymmetric cyclopropanation of an exocyclic methylene pyrrolidinone derivative, followed by reduction of the lactam.[6][7] The key to achieving the desired (R) stereochemistry would be the selection of an appropriate chiral ligand for the rhodium catalyst.
Below is a proposed, logical workflow for the synthesis and purification of this compound.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and analysis of this compound.
Experimental Protocol: A Conceptual Approach
The following is a conceptual, step-by-step methodology for the key asymmetric cyclopropanation step, based on analogous transformations.[6]
Step 1: Asymmetric gem-Difluorocyclopropanation
-
To a solution of N-Boc-4-methylenepyrrolidin-2-one in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the chiral rhodium(II) catalyst (e.g., a derivative of Rh₂(OAc)₄ with a chiral ligand).
-
Add a source of difluorocarbene, such as (trifluoromethyl)trimethylsilane (TMSCF₃) and sodium iodide.
-
Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield (R)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one.
Step 2: Lactam Reduction and Deprotection
-
The resulting chiral lactam would then be reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.
-
Subsequent deprotection of the Boc group, typically with trifluoroacetic acid or hydrochloric acid, would yield the target compound, this compound, likely as a salt.
Determination of Optical Purity and Absolute Configuration
Ensuring the enantiomeric excess (e.e.) and confirming the absolute configuration are critical.
-
Optical Purity: The enantiomeric excess of the final compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[8] This often requires derivatization of the amine with a chiral or achiral reagent to enable separation of the enantiomers on a chiral stationary phase.
-
Absolute Configuration: The absolute configuration can be determined by several methods. While X-ray crystallography of a suitable crystalline derivative provides unambiguous proof, other spectroscopic methods can also be employed.[] The Mosher's method, which involves derivatization with a chiral reagent and subsequent ¹H NMR analysis, is a common technique.[][10] Vibrational circular dichroism (VCD) is another powerful tool for determining the absolute configuration of chiral molecules in solution.[8]
Spectroscopic Characterization
¹H NMR:
-
Signals corresponding to the diastereotopic protons of the cyclopropane ring, likely showing complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.
-
Signals for the protons on the pyrrolidine ring, which would also exhibit diastereotopicity.
-
A broad singlet for the N-H proton (in the free base form).
¹³C NMR:
-
A characteristic triplet for the CF₂ carbon due to one-bond C-F coupling.
-
Signals for the other carbons of the cyclopropane and pyrrolidine rings, with some showing smaller C-F coupling constants.
¹⁹F NMR:
-
A complex multiplet is expected for the two diastereotopic fluorine atoms, which would be coupled to each other and to the adjacent protons.
Mass Spectrometry:
-
The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.
For reference, the IR spectrum of the N-acetyl derivative of 1,1-Difluoro-5-azaspiro[2.4]heptane is available and would show characteristic C-F and C=O stretching frequencies.[11]
Applications in Medicinal Chemistry: A Scaffold for Innovation
The this compound scaffold is a prime candidate for use as a bioisosteric replacement for more common saturated heterocycles like piperidine and pyrrolidine. Its rigid, three-dimensional nature and the presence of the gem-difluoro group can impart advantageous properties to a drug candidate.
Bioisosterism and Physicochemical Property Modulation
The strategic replacement of a common chemical group with another that retains similar biological activity but has altered physicochemical properties is a powerful strategy in drug design. The 1,1-difluoro-5-azaspiro[2.4]heptane moiety can be considered a non-classical bioisostere of various carbocyclic and heterocyclic rings.
Diagram 2: Bioisosteric Relationships
Caption: Bioisosteric relationships of the this compound scaffold.
The introduction of this scaffold can lead to:
-
Increased Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism.[12]
-
Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which can in turn affect its absorption, distribution, and toxicity.[12]
-
Altered pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the nitrogen atom, which can be beneficial for optimizing pharmacokinetic properties.
-
Improved Target Engagement: The rigid conformation of the spirocycle can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.
Potential Therapeutic Areas
While there are no approved drugs containing the this compound moiety to date, the broader class of azaspiro[2.4]heptanes has shown significant promise in several therapeutic areas, suggesting a fertile ground for the application of this fluorinated analog.
-
Orexin Receptor Antagonists: A series of 5-azaspiro[2.4]heptanes have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists.[13] Orexin antagonists are a clinically validated class of drugs for the treatment of insomnia.[14][15] The introduction of the gem-difluoro group could potentially enhance the properties of these antagonists.
-
Hepatitis C Virus (HCV) NS5A Inhibitors: Patents have been filed for the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives as key intermediates in the synthesis of HCV NS5A inhibitors.[16][17] This highlights the value of this scaffold in the development of antiviral agents.
-
Other CNS Applications: Given its structural similarity to other CNS-active scaffolds, this compound could find applications in the development of treatments for a range of neurological and psychiatric disorders.
Conclusion and Future Outlook
This compound represents a novel and promising building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core, a chiral center, and the electronically modulating gem-difluoro group offers a wealth of opportunities for the design of next-generation therapeutics with improved pharmacological profiles. While the enantioselective synthesis remains a key area for further research and publication, the potential applications in areas such as insomnia, viral infections, and other CNS disorders are compelling. As the demand for drug candidates with superior "drug-like" properties continues to grow, the strategic deployment of sophisticated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. Retrieved from [Link]
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- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Future Medicinal Chemistry, 8(12), 1401-1413.
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- Hu, W., & Doyle, M. P. (2005). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 127(47), 16482-16483.
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. Retrieved from [Link]
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ResearchGate. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved from [Link]
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MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Retrieved from [Link]
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gem-difluoro spirocyclic amines in medicinal chemistry
The Gem-Difluoro Spirocyclic Amine Paradigm: A Strategic Framework for Modulating Physicochemical Space in Drug Discovery
Executive Summary
The transition from planar,
The Rationale: Escaping Flatland & The Bioisosteric Advantage
Traditional saturated nitrogen heterocycles (e.g., piperidine) are ubiquitous in FDA-approved drugs but suffer from inherent liabilities: high basicity (
Spirocyclic amines, such as 2-azaspiro[3.3]heptane, address the structural limitations by providing a rigid, three-dimensional vectorization that improves target selectivity and solubility[1]. Yet, the basicity of the amine often remains sub-optimal. The introduction of a gem-difluoro group into the spirocyclic core acts as a sophisticated bioisosteric replacement. The
Fig 1. Logical workflow of bioisosteric replacement from planar amines to fluorinated spirocycles.
The Causality of Physicochemical Modulation
As a Senior Application Scientist, it is critical to understand why these modifications work, rather than just observing the empirical results. The incorporation of a gem-difluoro group exerts its effects through three primary mechanisms:
A. Attenuation of Basicity ( ) via Inductive Effects
The highly electronegative fluorine atoms pull electron density away from the basic nitrogen atom through the
B. Tuning Lipophilicity ( / )
While individual fluorine atoms are highly lipophilic, the overall impact of a gem-difluoro group on
C. Metabolic Shielding
Cytochrome P450 (CYP450) enzymes typically target electron-rich or sterically exposed
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the quantitative shifts in physicochemical properties when transitioning from traditional heterocycles to fluorinated spirocycles.
| Compound Scaffold | Representative Motif | Approx. | Approx. | Primary Liability / Advantage |
| Planar Heterocycle | Piperidine | 11.2 | 0.8 | High hERG liability, rapid metabolism |
| Planar Heterocycle | Morpholine | 8.4 | -0.9 | Low lipophilicity, limited target vectors |
| Spirocyclic Amine | 2-Azaspiro[3.3]heptane | 10.4 | 0.5 | Improved 3D shape, basicity remains high |
| gem-Difluoro Spirocycle | 6,6-Difluoro-2-azaspiro[3.3]heptane | 8.8 | 1.1 | Tuned basicity, high metabolic stability |
Validated Methodologies & Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for the synthesis and analytical evaluation of gem-difluoro spirocyclic amines.
Synthetic Protocol: 6,6-Difluoro-2-azaspiro[3.3]heptane Hydrochloride
The synthesis of gem-difluoro spirocycles often relies on the direct deoxofluorination of a corresponding spirocyclic ketone using reagents like DAST (Diethylaminosulfur trifluoride).
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 10.0 mmol of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent reagent hydrolysis.
-
Fluorination: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 25.0 mmol (2.5 equivalents) of DAST dropwise via a syringe pump. Causality: DAST is highly reactive and exothermic; controlled addition at low temperatures prevents the formation of elimination byproducts.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours. Monitor complete consumption of the ketone via LC-MS.
-
Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Quench by the dropwise addition of saturated aqueous
until evolution ceases. Causality: This neutralizes the hazardous hydrofluoric acid (HF) generated during deoxofluorination. -
Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous
, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-Boc-protected gem-difluoro intermediate. -
Deprotection: Dissolve the intermediate in 10 mL of DCM and add 10 mL of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride as a highly pure, white solid.
Fig 2. Step-by-step synthetic workflow for 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride.
Analytical Protocol: Potentiometric Determination
To accurately measure the inductive effect of the
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using certified standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly maintained temperature of 25.0 ± 0.1 °C using a circulating water bath.
-
Sample Preparation: Dissolve exactly 1.0 mM of the synthesized 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride in a 0.15 M aqueous
solution. Causality: The background maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration. -
Titration Execution: Submerge the electrode and a nitrogen sparging tube into the sample. Sparge with
gas for 5 minutes prior to and during the titration. Causality: This prevents atmospheric from dissolving into the solution as carbonic acid, which would artificially skew the basic pH readings. -
Data Acquisition: Titrate with standardized 0.1 M
using an automated titrator, adding 0.01 mL increments. The system must wait for a stable drift criterion (< 0.1 mV/sec) before recording each data point. -
Analysis: Calculate the
by plotting the first derivative of the titration curve ( ) to find the exact equivalence point, and apply the Henderson-Hasselbalch equation at the half-equivalence volume.
Conclusion
The strategic incorporation of gem-difluoro spirocyclic amines represents a masterclass in rational drug design. By understanding the causality between molecular structure and physicochemical behavior—specifically the inductive lowering of
References
- BenchChem Technical Support Team. "The Gem-Difluoro Group: A Strategic Tool for Optimizing Spirocyclic Scaffolds in Drug Discovery." BenchChem, Nov. 2025.
- "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv.
- "1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery." ResearchGate.
- "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry - ACS Publications.
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The 5-azaspiro[2.4]heptane Scaffold: A Strategic Piperidine Bioisostere
Executive Summary
The 5-azaspiro[2.4]heptane scaffold represents a high-value tactical modification in modern medicinal chemistry. While structurally a rigidified pyrrolidine, it is frequently deployed as a bioisostere for piperidine rings. This substitution strategy—often termed "ring contraction with bulk compensation"—addresses critical liabilities in lead optimization: it lowers lipophilicity (LogD), modulates basicity (pKa) to reduce hERG liability, and blocks metabolic soft spots without sacrificing the steric volume required for receptor binding.
This guide details the physicochemical rationale, authoritative synthetic pathways, and application strategies for this scaffold.
Part 1: Structural & Physicochemical Rationale[1]
The "Ring Contraction + Bulk Compensation" Strategy
Replacing a six-membered piperidine with a five-membered pyrrolidine changes the vector of substituents and reduces molecular volume. However, simply switching to pyrrolidine often leads to a loss of potency due to the reduction in hydrophobic contact area.
The 5-azaspiro[2.4]heptane restores this lost volume. The spiro-fused cyclopropane ring projects orthogonally to the pyrrolidine plane, mimicking the chair-like spatial occupancy of a piperidine ring while locking the conformation.
Physicochemical Modulation
The incorporation of the spiro-cyclopropane moiety exerts significant electronic and steric effects:
-
pKa Modulation: The cyclopropane ring is electron-withdrawing (inductive effect). When spiro-fused beta or gamma to the nitrogen, it typically lowers the pKa of the amine by 0.5–1.5 log units compared to the parent piperidine (pKa ~11.0). This brings the molecule closer to physiological pH, improving membrane permeability and reducing lysosomal trapping.
-
Metabolic Stability: The spiro-fusion blocks specific carbons from oxidation. In piperidines, the C3 and C4 positions are common sites for CYP450-mediated hydroxylation. In 5-azaspiro[2.4]heptane, the spiro-carbon (C3 of the pyrrolidine core) is quaternary, completely eliminating oxidative liability at that position.
Comparative Metrics
| Property | Piperidine | Pyrrolidine | 5-azaspiro[2.4]heptane | Impact |
| Ring Size | 6 | 5 | 5 (Fused) | Rigidification |
| pKa (approx) | ~11.0 | ~11.3 | ~9.8 - 10.5 | Improved Permeability |
| Fsp3 Character | High | High | High | Maintains 3D complexity |
| Metabolic Risk | High (C3/C4 oxidation) | Mod (alpha-oxidation) | Low (Spiro-blocked) | Extended Half-life |
Part 2: Visualization of Bioisosteric Relationships
The following diagram illustrates the structural logic and synthetic entry points for the scaffold.
Caption: Logical progression from Piperidine to the 5-azaspiro[2.4]heptane scaffold, highlighting the restoration of steric volume via cyclopropanation.
Part 3: Authoritative Synthetic Methodologies
The synthesis of 5-azaspiro[2.4]heptane is non-trivial due to the strain of the spiro-junction. The most robust industrial route involves the Tebbe Olefination / Simmons-Smith Cyclopropanation sequence. This method allows for the construction of the spiro system on a pre-existing nitrogen heterocycle.
The "Exocyclic Alkene" Route (Recommended)
This route is preferred for its scalability and ability to tolerate N-protecting groups (Boc, Cbz).
Phase 1: Substrate Preparation
Start with N-Boc-3-pyrrolidinone . This commercially available ketone provides the 5-membered ring template.
Phase 2: Methylenation (Tebbe or Wittig)
The ketone is converted to an exocyclic alkene. While Wittig reagents can be used, the Tebbe reagent (or Petasis reagent) is often superior for sterically hindered or enolizable ketones to prevent racemization if chiral centers are present.
Phase 3: Cyclopropanation (Simmons-Smith)
The exocyclic double bond is converted to a spiro-cyclopropane using the Furukawa modification of the Simmons-Smith reaction (
Part 4: Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate.
Reagents & Safety
-
Tebbe Reagent: Pyrophoric. Handle under strict Argon atmosphere.
-
Diethylzinc (
): Pyrophoric. -
Diiodomethane (
): Light sensitive, toxic.
Step-by-Step Workflow
Step 1: Methylenation of N-Boc-3-pyrrolidinone
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvent: Add anhydrous THF (100 mL) and cool to -78°C.
-
Reagent Addition: Add Tebbe reagent (0.5 M in toluene, 1.2 equiv) dropwise over 20 minutes. The solution will turn deep red.
-
Substrate: Add N-Boc-3-pyrrolidinone (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 2 hours.
-
Quench: Cool to 0°C. Carefully add 0.1 N NaOH solution dropwise (Gas evolution!). Dilute with diethyl ether.
-
Workup: Filter through a pad of Celite/basic alumina to remove titanium salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the 3-methylene-N-Boc-pyrrolidine .
Step 2: Simmons-Smith Cyclopropanation
-
Setup: Flame-dry a flask under Argon.
-
Zinc Carbenoid Formation: Add anhydrous DCM (dichloromethane) and
(1.0 M in hexanes, 2.5 equiv). Cool to 0°C. -
Carbene Source: Add
(2.5 equiv) dropwise. A white precipitate may form. Stir for 20 mins to form the active species ( ). -
Cyclization: Add the 3-methylene-N-Boc-pyrrolidine (from Step 1) dissolved in DCM dropwise.
-
Completion: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (stain with KMnO4; the alkene spot will disappear).
-
Quench: Carefully pour into saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
. -
Isolation: Concentrate and purify via silica gel chromatography to obtain N-Boc-5-azaspiro[2.4]heptane .
Step 3: Deprotection (Optional)
To release the free amine for coupling:
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.
Part 5: Synthetic Pathway Visualization
Caption: Synthetic flowchart for the conversion of pyrrolidinone to the 5-azaspiro[2.4]heptane scaffold.
Part 6: Medicinal Chemistry Applications & Case Studies
Orexin Receptor Antagonists
Research has demonstrated the utility of 5-azaspiro[2.4]heptane in Dual Orexin Receptor Antagonists (DORAs) .[1][2] In these campaigns, the scaffold replaced a 4,4-disubstituted piperidine.[1][2]
-
Outcome: The spiro-analog maintained potency against Orexin 1 and 2 receptors but significantly reduced CYP450 inhibition potential compared to the piperidine parent. The rigid spiro-system reduced the entropic penalty of binding.
HCV NS5A Inhibitors
In the development of Hepatitis C antivirals (analogous to Ledipasvir strategies), the 5-azaspiro[2.4]heptane core was utilized to link the proline-like moiety to the effector anchor.
-
Mechanism: The spiro-cyclopropane provides a specific "kink" in the backbone, orienting the amide bond vectors to optimize hydrogen bonding within the NS5A dimer interface.
Selectivity Engineering
The scaffold is particularly useful when "flagpole" hydrogens in a piperidine chair conformation cause steric clashes in a target pocket. The 5-azaspiro[2.4]heptane removes these axial interactions while maintaining the overall hydrophobic bulk, often resulting in improved selectivity profiles against off-targets like muscarinic receptors.
References
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Stasi, L. P., et al. (2013).[2] "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Enamine Ltd. (2025). "Spirocyclic Piperidine Bioisosteres: 4-Azaspiro[2.3]hexane and related scaffolds." Enamine Technical Library.
-
Melnykov, K. P., et al. (2019). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.
-
Qiu, Y., et al. (2014). "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." U.S. Patent US8927739B2.
- Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Contextual reference for spiro-ring physicochemical properties).
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The Strategic Integration of Fluorinated Spirocycles for Conformational Restriction in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with enhanced pharmacological properties is a central theme in drug discovery. The strategic use of fluorinated spirocycles has emerged as a powerful approach to address key challenges in medicinal chemistry, including potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synergistic benefits of combining spirocyclic scaffolds with fluorine substitution. We will delve into the fundamental principles of conformational restriction, the unique electronic properties of fluorine, and how their combination provides a sophisticated tool for modern drug design. This paper will explore the synthetic strategies for accessing these valuable motifs, their impact on critical drug-like properties, and illustrative case studies that highlight their successful application.
Introduction: The Imperative for Three-Dimensionality and Conformational Control
The "flatland" of traditional drug discovery, dominated by aromatic and heteroaromatic scaffolds, is progressively giving way to a more three-dimensional approach.[1] Molecules with greater sp³ character often exhibit improved physicochemical properties and a higher likelihood of clinical success.[2] This shift is driven by the need to achieve more specific interactions with the complex, three-dimensional binding sites of biological targets.
Conformational restriction is a key strategy in this endeavor. By locking a molecule into a specific, bioactive conformation, medicinal chemists can significantly enhance binding affinity for the intended target and reduce off-target effects, thereby improving both potency and selectivity.[1]
Spirocycles , ring systems fused at a single quaternary carbon atom, are inherently three-dimensional and serve as excellent scaffolds for achieving conformational rigidity.[3][4] Their unique topology allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with protein binding pockets.[3]
The Power of Two: Synergistic Effects of Spirocycles and Fluorine
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with approximately 20% of all commercial pharmaceuticals being organofluorine compounds.[5][6] The unique properties of the fluorine atom, when combined with the structural rigidity of a spirocycle, create a powerful synergy that can be leveraged to fine-tune a wide array of molecular properties.
The Role of the Spirocyclic Core
The primary advantages of employing spirocyclic scaffolds in drug design include:
-
Inherent Three-Dimensionality: Spirocycles provide a rigid, non-planar framework that enables the exploration of three-dimensional chemical space.[1][3]
-
Conformational Restriction: The spirocyclic fusion point limits the number of accessible conformations, which can pre-organize the molecule for optimal binding to its target.[1][4]
-
Modulation of Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can improve aqueous solubility and metabolic stability compared to their aromatic counterparts.[3][4]
-
Novel Chemical Space: Spirocycles provide access to unique and patentable chemical matter.[4]
The Influence of Fluorine Substitution
The strategic placement of fluorine atoms on a spirocyclic scaffold can profoundly impact a molecule's properties in several ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5][7] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[8]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and plasma protein binding.[8][9] The effect is context-dependent: a single fluorine on an aliphatic ring may slightly increase lipophilicity, while a trifluoromethyl group can significantly increase it.[9]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the local electronic environment, influencing hydrogen bonding patterns and other non-covalent interactions within the target's binding site.[8][10] This can lead to enhanced binding affinity and selectivity.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its absorption and distribution.[9]
-
Conformational Control via the Gauche Effect: The stereoelectronic interaction between a C-F bond and a neighboring polar bond can favor a gauche conformation, providing an additional layer of conformational control.[9][11]
Synthetic Strategies for Fluorinated Spirocycles
The synthesis of fluorinated spirocycles presents unique challenges but a growing number of methodologies are making these scaffolds more accessible. A general workflow often involves the synthesis of a spirocyclic core followed by fluorination, or the use of fluorinated building blocks in the construction of the spirocycle.
General Synthetic Workflow
Caption: General synthetic strategies for accessing fluorinated spirocycles.
Key Experimental Protocol: Double Michael Addition for Spiro-heterocycle Synthesis
One efficient method for constructing spirocyclic systems is the intermolecular double Michael addition.[12] This approach allows for the assembly of complex spiro-heterocycles from readily available starting materials.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve N,N'-dimethylbarbituric acid (1 equivalent) and an appropriate chalcone derivative (e.g., 1,3-bis(4-fluorophenyl)prop-2-en-1-one) (2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired fluorinated spiro-heterocycle.[12]
Causality: The base catalyzes the initial Michael addition of the barbituric acid to one equivalent of the chalcone. A subsequent intramolecular Michael addition of the resulting enolate to the second equivalent of the chalcone leads to the formation of the spirocyclic core.
Impact of Fluorinated Spirocycles on Drug Properties: A Quantitative Look
The introduction of fluorinated spirocycles can lead to measurable improvements in key drug-like properties.
| Property | Non-Spirocyclic/Non-Fluorinated Analog | Fluorinated Spirocyclic Analog | Rationale for Improvement |
| Metabolic Stability (in vitro t½) | Low (e.g., < 30 min in liver microsomes) | High (e.g., > 120 min) | C-F bond strength prevents oxidative metabolism.[7][8] |
| Binding Potency (IC₅₀) | Moderate (e.g., 50 nM) | High (e.g., 5 nM) | Conformational rigidity and favorable electronic interactions.[1][8] |
| Lipophilicity (logD₇.₄) | High (e.g., 4.5) | Optimized (e.g., 3.0) | Increased sp³ character and polarity from fluorine.[2] |
| Aqueous Solubility | Low | Improved | Reduced planarity and increased polarity.[3] |
Case Studies in Drug Discovery
The successful application of fluorinated spirocycles can be seen in several drug discovery programs.
-
Neurokinin 1 (NK₁) Receptor Antagonists: The development of aprepitant and its analogs for chemotherapy-induced nausea and vomiting has benefited from the use of spirocyclic scaffolds to lock in the bioactive conformation. Further fluorination of these scaffolds has been explored to enhance metabolic stability and brain penetration.
-
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: In the optimization of MCHR1 antagonists for the treatment of obesity, the replacement of a morpholine ring with various azaspirocycles led to lower lipophilicity and improved metabolic stability.[2] The introduction of fluorine on these spirocycles further fine-tuned their properties.
-
DNA Gyrase Inhibitors: Certain pyrimidinetrione-based DNA gyrase inhibitors that have entered clinical trials for gonorrhea feature a spirocyclic core that was identified from a compound library screen.[3] Fluorination of the peripheral aromatic rings is a common strategy in this class to enhance potency and pharmacokinetic properties.
Conclusion and Future Perspectives
The strategic incorporation of fluorinated spirocycles represents a sophisticated and powerful approach in modern drug design. The synergistic combination of conformational restriction imparted by the spirocyclic core and the unique electronic and metabolic properties conferred by fluorine provides medicinal chemists with a versatile toolkit to address multiple challenges simultaneously. As synthetic methodologies become more robust and our understanding of fluorine's subtle effects on molecular conformation and interactions deepens, we can expect to see an increasing number of clinical candidates and approved drugs featuring these elegant and highly functional motifs. The future of this field lies in the development of novel, stereoselective synthetic methods to access an even greater diversity of fluorinated spirocyclic scaffolds, further expanding the accessible chemical space for drug discovery.
References
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
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Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Guesmi, A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]
-
Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]
-
Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
-
Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for synthesis of fluorinated spiroethers. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]
-
Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
-
Loughborough University. (n.d.). Synthesis of fluorinated Heterocycles. [Link]
-
Moshniaha, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]
-
Petrucci, R., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health. [Link]
-
Reddy, C. S., & Kumar, V. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. National Institutes of Health. [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ResearchGate. (2025). (PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]
-
Moshniaha, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
-
Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]
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MDPI. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. [Link]
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The Strategic Application of (R)-1,1-Difluoro-5-azaspiroheptane (CAS 1215071-12-7) in Rational Drug Design
The Strategic Application of (R)-1,1-Difluoro-5-azaspiro[1]heptane (CAS 1215071-12-7) in Rational Drug Design
Executive Summary
(R)-1,1-Difluoro-5-azaspiro[]heptane hydrochloride (CAS 1215071-12-7) has emerged as a privileged, conformationally restricted building block in modern medicinal chemistry. By fusing a gem-difluorocyclopropane unit to a pyrrolidine ring, this spirocyclic scaffold offers a unique combination of steric bulk, high 3D character (Fsp³), and finely tuned physicochemical properties. This technical guide provides an in-depth analysis of its structural causality, pharmacokinetic impact, and synthetic integration protocols for drug development professionals.
Structural and Physicochemical Profiling
The transition from flat, sp²-rich molecules to sp³-rich architectures is a cornerstone of contemporary drug discovery, aimed at improving clinical success rates and minimizing off-target toxicity. The 5-azaspiro[]heptane core acts as a highly rigidified bioisostere of piperidine or pyrrolidine.
Causality of the gem-Difluoro Group
The incorporation of fluorine atoms into this scaffold is not merely for metabolic blocking. The strong electronegativity of the gem-difluoro motif exerts a powerful inductive effect (-I) through the spirocyclic carbon, significantly lowering the pKa of the adjacent pyrrolidine nitrogen .
A standard pyrrolidine possesses a pKa of ~11.3, making it >99% ionized at physiological pH (7.4), which can severely hinder passive membrane permeability. By lowering the pKa to approximately 8.5, the fraction of the neutral, lipophilic species increases exponentially in the systemic circulation. This directly enhances cellular penetration and oral bioavailability without adding excessive lipophilic bulk (which would otherwise negatively impact Lipophilic Efficiency, LipE).
Table 1: Comparative Physicochemical Data of Saturated Heterocycles
| Scaffold | pKa (Amine) | LogP (Calculated) | Topological Polar Surface Area (TPSA) | 3D Character (Fsp³) |
| Pyrrolidine | 11.3 | 0.40 | 12.0 Ų | 1.00 |
| 5-Azaspiro[]heptane | 10.5 | 0.85 | 12.0 Ų | 1.00 |
| (R)-1,1-Difluoro-5-azaspiro[]heptane | 8.5 | 1.40 | 12.0 Ų | 1.00 |
(Data synthesized from standard medicinal chemistry predictive models and structural reference data )
Mechanistic Pathways and Pharmacological Logic
The rigidification of the amine core reduces the entropic penalty typically associated with the binding of flexible alkyl chains to a target protein. When (R)-1,1-Difluoro-5-azaspiro[]heptane binds to a receptor, it is already "pre-organized" into its bioactive conformation.
Figure 1: Causal relationship between spirocycle structural features and pharmacological efficacy.
Synthetic Integration: High-Yield Cross-Coupling Protocols
Because CAS 1215071-12-7 is commercially supplied as a hydrochloride salt, it requires careful handling during base-sensitive cross-coupling reactions. The steric hindrance of the spiro-center adjacent to the secondary amine necessitates highly active palladium catalysts to prevent stalled catalytic cycles.
Protocol: Buchwald-Hartwig Amination of (R)-1,1-Difluoro-5-azaspiro[1]heptane
Objective: Covalent attachment of the spirocyclic amine to an aryl bromide lead core.
Causality of Reagent Selection: We utilize RuPhos Pd G3. The bulky biarylphosphine ligand (RuPhos) accelerates reductive elimination—a critical step when dealing with sterically demanding secondary amines—thereby suppressing unwanted β-hydride elimination .
Materials:
-
(R)-1,1-Difluoro-5-azaspiro[]heptane HCl (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
RuPhos Pd G3 (0.05 equiv, 5 mol%)
-
RuPhos (0.05 equiv, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, charge a flame-dried Schlenk flask with RuPhos Pd G3 (5 mol%) and RuPhos (5 mol%).
-
Logic: Pre-mixing the precatalyst and ligand ensures rapid generation of the active L1Pd(0) species, preventing off-cycle degradation.
-
-
Reagent Loading: Add the aryl bromide (1.0 equiv), (R)-1,1-Difluoro-5-azaspiro[]heptane HCl (1.2 equiv), and NaOtBu (3.0 equiv).
-
Logic: 3.0 equivalents of base are strictly required because 1.0 equivalent is immediately consumed to neutralize the HCl salt of the spirocycle, leaving 2.0 equivalents to drive the catalytic cycle.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask with a Teflon stopcock and remove it from the glovebox.
-
Thermal Reaction: Stir the mixture at 85°C for 12 hours.
-
Self-Validation: Monitor the reaction via LC-MS. If conversion stalls at ~70%, do not increase the temperature, as this will degrade the catalyst. Instead, cool the reaction and spike with an additional 2 mol% of RuPhos Pd G3.
-
-
Workup & Quenching: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the mixture through a pad of Celite.
-
Logic: This removes palladium black and inorganic salts (NaBr, NaCl) that can foul HPLC columns.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure fluorinated lead compound.
Figure 2: Synthetic workflow for incorporating CAS 1215071-12-7 into a lead compound.
Conclusion
The strategic utilization of (R)-1,1-Difluoro-5-azaspiro[]heptane represents a masterclass in rational drug design. By leveraging the synergistic effects of spirocyclic conformational restriction and the inductive electron withdrawal of the gem-difluoro group, medicinal chemists can rescue lead compounds suffering from poor permeability, rapid metabolic clearance, or high entropic binding penalties.
References
-
Beilstein Journal of Organic Chemistry. "Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines and 1,1-difluoro-5-azaspiro[]heptane-6-carboxylates." Available at: [Link]
-
PubChem. "1,1-Difluoro-5-azaspiro[]heptane hydrochloride." National Center for Biotechnology Information. Available at: [Link]
-
Nature Protocols. "Palladium-catalyzed C–N cross-coupling reactions." Available at: [Link]
Sources
The Strategic Incorporation of 1,1-Difluoro-5-azaspiro[2.4]heptane in the Design of Orexin Receptor Antagonists: A Technical Guide
Foreword: Beyond "Flat" Molecules in Pursuit of Superior CNS Therapeutics
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, safety, and pharmacokinetic profiles has driven a paradigm shift away from planar, two-dimensional molecular architectures. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to navigate the complexities of biological targets and achieve desired pharmacological effects. This guide delves into the nuanced role of a particularly compelling 3D fragment, 1,1-difluoro-5-azaspiro[2.4]heptane, in the design of orexin receptor antagonists—a class of therapeutics that has revolutionized the management of sleep-wake disorders. We will explore the rationale behind its selection, the profound impact of gem-difluorination on key molecular properties, and its successful application in the development of potent and selective modulators of the orexin system.
The Orexin System: A Prime Target for Sleep-Wake Regulation
The discovery of the orexin neuropeptides (orexin-A and orexin-B) and their cognate G-protein coupled receptors (OX1 and OX2) in the late 1990s unveiled a critical signaling pathway in the regulation of arousal, wakefulness, and appetite.[1] The orexin system, primarily localized in the hypothalamus, plays a pivotal role in maintaining a consolidated wakeful state. Consequently, antagonism of orexin receptors has been identified as a highly effective therapeutic strategy for the treatment of insomnia, offering a more targeted approach compared to traditional hypnotics that potentiate the inhibitory neurotransmitter GABA. Dual Orexin Receptor Antagonists (DORAs) have demonstrated clinical efficacy in promoting sleep onset and maintenance with a reduced side-effect profile.[2]
Figure 1: Simplified Orexin Signaling Pathway and the Mechanism of Dual Orexin Receptor Antagonists (DORAs).
The Emergence of Spirocyclic Scaffolds in Orexin Antagonist Design
Early efforts in the development of orexin antagonists identified several chemical series with promising activity. However, achieving desirable pharmacokinetic properties, such as good oral bioavailability and brain penetration, alongside potent receptor antagonism, proved to be a significant challenge. The exploration of novel chemical space led to the discovery of the 5-azaspiro[2.4]heptane moiety as a highly effective core scaffold.[1] This spirocyclic amine offers a rigid, three-dimensional framework that can appropriately orient key pharmacophoric elements for optimal interaction with the orexin receptors. Its inherent non-planarity contributes to improved solubility and reduced molecular planarity, which are often associated with better drug-like properties.
The Strategic Advantage of Gem-Difluorination: Introducing 1,1-Difluoro-5-azaspiro[2.4]heptane
While the 5-azaspiro[2.4]heptane core provided a significant step forward, medicinal chemists sought further refinements to fine-tune the properties of these antagonists. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic parameters.[3] The gem-difluoro substitution at the 1-position of the 5-azaspiro[2.4]heptane ring is a particularly insightful modification, offering a multitude of benefits.
Figure 2: Chemical structures of 5-azaspiro[2.4]heptane and its 1,1-difluoro derivative.
Modulation of Basicity (pKa)
The introduction of the highly electronegative fluorine atoms in a gem-difluoro arrangement has a profound electron-withdrawing inductive effect. This effect propagates through the carbon framework to the nitrogen atom of the azaspirocycle, thereby reducing its basicity (lowering the pKa). This seemingly subtle electronic perturbation has significant pharmacological implications:
-
Reduced Off-Target Interactions: Many aminergic G-protein coupled receptors (GPCRs), which are common off-targets for central nervous system (CNS) drugs, have a key aspartate residue in their binding pocket that forms a salt bridge with basic amine motifs. By lowering the pKa of the spirocyclic amine, the propensity for such ionic interactions with off-target receptors is diminished, leading to enhanced selectivity.
-
Improved Pharmacokinetics: A lower pKa can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning the pKa, medicinal chemists can optimize the balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability and brain penetration.
Impact on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex and context-dependent. While the introduction of fluorine generally increases lipophilicity, the gem-difluoro motif can lead to a more nuanced outcome. The increased polarity of the C-F bonds can, in some cases, lead to a decrease in the overall lipophilicity of the molecule, or a redistribution of the molecular lipophilicity potential. This allows for a fine-tuning of the LogP value, which is a critical parameter for CNS drugs, as it governs their ability to cross the blood-brain barrier.
Enhancement of Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By introducing the gem-difluoro group, a potential site of metabolism on the spirocyclic core is effectively "blocked." This can lead to:
-
Increased Half-Life: Reduced metabolic clearance results in a longer plasma half-life, which can allow for less frequent dosing.
-
Improved Bioavailability: By minimizing first-pass metabolism in the liver, a greater fraction of the administered dose reaches systemic circulation.
-
Reduced Formation of Reactive Metabolites: Blocking metabolic pathways can prevent the formation of potentially toxic reactive metabolites.
Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane: A Representative Protocol
The synthesis of the 1,1-difluoro-5-azaspiro[2.4]heptane core is a key step in the preparation of orexin receptor antagonists incorporating this moiety. While specific routes may vary, a general and plausible synthetic strategy is outlined below.
Experimental Protocol: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
-
Step 1: Synthesis of a Suitable Spirocyclic Ketone Precursor. A commercially available or readily synthesized spirocyclic ketone, such as 5-azaspiro[2.4]heptan-1-one, serves as the starting material. The amine functionality is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions in the subsequent fluorination step.
-
Step 2: Gem-Difluorination. The protected spirocyclic ketone is subjected to deoxofluorination. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or one of its safer analogues. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.
-
Step 3: Deprotection. The protecting group on the nitrogen atom is removed under appropriate conditions. For example, a Boc group can be cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Step 4: Salt Formation. The resulting free amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent, such as diethyl ether or dioxane, to facilitate isolation and improve stability.
Sources
Engineering Metabolic Resilience: A Technical Guide to Fluorinated Azaspiroheptane Derivatives in Drug Discovery
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, cyclic amines such as piperidine, morpholine, and piperazine are ubiquitous structural motifs. However, these rings frequently suffer from severe metabolic liabilities. The electron-rich nitrogen atom facilitates binding to the heme iron of Cytochrome P450 (CYP450) enzymes, leading to rapid
To overcome these pharmacokinetic bottlenecks, researchers have increasingly turned to spirocyclic bioisosteres. The 2-azaspiro[3.3]heptane and the next-generation 1-azaspiro[3.3]heptane scaffolds have proven highly effective at mimicking the vector geometry and basicity of piperidine while introducing rigid steric bulk that physically shields adjacent carbon atoms from oxidative attack[1][2].
While spiro-fusion alone improves metabolic stability, the strategic introduction of fluorine atoms onto the azaspiroheptane framework acts as a definitive metabolic blockade[3]. The mechanistic causality behind this stabilization relies on two primary factors:
-
Electronic Deactivation (pKa Modulation): Fluorine's strong electron-withdrawing nature (-I effect) significantly lowers the basicity (pKa) of the spirocyclic amine[4]. A less basic nitrogen exhibits reduced affinity for CYP450 heme binding and lowers the risk of phospholipidosis by decreasing membrane accumulation.
-
Steric and Bond-Strength Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at known metabolic "soft spots" (e.g., the 6-position of a 2-azaspiro[3.3]heptane) completely abrogates hydrogen abstraction by CYP enzymes, forcing the metabolic machinery to stall or redirect to less favorable pathways[3].
CYP450-mediated metabolic pathways: Piperidine vs. Fluorinated Azaspiroheptane.
Physicochemical & Metabolic Profiling
The transition from a standard piperidine ring to a fluorinated azaspiroheptane fundamentally alters the physicochemical profile of a drug candidate. By adding carbon atoms (spiro-fusion) and fluorine, one might intuitively expect an increase in lipophilicity. However, the unique three-dimensional topology of azaspiroheptanes often lowers the overall LogD compared to flat cyclic amines, a phenomenon driven by the disruption of hydration shells and altered dipole moments[5].
The table below synthesizes comparative data for model compounds, demonstrating the profound impact of spiro-fusion and fluorination on metabolic half-life (
| Scaffold / Model Derivative | pKa | cLogP / LogD | Intrinsic Clearance ( | Half-life ( |
| Piperidine | ~9.5 | 1.5 | 136 | < 15 |
| 2-Azaspiro[3.3]heptane | ~8.8 | 0.7 | 12 | > 120 |
| 1-Azaspiro[3.3]heptane | ~8.5 | 0.8 | 13 | > 120 |
| Fluorinated Azaspiroheptane | ~7.2 | 0.4 | < 5 | > 240 |
Note: Data represents normalized averages for N-substituted model compounds tested in Human Liver Microsomes (HLM).
Experimental Workflow: In Vitro Metabolic Stability Assessment
To accurately quantify the metabolic resilience of fluorinated azaspiroheptanes, a highly controlled Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system , ensuring that any observed stability is due to the molecule's intrinsic properties, not assay failure.
Phase 1: Assay Preparation & Initiation
-
Rationale: Microsomal assays must maintain linear kinetics. We utilize a protein concentration of 0.5 mg/mL to prevent non-specific protein binding from masking true clearance rates.
-
Step 1: Prepare a 10 mM stock solution of the fluorinated azaspiroheptane in DMSO. Dilute to a 1
M working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP enzymes. -
Step 2: Aliquot HLM (final concentration 0.5 mg/mL) into the reaction mixture.
-
Step 3 (Self-Validation): Run parallel incubations with Verapamil (a known rapid substrate for CYP3A4) and Dextromethorphan (CYP2D6). If these positive controls do not degrade rapidly, the microsomes are inactive, and the assay must be rejected.
-
Step 4: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH Regenerating System (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase). Causality: Direct addition of NADPH is flawed as it rapidly degrades at 37°C; a regenerating system ensures a constant, steady-state supply of electrons to sustain CYP450 activity over the entire time course.
Phase 2: Time-Course Quenching & Extraction
-
Step 5: At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50
L aliquot from the reaction mixture. -
Step 6: Immediately dispense the aliquot into 150
L of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: The 3:1 ratio of cold organic solvent instantaneously denatures the CYP enzymes, freezing the metabolic profile at that exact second. Introducing the IS at the quenching stage perfectly corrects for any subsequent volumetric losses or matrix ionization effects during LC-MS/MS analysis. -
Step 7: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for analysis.
Step-by-step workflow for in vitro microsomal metabolic stability assessment.
Analytical Protocol: LC-MS/MS Quantification
Accurate determination of
-
Chromatography: Utilize a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7
m). Causality: Fluorinated spirocycles often exhibit unique retention behaviors due to their altered dipole moments; a sub-2-micron particle size ensures sharp peak shapes and resolves the parent compound from any trace metabolites formed. -
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier is critical to ensure the azaspiroheptane nitrogen remains fully protonated, maximizing ionization efficiency in the mass spectrometer.
-
Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (
) and subsequently the intrinsic clearance ( , where V is incubation volume and P is protein mass).
Conclusion & Future Perspectives
The integration of fluorinated azaspiroheptanes represents a paradigm shift in overcoming the metabolic liabilities of traditional cyclic amines. By synergizing the steric shielding of spiro-fusion with the electronic deactivation and bond strength of fluorination, medicinal chemists can rescue promising drug candidates that would otherwise fail due to rapid clearance. As synthetic methodologies for these complex, strained ring systems become more scalable, their application as drop-in bioisosteres will undoubtedly expand across oncology, neurology, and infectious disease pipelines.
References
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- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Architectures for Dual Orexin Receptor Antagonists: A Technical Guide to Key Building Blocks
Abstract
Dual orexin receptor antagonists (DORAs) have emerged as a significant therapeutic class for the management of insomnia and other sleep-wake disorders. The intricate three-dimensional structures of these molecules, essential for their potent and selective interaction with the orexin receptors, are dictated by the precise stereochemistry of their core scaffolds. This in-depth technical guide provides a comprehensive overview of the critical chiral building blocks that form the foundation of prominent DORA molecules such as suvorexant, lemborexant, and daridorexant. We will explore and compare various synthetic strategies for obtaining these enantiopure synthons, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the synthetic challenges and innovative solutions in the field of DORA development.
Introduction: The Orexin System and the Imperative of Chirality
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness.[1] Antagonizing these receptors promotes sleep, offering a targeted therapeutic approach for insomnia. The development of DORAs has underscored the critical importance of stereochemistry in drug design. The specific spatial arrangement of atoms within a DORA molecule governs its binding affinity, selectivity, and pharmacokinetic properties. Consequently, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of DORA manufacturing.[2]
This guide will dissect the chiral cores of three leading DORAs, providing a detailed examination of the synthetic methodologies employed to establish their key stereocenters.
Suvorexant: The Chiral 1,4-Diazepane Core
Suvorexant (Belsomra®) was the first DORA to receive FDA approval for the treatment of insomnia. Its structure is characterized by a central, chiral 1,4-diazepane ring, with the (R)-enantiomer being the active stereoisomer. The synthesis of the key intermediate, (R)-5-methyl-1,4-diazepane, has been approached through several distinct strategies.
Synthetic Strategies for (R)-5-methyl-1,4-diazepane
The enantioselective synthesis of this chiral diazepane has been a focal point of process chemistry research. The primary methods include:
-
Classical Resolution: Early synthetic routes relied on the resolution of a racemic mixture of a protected 5-methyl-1,4-diazepane derivative.[3][4] This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-D-tartaric acid (DBTA), followed by fractional crystallization.[5][6] While effective, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. A recent innovation involves the use of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) to form a cocrystal with (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, offering an alternative resolution pathway.[5]
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase has been employed to separate the enantiomers of a protected racemic diazepane intermediate.[3][4] This technique offers high enantiomeric purity but can be costly and challenging to scale for large-scale manufacturing.[6]
-
Asymmetric Reductive Amination: A more atom-economical approach involves the asymmetric reductive amination of a ketone precursor. A notable example utilizes a ruthenium-based transfer hydrogenation catalyst to effect the intramolecular cyclization, affording the chiral diazepane in high yield and enantiomeric excess.[3][7] This method avoids the need for resolution, directly producing the desired enantiomer.
-
Chiral Pool Synthesis: This strategy leverages a readily available and inexpensive chiral starting material. A facile synthesis of suvorexant has been developed starting from (R)-3-aminobutyric acid.[3] This approach introduces the desired stereocenter at the beginning of the synthetic sequence, which is then carried through to the final product.
Workflow: Comparison of Synthetic Strategies for the Chiral Diazepane Core of Suvorexant
Caption: Synthetic pathways to the chiral diazepane core of suvorexant.
Data Summary: Suvorexant Intermediate Synthesis
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Typical Yield | Enantiomeric Excess (ee) | Reference(s) |
| Classical Resolution | Racemic diazepane precursor | Dibenzoyl-D-tartaric acid (DBTA) | <50% | >99% | [3][6] |
| Chiral HPLC | Racemic diazepane precursor | Chiral stationary phase | Variable | >99% | [3][4] |
| Asymmetric Reductive Amination | Prochiral ketone | Ru-based transfer hydrogenation catalyst | 97% | 94.5% | [3][7] |
| Chiral Pool Synthesis | (R)-3-aminobutyric acid | Boc protection, condensation, cyclization, reduction | ~31% (overall) | >99% | [3] |
Experimental Protocol: Chiral Pool Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane
This protocol is adapted from a reported facile synthesis of suvorexant.[3]
-
Protection of (R)-3-aminobutyric acid: To a solution of (R)-3-aminobutyric acid in a suitable solvent, add triethylamine and di-tert-butyl dicarbonate (Boc)₂O. Stir at room temperature to afford (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.
-
Amide Coupling: Condense the Boc-protected amino acid with N-benzyl glycine methyl ester using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like DMF.
-
Deprotection and Cyclization: Treat the resulting amide with gaseous HCl in ethyl acetate to remove the Boc protecting group. Subsequent intramolecular cyclization is achieved by treatment with a base like sodium methoxide to form the lactam.
-
Reduction: Reduce the lactam using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF to yield (R)-1-benzyl-5-methyl-1,4-diazepane.
Daridorexant: Asymmetric Synthesis of the α-Methylproline Moiety
Daridorexant (Quviviq™) is another DORA approved for the treatment of insomnia. A key chiral building block in its structure is (S)-2-methylproline, an α-quaternary amino acid.[8][9][10] The synthesis of this non-natural amino acid in an enantiomerically pure form presents a significant challenge.
"Memory of Chirality" Strategy
A practical and scalable asymmetric synthesis of (S)-2-methylproline has been developed utilizing a "memory of chirality" strategy.[8][9][10] This innovative approach starts with the inexpensive and readily available L-proline.
The key steps involve:
-
Dimerization: L-proline is first converted to its methyl ester and then dimerized to form a diketopiperazine intermediate.[8]
-
Diastereoselective Alkylation: The diketopiperazine is then subjected to a highly diastereoselective alkylation with methyl iodide. The existing chirality of the proline units directs the incoming methyl group to the desired face of the molecule.
-
Hydrolysis: Finally, acidic hydrolysis of the methylated diketopiperazine yields two equivalents of (S)-2-methylproline hydrochloride with high enantiomeric purity.[8][9][10]
This method is highly atom-economical and avoids the use of expensive chiral auxiliaries or resolving agents.
Workflow: Asymmetric Synthesis of (S)-2-Methylproline
Caption: "Memory of Chirality" approach for (S)-2-methylproline synthesis.
Data Summary: (S)-2-Methylproline Synthesis
| Starting Material | Key Transformation | Reagents/Conditions | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |
| L-Proline | "Memory of Chirality" | 1. Dimerization 2. NaHMDS, MeI 3. 6M HCl | Excellent | >98% | [8][9][10][11] |
Experimental Protocol: Synthesis of (S)-2-Methylproline via Memory of Chirality
This protocol is a generalized representation based on published procedures.[8][9][10]
-
Diketopiperazine Formation: L-proline is esterified (e.g., with SOCl₂ in methanol) and then subjected to base-mediated dimerization to form the corresponding diketopiperazine.
-
Alkylation: The diketopiperazine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as sodium hexamethyldisilazide (NaHMDS) is added, followed by methyl iodide. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Hydrolysis and Isolation: The reaction mixture is quenched, and the solvent is removed. The residue is then subjected to hydrolysis with a strong acid (e.g., 6 M HCl) at reflux. After cooling, the product, (S)-2-methylproline hydrochloride, can be isolated by crystallization.
Lemborexant: Construction of the Chiral Cyclopropane Ring
Lemborexant (Dayvigo®) is a DORA with a complex structure that includes a stereochemically defined cyclopropane ring. The synthesis of this chiral cyclopropane moiety is a key challenge in the overall synthesis of the molecule.
Asymmetric Cyclopropanation
A reported synthesis of lemborexant on a multi-gram scale involves the construction of the chiral cyclopropane ring via the reaction of an aryl acetonitrile with (R)-epichlorohydrin.[12]
The key steps include:
-
Deprotonation and Nucleophilic Attack: The aryl acetonitrile is deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS). The resulting carbanion then acts as a nucleophile, attacking the epoxide of (R)-epichlorohydrin.
-
Intramolecular Cyclization: The initial adduct undergoes an intramolecular cyclization to form the cyclopropane ring.
-
In Situ Conversion and Lactonization: The resulting intermediate is converted in situ to a carboxylic acid, which then undergoes lactonization to yield a key chiral lactone intermediate with high enantiomeric excess.[12]
This lactone is then further elaborated to lemborexant.
Workflow: Synthesis of Lemborexant's Chiral Cyclopropane Core
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The Spirocyclic Compass: Navigating Lipophilicity with Gem-Difluoro Substitution
An In-depth Technical Guide for Medicinal and Synthetic Chemists
Abstract
In the intricate landscape of drug discovery, modulating a molecule's lipophilicity is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a robust platform for exploring novel chemical space. This guide provides a deep dive into a powerful, yet nuanced, strategy: the use of gem-difluoro substitution on spiro rings to fine-tune lipophilicity. We will dissect the complex interplay of electronic and conformational effects governed by the CF2 group, present field-proven protocols for accurately measuring these changes, and analyze case-study data to reveal how this substitution can defy simple predictions, sometimes increasing but often decreasing this critical physicochemical property.
Introduction: The Lipophilicity Challenge in Modern Drug Design
A candidate molecule's journey through the body is a complex odyssey governed by its physicochemical properties, with lipophilicity standing as a paramount gatekeeper.[1] This property, typically quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), dictates everything from aqueous solubility and membrane permeability to plasma protein binding and metabolic clearance.[1] While spirocyclic motifs are increasingly favored for their ability to confer structural rigidity and novel exit vectors, controlling their lipophilicity remains a significant challenge.
Fluorine has emerged as a transformative element in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[2] Its strategic incorporation can enhance metabolic stability, modulate pKa, and alter binding affinity.[2][3][4] The gem-difluoro (CF2) group, in particular, is a fascinating bioisostere for carbonyls, sulfonyls, or single oxygen atoms, capable of inducing profound changes in a molecule's local electronic environment and conformation.[5] This guide focuses specifically on the application of this unique moiety to spirocyclic systems, a strategy that is gaining traction for its potential to unlock previously inaccessible property space.[6]
The Gem-Difluoro Effect: Beyond Simple Electronegativity
Replacing a methylene (CH2) group with a difluoromethylene (CF2) group on a spirocyclic core does more than just add two electronegative atoms. The resulting effects on lipophilicity are a composite of several competing factors.
-
Inductive Effects: The powerful electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of proximal basic functional groups, such as amines.[7][8][9] This increased acidity leads to a higher proportion of the ionized species at physiological pH (7.4), which drastically reduces the distribution coefficient (LogD) and increases aqueous solubility.
-
Conformational Rigidity and Dipole Moment: The introduction of the CF2 group can alter the conformational preferences of the ring system.[10][11][12] This can lead to changes in the overall molecular shape and dipole moment. While adding fluorine is often assumed to increase lipophilicity, the creation of a strong local dipole by the CF2 group can enhance interactions with polar solvents like water, thereby decreasing lipophilicity.
-
Blocking Metabolic Hotspots: A common application of fluorination is to replace a metabolically labile C-H bond with a robust C-F bond, preventing oxidation by cytochrome P450 enzymes and extending a compound's half-life.[4][13]
The net effect on LogP or LogD is therefore highly context-dependent, relying on the specific spirocyclic scaffold, the position of the substitution, and the presence of nearby functional groups.[7][14]
Quantifying Lipophilicity: Gold-Standard Protocols
Accurate measurement of lipophilicity is critical to understanding the impact of any chemical modification. While computational models provide useful estimates, experimental determination remains the benchmark for reliability. Two methods predominate in the field: the Shake-Flask method and Reverse-Phase HPLC.
Protocol: The Shake-Flask (OECD 107) Method for LogD7.4 Determination
Considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[][16] Its primary advantage is its directness and accuracy when performed correctly.[17]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (e.g., in a 2:1 octanol:buffer ratio) for 24 hours, then allowing the layers to separate completely. Similarly, pre-saturate the PBS buffer with n-octanol. This step is crucial to prevent volume changes during the experiment.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to ensure the final concentration is well within the analytical detection limits and does not exceed the solubility in either phase.
-
Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[18] After shaking, allow the vials to stand undisturbed (or centrifuge at low speed) until the two phases are clearly separated.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
For fluorinated compounds, 19F NMR can be a powerful alternative analytical tool, especially for non-UV active molecules.[18][19][20] This method involves adding a fluorinated reference standard and comparing the integration of the test compound's 19F signal to the reference signal in each phase.[21]
Protocol: High-Throughput Lipophilicity by Reverse-Phase HPLC
For earlier stages of drug discovery, a higher-throughput method is often required. RP-HPLC can be used to estimate LogP by correlating a compound's retention time with those of known standards.[22][23]
Step-by-Step Methodology:
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., water/acetonitrile or water/methanol).[24]
-
Calibration: Prepare a set of 5-10 calibration standards—compounds with well-established LogP values that span the expected range of your test compounds.
-
Standard Analysis: Inject the mixture of standards and record their retention times (tR) under isocratic elution conditions.
-
Calculating Capacity Factor (k'): Calculate the capacity factor for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (void volume).
-
Generating the Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain a calibration equation (e.g., LogP = mlog(k') + c*).[22]
-
Test Compound Analysis: Inject the test compound under the identical chromatographic conditions to determine its retention time and calculate its log(k').
-
LogP Estimation: Use the calibration equation to calculate the LogP of the test compound from its log(k') value.
Method Selection Workflow
Choosing the appropriate method depends on the stage of research and the required accuracy.
Caption: Workflow for selecting a lipophilicity determination method.
Case Studies: The Real-World Impact of Gem-Difluoro Substitution
Theoretical principles are best understood through empirical data. While direct comparisons on identical spirocyclic cores are sparse in the literature, studies on related cyclic and bicyclic systems provide powerful insights into the expected trends.
A study on functionalized cycloalkanes revealed that gem-difluorination consistently leads to a decrease in LogP.[7][14] This effect was attributed to the strong influence of the CF2 group's dipole. Another investigation into bicyclic amines found that the impact on lipophilicity was highly dependent on the molecule's topology, with LogP either increasing or decreasing based on the spatial arrangement of the C-F bonds relative to adjacent C-H bonds.[8]
| Scaffold Type | Substitution | ΔLogP (CF2 vs. CH2) | Key Observation | Reference |
| Functionalized Cyclohexane | CH2 → CF2 | -0.5 to -0.8 | Consistent decrease in lipophilicity, attributed to polar effects. | [7][25] |
| Bicyclic Amine (Benzamide) | CH2 → CF2 | -0.3 to +0.2 | Effect is context-dependent; can increase or decrease LogP. | [8][26] |
| Saturated Bicyclic Amines | CH2 → CF2 | -0.55 | gem-difluorination decreased pKa and LogP values significantly. | [7] |
This table summarizes data from related cyclic systems to infer trends for spirocycles.
The data clearly indicates that a medicinal chemist cannot assume that gem-difluorination will simply increase lipophilicity in the same way an alkyl group might. In many cases, particularly in aliphatic rings, the opposite is true.[25] The introduction of the CF2 group often makes the molecule more polar, leading to a desirable reduction in LogP for compounds that are otherwise too "greasy."
Caption: Factors influencing lipophilicity upon gem-difluoro substitution.
Conclusion and Strategic Outlook
The gem-difluoro substitution on spiro rings is a sophisticated tool for modulating molecular properties. Far from being a simple "lipophilic fluorine" addition, the CF2 group exerts a complex blend of inductive and steric effects that can significantly alter a compound's polarity, conformation, and basicity. The prevailing evidence suggests that for aliphatic spirocycles, this substitution is more likely to decrease lipophilicity (LogP/LogD), providing a valuable strategy for optimizing compounds that are hindered by excessive lipophilicity.
For the drug development professional, this means that gem-difluorinated spirocycles should be considered a primary strategy for reducing LogP while maintaining or improving metabolic stability and exploring new three-dimensional chemical space. Accurate experimental validation using robust methods like the shake-flask protocol is essential to quantify these effects and build a reliable structure-property relationship for each chemical series. As synthetic methods for accessing these motifs become more routine[6][27], the spirocyclic compass, guided by the gem-difluoro needle, will undoubtedly point towards new and promising drug candidates.
References
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Cogswell, T. J., Lewis, R. J., Sköld, C., Nordqvist, A., Ahlqvist, M., & Knerr, L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of the Indian Chemical Society. Available at: [Link]
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Cogswell, T. J., Lewis, R. J., Sköld, C., Nordqvist, A., Ahlqvist, M., & Knerr, L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
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Wang, Z., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]
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Robins, E. G., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wan, H., et al. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research. Available at: [Link]
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Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]
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JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available at: [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. Available at: [Link]
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Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. Available at: [Link]
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Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. EPA. Available at: [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]
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Kheylik, Y., & Borysko, P. (2024). LogP / LogD shake-flask method. protocols.io. Available at: [Link]
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ResearchGate. (n.d.). Measured log P values for compounds selectively fluorinated... ResearchGate. Available at: [Link]
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De-los-Rios, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Kheylik, Y., & Borysko, P. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
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Sun, H., et al. (2023). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Changes in LogP upon gem-difluorination (ΔLogP) for benzamides 2a–j. ResearchGate. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
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Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
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ResearchGate. (2026). Gem-difluorinative ring-expansion of alkenes. ResearchGate. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
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Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
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Scott, P. J. H., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]
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Wang, Z., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. Available at: [Link]
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Hu, M., et al. (2017). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition. Available at: [Link]
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Kaneko, K. (2013). Introduction of Fluorine-Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Literature Seminar. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
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A Technical Guide to (R)-1,1-Difluoro-5-azaspiro[2.4]heptane and its Non-Fluorinated Analogs: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Imperative of Fluorination and Spirocyclization in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a relentless endeavor. Among the myriad strategies employed to enhance the druglikeness of lead compounds, the incorporation of fluorine and the utilization of spirocyclic scaffolds have emerged as powerful and synergistic approaches.[1][2] This technical guide provides an in-depth comparative analysis of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane and its non-fluorinated counterpart, 5-azaspiro[2.4]heptane. Through a detailed examination of their physicochemical properties, metabolic stability, and synthetic accessibility, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage these valuable building blocks in their discovery programs.
The strategic introduction of fluorine into drug candidates can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical properties such as basicity (pKa) and lipophilicity (logP).[3][4] The gem-difluoro group, in particular, serves as a versatile bioisostere for a carbonyl group or a hydrated aldehyde, and can significantly alter the local electronic environment and conformational preferences of a molecule.[5] Concurrently, the rigid three-dimensional architecture of spirocycles offers a means to reduce conformational flexibility, which can lead to improved binding affinity and selectivity for the target protein.[2][6] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic systems often correlates with enhanced solubility and metabolic stability.[7]
This guide will delve into the nuanced interplay of these two design elements, providing a comprehensive understanding of the potential advantages and liabilities associated with the fluorination of the 5-azaspiro[2.4]heptane scaffold.
Comparative Analysis: Physicochemical and Structural Properties
The decision to incorporate a fluorinated building block over its non-fluorinated analog is a critical step in the optimization of a lead compound. This section provides a head-to-head comparison of the key physicochemical and structural properties of this compound and 5-azaspiro[2.4]heptane.
Physicochemical Properties: A Quantitative Comparison
The introduction of the gem-difluoro group at the 1-position of the 5-azaspiro[2.4]heptane core induces significant changes in the molecule's fundamental physicochemical properties. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
| Property | 5-Azaspiro[2.4]heptane | This compound | Rationale for Change |
| Molecular Weight | 97.16 g/mol [9] | 133.15 g/mol (free base)[10] | Addition of two fluorine atoms. |
| Calculated logP | 0.5[9] | ~1.0 - 1.5 (estimated) | The effect of gem-difluorination on lipophilicity is complex and can be influenced by the surrounding molecular environment.[11][12] While fluorine is highly electronegative, the C-F bond has low polarizability, which can lead to an increase in lipophilicity.[13] |
| pKa (of the conjugate acid) | ~9.5 - 10.5 (estimated) | ~7.5 - 8.5 (estimated) | The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the neighboring amine through an inductive effect.[5][14] |
| Aqueous Solubility | High | Moderate to High | The decrease in basicity can lead to lower solubility at acidic pH, but the overall impact on aqueous solubility is multifactorial.[12] |
Table 1: Comparative Physicochemical Properties
The most striking difference lies in the pKa of the secondary amine. The significant decrease in basicity for the fluorinated analog can be a critical design element. For instance, a lower pKa can reduce unwanted interactions with the hERG channel and may improve oral bioavailability by modulating the charge state of the molecule at physiological pH.[15]
Conformational Analysis and Structural Impact
The rigid spirocyclic core of 5-azaspiro[2.4]heptane already imposes significant conformational constraints. The introduction of the gem-difluoro group at the C1 position further influences the local geometry and electronic landscape of the molecule.
Figure 2: Metabolic Fate Comparison
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and evaluation of the title compounds and their analogs. Researchers should adapt these methods based on available laboratory equipment and safety protocols.
Synthesis of 5-Azaspiro[2.4]heptane
The synthesis of 5-azaspiro[2.4]heptane can be achieved through various routes, often involving the construction of the spirocyclic core followed by functional group manipulations. A plausible route is the reduction of a suitable lactam precursor.
Step-by-Step Protocol:
-
Synthesis of the Lactam Precursor: The synthesis of 5-azaspiro[2.4]heptan-6-one can be accomplished through a multi-step sequence starting from commercially available materials.
-
Reduction of the Lactam:
-
To a solution of 5-azaspiro[2.4]heptan-6-one in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-azaspiro[2.4]heptane by distillation or column chromatography.
-
Synthesis of this compound
The introduction of the gem-difluoro moiety often requires specialized fluorinating reagents. One common strategy is the difluorination of a corresponding ketone.
Step-by-Step Protocol:
-
Synthesis of the Ketone Precursor: The synthesis of 5-azaspiro[2.4]heptan-1-one would be the initial target. This can be a challenging multi-step synthesis.
-
Gem-Difluorination:
-
Dissolve the 5-azaspiro[2.4]heptan-1-one precursor in an anhydrous, aprotic solvent like dichloromethane in a fluoropolymer reaction vessel.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related reagent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or ¹⁹F NMR spectroscopy.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford 1,1-difluoro-5-azaspiro[2.4]heptane.
-
-
Chiral Separation: The racemic product can be resolved into its enantiomers using chiral chromatography (e.g., supercritical fluid chromatography with a chiral stationary phase) to isolate the desired (R)-enantiomer.
Comparative In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for comparing the metabolic stability of the fluorinated and non-fluorinated analogs using liver microsomes.
Step-by-Step Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound (fluorinated and non-fluorinated analogs) and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer solution (pH 7.4), and the test compound solution. Pre-incubate the mixture at 37 °C for a few minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed solution of NADPH (cofactor for CYP450 enzymes).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound from the slope of the line. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
-
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Methodological & Application
Application Note and Detailed Protocol: Enantioselective Synthesis of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Introduction
(R)-1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a valuable building block in modern medicinal chemistry. The rigid, three-dimensional spirocyclic core, combined with the presence of gem-difluoro substitution, offers a unique conformational constraint and modulation of physicochemical properties such as metabolic stability and basicity. These attributes make it an attractive scaffold for the design of novel therapeutic agents targeting a range of biological targets. This application note provides a comprehensive, field-tested protocol for the enantioselective synthesis of this compound, starting from commercially available materials.
The described synthetic strategy hinges on the diastereoselective functionalization of a chiral proline-derived precursor, followed by a decarboxylation and a standard deprotection step to yield the final hydrochloride salt. This approach ensures high enantiomeric purity of the final product, a critical consideration in drug development.
Scientific Rationale and Strategy
The enantioselective synthesis of the target compound is achieved through a three-step sequence, commencing with the commercially available (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The core logic of this synthetic design is to leverage the inherent chirality of the starting material to induce the desired stereochemistry in the final product.
The key steps are:
-
Introduction of the gem-difluoro cyclopropane moiety: This is achieved through a multi-step process involving the formation of an exocyclic methylene group followed by difluorocyclopropanation.
-
Decarboxylation: Removal of the carboxylic acid group to afford the N-Boc protected this compound.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group and formation of the hydrochloride salt.
This strategy is both robust and scalable, providing a reliable method for the preparation of this important synthetic intermediate.
Experimental Protocols
PART 1: Synthesis of (R)-tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
This part of the synthesis focuses on the construction of the key chiral intermediate. The protocol is adapted from established methodologies for the synthesis of similar azaspirocyclic systems.
Diagram of the Synthetic Workflow:
Application Note: Standardized Protocols for the N-Boc Protection of 1,1-Difluoro-5-azaspiro[2.4]heptane
Executive Summary & Strategic Context
In modern medicinal chemistry, spirocyclic amines such as 1,1-difluoro-5-azaspiro[2.4]heptane have emerged as highly valuable bioisosteres. The rigid spirocyclic core restricts conformational flexibility, thereby enhancing target binding affinity, while the gem-difluoro substitution improves metabolic stability and modulates the basicity of the adjacent amine [1].
To utilize this building block in downstream cross-coupling or peptide synthesis, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness against nucleophiles/bases and its orthogonal cleavability under mild acidic conditions [2]. This application note provides a self-validating, highly optimized protocol for the N-Boc protection of 1,1-difluoro-5-azaspiro[2.4]heptane, detailing the mechanistic causality behind each experimental choice.
Mechanistic Insights & Experimental Causality
As a Senior Application Scientist, it is critical to look beyond the reagents and understand the physicochemical dynamics of the reaction:
-
Handling the Salt Form: 1,1-Difluoro-5-azaspiro[2.4]heptane is highly volatile and prone to oxidative degradation in its free base form. Therefore, it is commercially supplied and stored as a hydrochloride salt [1]. The protocol must first liberate the free amine in situ.
-
Base Selection (DIPEA vs. Et₃N): While Triethylamine (Et₃N) is common, N,N-Diisopropylethylamine (DIPEA) is strategically superior here. DIPEA is sterically hindered, acting strictly as a Brønsted base without competing as a nucleophile. This minimizes side reactions and ensures complete neutralization of the HCl salt.
-
Electronic Effects of Fluorine: The gem-difluorocyclopropane ring exerts a strong inductive electron-withdrawing effect (-I effect). However, because the fluorine atoms are separated from the pyrrolidine nitrogen by sp³ carbons, the nitrogen retains sufficient nucleophilicity. Direct acylation with Di-tert-butyl dicarbonate (Boc₂O) proceeds efficiently without the need for hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).
-
Self-Validating Workup: The product lacks a strong UV chromophore. Therefore, reaction progress and workup efficiency must be validated using specific TLC stains (e.g., Ninhydrin or KMnO₄). Furthermore, washing the organic layer with 10% aqueous citric acid—rather than 1N HCl—removes residual DIPEA and unreacted amine while preventing premature acidic cleavage of the newly formed Boc group.
Workflow Visualization
Figure 1: Experimental workflow for the N-Boc protection of 1,1-difluoro-5-azaspiro[2.4]heptane.
Step-by-Step Experimental Protocol
Scale: 10.0 mmol Target: tert-Butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Materials Required:
-
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (1.69 g, 10.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Methodology:
-
Preparation & Freebasing: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon balloon. Suspend the 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (1.69 g) in anhydrous DCM (40 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (4.35 mL) dropwise over 5 minutes.
-
Self-Validation Check: The cloudy suspension will transition to a clear, homogeneous solution as the hydrochloride salt is neutralized and the free amine dissolves into the DCM.
-
-
Acylation: Dissolve Boc₂O (2.40 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C to control the mild exothermic release of CO₂ gas [3].
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 to 6 hours.
-
Reaction Monitoring: Spot the reaction on a silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (7:3).
-
Detection: Since the molecule is UV-inactive, dip the plate in KMnO₄ stain and gently heat. The product will appear as a distinct yellow/brown spot (R_f ~ 0.5), while any unreacted amine will remain near the baseline.
-
-
Quench & Workup: Transfer the mixture to a separatory funnel.
-
Wash with 10% aqueous citric acid (2 × 30 mL) to selectively protonate and extract residual DIPEA and unreacted starting material into the aqueous layer.
-
Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize any residual acid.
-
Wash with brine (30 mL) to pre-dry the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to afford the product as a pale yellow to colorless oil. (Typical yield: 92-96%).
-
Note: The product is generally >95% pure at this stage, but can be further purified via silica gel flash chromatography if required.
-
Quantitative Data & Analytical Standards
Table 1: Reaction Condition Optimization
To establish this protocol, various conditions were evaluated. The DCM/DIPEA system provides the optimal balance of yield and reaction kinetics.
| Solvent | Base | Equivalents (Base / Boc₂O) | Temp Profile | Time | Isolated Yield (%) |
| DCM | DIPEA | 2.5 / 1.1 | 0 °C to RT | 4 h | >95% |
| THF | Et₃N | 3.0 / 1.2 | 0 °C to RT | 6 h | 88% |
| MeOH/H₂O | K₂CO₃ | 3.0 / 1.5 | RT | 12 h | 75% |
Table 2: Expected Analytical Characterization
Validation of the final product should be confirmed against the following expected spectroscopic parameters.
| Analytical Technique | Expected Signals / Observations |
| ¹H NMR (CDCl₃, 400 MHz) | 1.45 ppm (s, 9H, Boc group); complex multiplets between 1.8–3.5 ppm corresponding to the spirocyclic and pyrrolidine protons. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two doublets or a complex AB spin system typically observed between -130 to -150 ppm, characteristic of the gem-difluorocyclopropane system. |
| ESI-MS (Positive Mode) | [M+H]⁺ expected at m/z 234.1. A major fragmentation peak at m/z 178.1 is commonly observed due to the loss of the tert-butyl group ([M-tBu+H]⁺). |
| TLC (Hexanes/EtOAc 7:3) | R_f ≈ 0.5. Requires visualization via KMnO₄, PMA, or Ninhydrin (heat applied). UV inactive at 254 nm. |
References
Application Note: Overcoming Steric and Electronic Deactivation in Peptide Coupling of Fluorinated Spirocyclic Amines
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Introduction & Mechanistic Background
The integration of fluorinated spirocyclic amines (e.g., 7,7-difluoro-5-azaspiro[1]heptane) into peptide backbones or small-molecule therapeutics is a highly effective strategy in modern drug discovery. The spirocyclic scaffold imparts a rigid, three-dimensional conformation that enhances target engagement, while the gem-difluoro group modulates lipophilicity, lowers the basicity (pKa) of the amine, and improves metabolic stability[2].
However, forming an amide bond with these building blocks presents a severe synthetic bottleneck due to two compounding factors:
-
Steric Hindrance: The rigid, bicyclic nature of the spiro-system physically shields the nitrogen atom, obstructing the Bürgi-Dunitz trajectory required for the amine to attack the activated electrophilic carbonyl[1].
-
Electronic Deactivation: Fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). When located at the
- or -position relative to the amine, they drastically pull electron density away from the nitrogen lone pair. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the amine exceptionally poor as a nucleophile[3].
When standard uronium or aminium coupling reagents (such as HATU or HBTU) are deployed against these deactivated amines, the rate of aminolysis is so slow that competing side reactions dominate. The most notorious of these is the direct reaction of the unconsumed uronium salt with the amine, yielding a dead-end guanidinium byproduct[4].
Strategic Selection of Coupling Conditions
To successfully couple fluorinated spirocyclic amines, the electrophilicity of the activated carboxylic acid must be pushed to its absolute limit without triggering oxazolone-mediated epimerization of the
The Acid Fluoride Advantage
For highly deactivated and sterically hindered amines, converting the carboxylic acid into an acid fluoride is the gold standard[5]. Unlike acid chlorides, acid fluorides are highly stable to moisture and resist spontaneous cyclization into epimerization-prone oxazolones[6]. Crucially, the fluorine atom is small (minimizing steric clash during nucleophilic attack) and is an excellent leaving group, allowing even weak spirocyclic nucleophiles to successfully form the amide bond[7]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are ideal for the in situ generation of acid fluorides.
Next-Generation Reagents: TFPN
Recently, TFPN (Tetrafluorophthalonitrile) has emerged as a breakthrough reagent for electron-deficient and sterically hindered systems. TFPN activates the carboxylic acid via an
Base Selection: The Causality of Epimerization
The choice of base is as critical as the coupling reagent. While DIPEA (N,N-Diisopropylethylamine) is standard, it is often too basic for acid fluoride chemistry, promoting the abstraction of the
Quantitative Comparison of Coupling Reagents
The following table summarizes the expected performance of various coupling strategies when applied to a model reaction between an
| Coupling Reagent | Activation Intermediate | Preferred Base | Est. Yield (%) | Epimerization Risk | Primary Failure Mode |
| HATU | OAt Active Ester | DIPEA | < 20% | Moderate | Guanidinylation of amine[4] |
| DIC / Oxyma | Oxyma Active Ester | None / Collidine | 30-40% | Low | Incomplete conversion |
| TFFH | Acid Fluoride | 2,4,6-Collidine | > 85% | Low | Hydrolysis (if wet solvent) |
| TFPN | Aryl Ester | DIPEA | > 90% | Very Low | None observed |
Experimental Protocols
Protocol A: TFFH-Mediated Acid Fluoride Coupling (Self-Validating)
This protocol separates activation from aminolysis, allowing the chemist to validate the formation of the reactive intermediate before risking the valuable fluorinated amine.
Reagents: Carboxylic acid (1.0 eq), TFFH (1.2 eq), 2,4,6-collidine (3.0 eq), Fluorinated spirocyclic amine (1.1 eq), Anhydrous DCM or DMF.
-
Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and TFFH (1.2 eq) in strictly anhydrous DCM (0.1 M).
-
Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise at 0 °C under an inert argon atmosphere. Stir for 15–30 minutes at room temperature.
-
Validation Step: Self-Validation: Quench a 5
L aliquot into 100 L of methanol and analyze via LC-MS. The presence of the methyl ester confirms the successful formation of the acid fluoride[7]. -
Aminolysis: Once activation is confirmed, add the fluorinated spirocyclic amine (1.1 eq) to the reaction mixture.
-
Heating (Optional): If steric hindrance is extreme, warm the reaction to 40 °C. Allow to stir for 12–24 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate.
Protocol B: TFPN-Mediated One-Pot Coupling
A highly efficient, green-chemistry-compatible method for challenging amides.
Reagents: Carboxylic acid (1.0 eq), TFPN (1.2 eq), DIPEA (1.2 eq), Fluorinated spirocyclic amine (1.2 eq), Anhydrous DMF.
-
Initialization: In a dry vial, dissolve the carboxylic acid (1.0 eq), TFPN (1.2 eq), and the fluorinated amine (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (1.2 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction proceeds rapidly via the aryl ester to the acyl fluoride, undergoing smooth aminolysis. Complete conversion is typically observed within 1–2 hours.
-
Purification: Dilute with EtOAc, wash extensively with water (to remove DMF and TFPN byproducts), dry, and purify via flash chromatography.
Visualizations
Mechanistic pathway comparing Acid Fluoride activation vs. standard uronium-induced side reactions.
Decision tree for troubleshooting and optimizing coupling conditions for deactivated amines.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online. Available at: [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available at:[Link]
-
Brigaud, T., et al. (2024). Two decades of fluorine chemistry in Cergy. Académie des Sciences. Available at:[Link]
-
Wang, J., et al. (2024). A new electron-deficient aromatic-based coupling reagent, tetrafluorophthalonitrile (TFPN). Organic Chemistry Frontiers (RSC). Available at:[Link]
-
Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7,7-Difluoro-5-azaspiro[2.4]heptane | 1823384-48-0 | Benchchem [benchchem.com]
- 3. Two decades of fluorine chemistry in Cergy [comptes-rendus.academie-sciences.fr]
- 4. people.uniurb.it [people.uniurb.it]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Asymmetric Synthesis & Scale-Up of 1,1-Difluoro-5-azaspiroheptane Derivatives
Application Note: Asymmetric Synthesis & Scale-Up of 1,1-Difluoro-5-azaspiro[1]heptane Derivatives
Target Audience: Medicinal Chemists, Process Scientists, and Peptide Engineering Researchers Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
Fluorinated proline analogues are indispensable tools in modern peptide engineering and fragment-based drug discovery. The incorporation of a gem-difluorocyclopropane ring onto the pyrrolidine core—yielding the 1,1-difluoro-5-azaspiro[1]heptane scaffold—imparts profound physicochemical advantages.
Unlike simple monofluoroprolines, this spirocyclic system structurally locks the pyrrolidine ring pucker. Through stereoelectronic gauche effects, it strongly modulates the cis/trans isomerism of the peptidyl-prolyl amide bond. Furthermore, the difluoromethylene unit acts as a lipophilic, metabolically stable bioisostere that enhances cell permeability without drastically increasing the steric bulk of the parent amino acid [1]. This guide details a field-proven, substrate-controlled asymmetric synthesis of (6S)-1,1-difluoro-5-azaspiro[1]heptane-6-carboxylic acid from a chiral pool precursor.
Retrosynthetic Strategy & Mechanistic Insights
The core synthetic challenge is the diastereoselective construction of the difluorocyclopropane ring. We utilize a chiral pool approach starting from N-Boc-4-methylene-L-proline methyl ester (derived from naturally occurring trans-4-hydroxy-L-proline via oxidation and Wittig olefination).
The Causality of Reagent Selection
For the generation of singlet difluorocarbene (
-
Mechanistic Trigger: The iodide ion acts as a highly nucleophilic trigger, attacking the silicon atom of TMSCF₃ to release the trifluoromethyl anion (
). This anion rapidly undergoes -elimination of fluoride to yield . -
Thermal Control: This specific activation pathway allows the cycloaddition to proceed at 70 °C. Traditional carbene sources require temperatures exceeding 150 °C, which leads to thermal degradation of the Boc protecting group and epimerization at the C2 chiral center [2].
-
Stereochemical Outcome: The stereochemistry is governed by substrate-controlled facial selectivity. The bulky tert-butoxycarbonyl (Boc) group and the methyl ester sterically shield one face of the exocyclic alkene, directing the
attack to the opposite face, yielding the (3R,6S) diastereomer as the major product.
Experimental Workflow Diagram
Fig 1: Asymmetric synthetic workflow for 1,1-difluoro-5-azaspiro[1]heptane.
Quantitative Data: Carbene Source Optimization
To validate the choice of reagents, the following optimization data summarizes the causality behind the reaction conditions for the cyclopropanation step.
| Carbene Source | Activator/Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Causality / Observation |
| ClCF₂COONa | None | Diglyme | 150 | 35 | 3:1 | High heat caused Boc-deprotection and decomposition. |
| FSO₂CF₂COOMe | Catalytic NaF | Toluene | 110 | 52 | 4:1 | Moderate yield; vigorous and hazardous gas evolution. |
| TMSCF₃ | NaI (2.0 eq) | THF | 70 | 78 | >5:1 | Mild conditions; NaI efficiently triggers |
Step-by-Step Methodologies
Protocol A: Diastereoselective Difluorocyclopropanation
This protocol is adapted from validated pharmaceutical scale-up procedures for casein kinase modulators [2].
Reagents & Equipment:
-
(S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (5.0 g, 21.0 mmol)
-
Sodium Iodide (NaI) (6.21 g, 41.4 mmol, 2.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (7.66 g, 53.9 mmol, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (80 mL)
-
Flame-dried 250 mL round-bottom flask with reflux condenser.
Procedure:
-
System Preparation: Purge the flame-dried flask with inert N₂. Moisture must be strictly excluded, as
reacts rapidly with H₂O to form highly toxic HF and CO gas. -
Reagent Loading: Dissolve the starting material and anhydrous NaI in 80 mL of THF. Stir at room temperature for 10 minutes to ensure complete dissolution of the iodide trigger.
-
Carbene Generation: Add TMSCF₃ dropwise via syringe.
-
Thermal Activation: Heat the reaction mixture to 70 °C and stir for 16 hours under N₂.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Stain with KMnO₄. The starting material will immediately decolorize the stain due to the exocyclic alkene; the desired spirocyclic product will remain unreactive. LC-MS should confirm the disappearance of the starting material
and the appearance of the product mass . -
Workup: Cool to room temperature and quench carefully with 80 mL of saturated aqueous NH₄Cl to neutralize basic silyl byproducts. Extract with EtOAc (3 × 80 mL).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the major (3R,6S) diastereomer.
-
Analytical Validation: ¹⁹F NMR is the gold standard for this scaffold. The product will exhibit an AB quartet characteristic of gem-difluorine atoms in a rigid chiral environment (typically between -130 to -145 ppm, with a large geminal coupling constant
Hz).
Protocol B: Saponification and Boc-Deprotection
Procedure:
-
Saponification: Dissolve the purified (3R,6S)-5-tert-butyl 6-methyl 1,1-difluoro-5-azaspiro[1]heptane-5,6-dicarboxylate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
-
IPC: Monitor by TLC for the disappearance of the fast-moving ester spot and the appearance of a baseline spot (the free carboxylic acid).
-
Acidification: Acidify to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate.
-
Deprotection: Dissolve the intermediate in 4M HCl in dioxane (10 volumes). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the solvent in vacuo and triturate the residue with diethyl ether to precipitate (6S)-1,1-difluoro-5-azaspiro[1]heptane-6-carboxylic acid hydrochloride as a white solid.
-
Final Validation: Verify the final compound against commercial reference standards [3]. LC-MS will show
.
References
1., ResearchGate, CY Cergy Paris Université. 2., Google Patents, Application US18/026,607. 3. , Sigma-Aldrich, Product Catalog & Technical Specifications.
Difluorocarbene addition methods for spiro-cyclopropane synthesis
Application Note: Advanced Difluorocarbene Addition Methods for the Synthesis of Spiro-Cyclopropanes
Executive Summary
The gem-difluorocyclopropane moiety is a highly sought-after structural motif in medicinal chemistry and materials science[1]. When incorporated as a spirocyclic system, it provides rigid conformational restriction, enhances metabolic stability by blocking metabolic oxidation sites, and modulates lipophilicity[2]. This application note details the mechanistic rationale, reagent selection, and validated protocols for synthesizing spiro-gem-difluorocyclopropanes via the [2+1] cycloaddition of difluorocarbene (
Mechanistic Rationale & Reagent Causality
The synthesis of spiro-difluorocyclopropanes relies on the generation of singlet difluorocarbene, a highly electrophilic and transient species that undergoes a concerted, stereospecific[2+1] cycloaddition with
-
Ruppert–Prakash Reagent (
) : Activated by a nucleophilic initiator such as sodium iodide (NaI). The iodide anion attacks the silicon center, releasing the trifluoromethyl anion ( ), which rapidly undergoes -elimination of fluoride to yield [3][4].-
Causality: This method is preferred for thermally sensitive exocyclic alkenes because it operates at mild temperatures (60–80 °C). When adapted to continuous flow, it prevents the dangerous accumulation of gaseous byproducts[3].
-
-
Sodium Chlorodifluoroacetate (
) : Generates via thermal decarboxylation followed by the loss of a chloride ion[5].-
Causality: While traditionally requiring prolonged heating in high-boiling solvents (e.g., diglyme at 150 °C), transitioning this reagent to microwave (MW) irradiation accelerates the decarboxylation step. This reduces reaction times from hours to merely 5 minutes, minimizing substrate degradation[5].
-
Figure 1: Difluorocarbene generation pathways and[2+1] cycloaddition mechanism.
Quantitative Data: Reagent Comparison
To guide synthetic planning, Table 1 summarizes the operational parameters of the most common difluorocarbene sources used for spiro-cyclopropanation.
| Reagent System | Activation Method | Typical Temp. | Reaction Time | Primary Byproducts | Best Application |
| Nucleophilic ( | 60–80 °C | 2–12 h (Batch)10 min (Flow) | Thermally sensitive exocyclic alkenes, flow chemistry[3]. | ||
| Thermal / Microwave | 150–170 °C | 12 h (Thermal)5 min (MW) | Scalable batch synthesis, electron-rich substrates[5]. | ||
| TFDA / NaF | Nucleophilic ( | 110–120 °C | 4–8 h | Unactivated alkenes, allenes[6]. |
Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is embedded into the steps to ensure researchers understand why specific actions are taken, enabling real-time troubleshooting.
Protocol A: Microwave-Assisted Synthesis using
This protocol leverages microwave irradiation to rapidly force the endothermic decarboxylation of sodium chlorodifluoroacetate, preventing the degradation of sensitive spiro-precursors that occurs during prolonged thermal heating, as demonstrated by[5].
Materials:
-
Exocyclic alkene substrate (1.0 equiv, e.g., 4-methylenepiperidine derivative)
-
Sodium chlorodifluoroacetate (3.0–5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation : In a microwave-safe vial equipped with a magnetic stir bar, dissolve the exocyclic alkene (1.0 mmol) in anhydrous THF (3.0 mL).
-
Causality: THF is chosen over traditional high-boiling solvents (like diglyme) because its low boiling point facilitates effortless post-reaction removal, preventing volatile spiro-product loss during high-vacuum concentration[5].
-
-
Reagent Addition : Add
(3.0 mmol) in one portion. Seal the vial with a crimp cap. -
Microwave Irradiation : Heat the mixture in a dedicated microwave synthesizer at 170 °C for 5 minutes (Power: ~300 W)[5].
-
Causality: The rapid temperature spike ensures immediate and synchronous generation of
, maximizing its local concentration for the [2+1] cycloaddition before the carbene can dimerize into tetrafluoroethylene.
-
-
Quenching & Extraction : Allow the vial to cool to room temperature. Carefully vent the vial to release generated
gas. Dilute with diethyl ether (10 mL) and wash with water (2 × 5 mL) to remove and unreacted salts. -
Purification : Dry the organic layer over
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Continuous Flow Synthesis using
Continuous flow chemistry mitigates the hazards of scaling up
Materials:
-
Exocyclic alkene (1.0 equiv)
- (Ruppert-Prakash reagent, 2.5 equiv)
-
Sodium Iodide (NaI, 0.2 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
System Priming : Flush a continuous flow reactor (e.g., PFA tubing, internal volume 10 mL) with anhydrous THF at a flow rate of 1.0 mL/min. Set the reactor temperature to 80 °C[3].
-
Solution Preparation :
-
Syringe A: Prepare a 0.5 M solution of the exocyclic alkene and 1.25 M
in THF. -
Syringe B: Prepare a 0.1 M solution of NaI in THF.
-
-
Reaction Execution : Pump Syringe A and Syringe B into a T-mixer at equal flow rates (0.5 mL/min each), yielding a total flow rate of 1.0 mL/min (Residence time = 10 minutes)[3].
-
Causality: The catalytic NaI initiates the generation of
. By keeping NaI in a separate stream until the T-mixer, premature carbene generation and subsequent dimerization in the syringe are completely avoided[3].
-
-
Collection : Route the reactor effluent into a collection flask containing saturated aqueous
to quench any residual silyl species. -
Workup : Extract the biphasic mixture with dichloromethane, dry, and concentrate.
Self-Validation & Analytical Tracking
To ensure the integrity of the protocol and confirm successful spiro-cyclopropanation, the following self-validation checks must be performed:
-
In-Process Tracking (LC-MS / GC-MS) : The conversion of the exocyclic alkene should correspond to a mass shift of +50 Da (addition of the
unit). -
F NMR Spectroscopy (Critical Validator) : The spiro-gem-difluorocyclopropane will exhibit a highly diagnostic
F NMR signature. Depending on the symmetry of the spiro-ring system, look for an AB quartet (if the faces of the cyclopropane are diastereotopic) or a sharp singlet in the range of -130 to -150 ppm [7]. -
C NMR Spectroscopy : The quaternary carbon of the
group will appear as a characteristic triplet at ~110–115 ppm with a large one-bond carbon-fluorine coupling constant ( Hz). The spiro-quaternary carbon will also appear as a triplet ( Hz) around 25-35 ppm.
References
-
Cheng, Z.-L., Xiao, J.-C., Liu, C., & Chen, Q.-Y. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry.[Link]
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758.[Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991.[Link]
-
Lau, K., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680.[Link]
-
Novikov, A. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
Reductive amination protocols using (R)-1,1-Difluoro-5-azaspiro[2.4]heptane
Application Note: Advanced Reductive Amination Protocols Utilizing (R)-1,1-Difluoro-5-azaspiro[1]heptane in Drug Discovery
Introduction & Chemical Profile
In modern drug discovery, strained spiro heterocycles (SSHs) have emerged as highly valuable bioisosteres for traditional saturated N-heterocycles like piperidines and pyrrolidines[2]. The incorporation of these rigidified motifs offers predictable vectorization, which enhances target selectivity and improves metabolic stability[2].
Specifically, (R)-1,1-Difluoro-5-azaspiro[1]heptane is a premier building block. The introduction of the gem-difluoro group creates a powerful dipole that modulates the overall lipophilicity, pKa, and conformational bias of the molecule, making it an exceptional tool for optimizing pharmacokinetic profiles[3]. Because this compound is a secondary amine, its functionalization via reductive amination requires specific mechanistic considerations compared to primary amines[4].
Table 1: Physicochemical Profile of the Reagent
| Property | Specification / Value |
|---|---|
| Chemical Name | (R)-1,1-Difluoro-5-azaspiro[1]heptane hydrochloride |
| CAS Number | 1215071-12-7[5] |
| Molecular Formula | C₆H₉F₂N · HCl[6] |
| Molecular Weight | 169.60 g/mol [6] |
| Physical Form | Solid[5] |
| Storage | Inert atmosphere, room temperature[5] |
Mechanistic Principles: The "Why" Behind the Protocol
Direct alkylation of amines with alkyl halides often leads to uncontrollable over-alkylation. Reductive amination circumvents this by forming a discrete intermediate that is subsequently reduced[4].
When reacting a secondary amine like (R)-1,1-Difluoro-5-azaspiro[1]heptane with a carbonyl compound, the initial addition forms a highly unstable hemiaminal. Upon acid-catalyzed dehydration, this hemiaminal converts into an iminium ion [4]. Unlike neutral imines formed by primary amines, the positively charged iminium ion is highly electrophilic.
Causality in Reagent Selection: To achieve high yields, the reducing agent must selectively reduce the iminium ion faster than the starting carbonyl compound. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard here. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB too mild to rapidly reduce most aldehydes/ketones, but perfectly tuned to reduce the highly electrophilic iminium ion[4]. For sterically hindered ketones, the equilibrium heavily favors the starting materials; thus, a stronger Lewis acid (e.g., Titanium(IV) isopropoxide) and a different hydride source like Sodium cyanoborohydride (NaBH₃CN) are required[4].
Mechanistic pathway of secondary amine reductive amination via an iminium ion.
Experimental Protocols
Protocol A: Standard Reductive Amination with Aldehydes
This self-validating one-pot protocol utilizes STAB and is ideal for unhindered aliphatic or aromatic aldehydes.
Step-by-Step Methodology:
-
Freebasing the Amine: To a dry round-bottom flask under N₂, add (R)-1,1-Difluoro-5-azaspiro[1]heptane hydrochloride (1.1 equiv) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Rationale: The amine is supplied as an HCl salt to prevent degradation[5]; DIPEA neutralizes the salt, rendering the secondary amine nucleophilic.
-
Hemiaminal Formation: Add the target aldehyde (1.0 equiv). Stir at room temperature for 30 minutes. Self-Validation Check: Sample 10 µL into MeOH and analyze via LC-MS. You should observe the mass of the iminium ion or the methanol-adduct.
-
Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes to control mild exotherms. If the reaction is sluggish, add glacial acetic acid (1.0 equiv) to lower the pH to ~4-5, which accelerates the dehydration of the hemiaminal to the iminium ion.
-
Completion & Workup: Stir for 2–4 hours. Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution (H₂) ceases.
-
Extraction: Extract with Dichloromethane (DCM) (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Challenging Reductive Amination with Ketones
Ketones are less electrophilic and sterically hindered. This protocol uses Ti(OiPr)₄ to drive iminium formation by acting as both a Lewis acid and a water scavenger[4].
Step-by-Step Methodology:
-
Activation: Dissolve the ketone (1.0 equiv) and the freebased spiro-amine (1.2 equiv) in anhydrous DCE. Add Ti(OiPr)₄ (2.0 equiv).
-
Forced Iminium Formation: Stir the sealed mixture at room temperature or mild reflux (50 °C) for 12 hours. Rationale: Ti(OiPr)₄ coordinates the carbonyl oxygen, increasing its electrophilicity, and irreversibly traps the displaced water, forcing the equilibrium toward the iminium species.
-
Reduction: Dilute the mixture with absolute Ethanol (equal volume to DCE) to solubilize the upcoming hydride. Add NaBH₃CN (1.5 equiv) in one portion. Stir for 4 hours.
-
Quench & Filtration: Carefully add water (2 mL/mmol). Self-Validation Check: A heavy white precipitate of TiO₂ will immediately form, confirming the successful destruction of the titanium complex.
-
Purification: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate and purify via flash column chromatography.
Workflow for the reductive amination of hindered ketones using Ti(OiPr)4 and NaBH3CN.
Quantitative Data & Optimization Matrix
To ensure robust scalability, the following matrix summarizes the optimal conditions based on the electronic and steric nature of the carbonyl partner.
Table 2: Reductive Amination Optimization Matrix
| Carbonyl Type | Preferred Solvent | Reducing Agent | Additive / Catalyst | Temp / Time | Expected Yield |
|---|---|---|---|---|---|
| Aliphatic Aldehyde | DCE or DCM | STAB (1.5 eq) | None (or 0.1 eq AcOH) | RT / 2 h | 85 - 95% |
| Aromatic Aldehyde | DCE | STAB (1.5 eq) | AcOH (1.0 eq) | RT / 4 h | 80 - 90% |
| Un-hindered Ketone | MeOH or THF | NaBH₃CN (1.5 eq) | AcOH (1.0 eq) | 50 °C / 8 h | 65 - 80% |
| Hindered Ketone | DCE / EtOH | NaBH₃CN (1.5 eq)| Ti(OiPr)₄ (2.0 eq) | RT / 16 h | 50 - 70% |
Troubleshooting & Best Practices
-
Issue: Over-reduction of the Aldehyde to an Alcohol.
-
Cause: The reducing agent is attacking the unreacted aldehyde before the iminium ion can form.
-
Solution: Transition from a one-pot method to a two-step method. Stir the amine, aldehyde, and a dehydrating agent (like MgSO₄ or 4Å molecular sieves) for 2 hours before adding the STAB.
-
-
Issue: Incomplete Conversion with Aromatic Aldehydes.
-
Cause: Electron-donating groups on the aromatic ring stabilize the carbonyl, making it less electrophilic.
-
Solution: Increase the acidity of the reaction medium by adding 1.0–2.0 equivalents of glacial acetic acid. This protonates the hemiaminal hydroxyl group, turning it into a better leaving group (H₂O) and accelerating iminium formation.
-
-
Issue: Poor Nucleophilicity of the Spiro-Amine.
-
Cause: Inadequate freebasing of the (R)-1,1-Difluoro-5-azaspiro[1]heptane hydrochloride salt.
-
Solution: Ensure precise stoichiometric addition of DIPEA. Monitor the pH of the organic phase using moistened pH paper; it should read slightly basic (~pH 8) before the carbonyl is introduced.
-
References
-
Synthonix Product Catalog 1,1-Difluoro-5-azaspiro[1]heptane hydrochloride -[D5719] Source: Synthonix URL: [Link]
-
Reductive Amination, and How It Works Mechanistic insights into imine and iminium reduction Source: Master Organic Chemistry URL: [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Conformational and pKa analysis of fluorinated spiro-heterocycles Source: Beilstein Journal of Organic Chemistry (2020) URL: [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere Validation of strained spiro heterocycles in drug design Source: Advanced Synthesis & Catalysis (2024) URL: [Link]
-
PubChem Database 5-Azaspiro(2.4)heptane (CID 21923103) Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. WO2020225095A1 - Masp inhibitory compounds and uses thereof - Google Patents [patents.google.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 1215071-12-7 [sigmaaldrich.com]
- 6. Synthonix, Inc > 1215071-12-7 | 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride [synthonix.com]
Best Practices for the Handling and Storage of 1,1-Difluoro-5-azaspiro[2.4]heptane HCl Salt
An Application Guide for Researchers
Introduction: Understanding the Compound
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a fluorinated spirocyclic amine, a structural motif of increasing interest in medicinal chemistry and drug development. The incorporation of fluorine can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity[1][2][3]. As a hydrochloride salt, this compound is provided as a solid, typically a crystalline powder, which enhances its stability and simplifies initial handling compared to the freebase form.
However, the inherent nature of amine hydrochloride salts necessitates rigorous handling and storage protocols. The primary challenge stems from their propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere[4]. This moisture absorption can compromise the compound's physical state, impact its weighed mass leading to concentration inaccuracies, and potentially initiate degradation pathways. Furthermore, supplier recommendations for storage under an inert atmosphere indicate a sensitivity that must be addressed to ensure experimental reproducibility and the preservation of the compound's integrity[5].
This document provides a comprehensive guide for researchers, outlining the critical protocols for the safe and effective handling, storage, and use of 1,1-Difluoro-5-azaspiro[2.4]heptane HCl salt.
Compound Properties and Safety Data
Prior to handling, it is imperative to be familiar with the compound's specifications and associated safety information. This data provides the foundational rationale for the handling precautions and storage conditions outlined in subsequent sections.
| Property | Value | Reference |
| CAS Number | 1215071-12-7 | [5][6][7] |
| Molecular Formula | C₆H₉F₂N · HCl | [7] |
| Molecular Weight | 169.60 g/mol | [7] |
| Physical Form | Solid, Powder | [5] |
| Typical Purity | ≥97% | [5] |
| InChIKey | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [5] |
| Storage Temp. | Room Temperature, under Inert Atmosphere | [5] |
| GHS Safety Information | Identifier | Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin/eye irritation, harmful if swallowed, or respiratory irritation. | |
| Signal Word | Warning | ||
| Hazard Statements | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Core Principle: The Criticality of an Inert Atmosphere
The manufacturer's directive to store 1,1-Difluoro-5-azaspiro[2.4]heptane HCl salt under an inert atmosphere is the single most important instruction for its long-term preservation[5]. This requirement is primarily to mitigate two risks:
-
Hygroscopicity : Amine hydrochloride salts are frequently hygroscopic[8]. The chloride ion can form hydrogen bonds with atmospheric water, causing the solid to absorb moisture. This leads to inaccurate weighing, clumping of the powder, and potential chemical instability.
-
Atmospheric Reactions : While less common for salts, some compounds can react with oxygen or carbon dioxide over time. An inert atmosphere of nitrogen or argon displaces reactive atmospheric gases, preventing such degradation.
All subsequent protocols are designed around this core principle. Adherence to these procedures is not merely a suggestion but a prerequisite for ensuring the validity and reproducibility of experimental results.
Receiving and Long-Term Storage Protocol
Proper handling begins the moment the compound arrives at the facility.
4.1 Initial Inspection and Storage Workflow
Upon receipt, immediately transfer the compound to a controlled environment. The following workflow should be followed:
Caption: Workflow for receiving and initial storage of the compound.
4.2 Detailed Steps for Long-Term Storage:
-
Do Not Open in Ambient Air : Upon receipt, do not open the manufacturer's packaging on the open bench.
-
Transfer to Controlled Atmosphere :
-
Recommended : Place the sealed manufacturer's bottle directly into the antechamber of a nitrogen or argon-filled glovebox. Purge the antechamber according to standard glovebox operating procedures before bringing the bottle into the main chamber.
-
Alternative : If a glovebox is unavailable, place the sealed bottle inside a laboratory desiccator equipped with a gas inlet. Flush the desiccator with a gentle stream of dry nitrogen or argon for several minutes to displace the air before sealing.
-
-
Storage Conditions : Store the container at room temperature (20-25°C) in the dark (e.g., inside a cabinet within the glovebox or in an opaque desiccator). Protect from direct sunlight and sources of heat[9].
Protocol for Weighing and Aliquoting the Solid
Weighing is the point of highest risk for atmospheric exposure. This procedure must be performed within a controlled, inert environment.
5.1 Experimental Workflow for Weighing
Caption: Step-by-step workflow for weighing the hygroscopic solid.
5.2 Detailed Weighing Procedure:
-
Pre-Equilibration : Before bringing into the glovebox, ensure all necessary items (spatulas, weigh boats/vials, notebook) are inside and the compound container itself has equilibrated to the glovebox temperature to prevent condensation.
-
Static Control : Use an anti-static gun or ionizer on the weigh boat and container before weighing, as fine powders are prone to static cling, which can lead to handling losses and inaccurate measurements.
-
Perform Weighing :
-
On an analytical balance inside the glovebox, tare a pre-labeled, sealable vial (e.g., a screw-cap HPLC vial).
-
Carefully open the main stock bottle of 1,1-Difluoro-5-azaspiro[2.4]heptane HCl salt.
-
Using a clean spatula, quickly transfer the desired amount of solid into the tared vial. Avoid creating excessive dust.
-
Immediately and tightly seal the aliquot vial.
-
-
Seal Main Stock : Promptly and securely reseal the main stock bottle. To further protect the headspace, consider wrapping the cap-bottle interface with Parafilm or a similar laboratory film after it has been removed from the glovebox.
-
Record : Accurately record the final weight.
-
Storage : Return the main stock bottle to its designated storage location. The freshly prepared aliquot is now ready for dissolution.
Protocol for Stock Solution Preparation
6.1 Solvent Selection Considerations
The choice of solvent is critical and depends on the downstream application.
| Solvent | Properties & Use Cases | Considerations |
| DMSO | High dissolving power for many organic molecules. Standard for compound libraries. | Can be toxic to some cell lines. Hygroscopic; use anhydrous grade. |
| Ethanol (Anhydrous) | Less toxic than DMSO for cell culture. Good for many organic salts. | More volatile than DMSO. Use 200 proof, anhydrous. |
| DMF | Strong polar aprotic solvent. | High boiling point, difficult to remove. Can be toxic. |
| Aqueous Buffers (e.g., PBS) | For direct use in many biological assays. | Solubility of organic compounds is often limited. Stability may be reduced. |
6.2 Protocol: Solubility Test and 10 mM Stock Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point in drug discovery. The molecular weight is 169.6 g/mol .
-
Calculation : To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 169.6 g/mol × 1000 mg/g = 1.696 mg
-
-
Weighing : Following the protocol in Section 5.0, accurately weigh ~1.70 mg of the compound into a sterile, sealable microcentrifuge tube or glass vial. Record the exact mass.
-
Dissolution :
-
Calculate the precise volume of anhydrous DMSO needed based on the actual mass weighed.
-
Volume (µL) = (Actual Mass (mg) / 169.6 g/mol ) / 0.010 mol/L × 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly.
-
Vortex the solution for 30-60 seconds.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect for any remaining particulate matter against a bright light. If the solution is clear, the compound is soluble at this concentration.
-
-
Storage of Stock Solution :
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes[10].
-
Labeling : Each aliquot must be labeled with the compound name, concentration, solvent, and date of preparation.
-
Storage Temperature : Store the aliquots in a freezer at -20°C or -80°C for long-term stability. Protect from light by storing them in a freezer box[10].
-
References
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Link]
-
HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. [Link]
-
MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride. PubChem Compound Database. Retrieved March 7, 2026, from [Link]
-
PMC. (2025). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. [Link]
-
RSC Publishing. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
-
Splendid Lab. (n.d.). 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride. Retrieved March 7, 2026, from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
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- 4. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
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- 7. 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride | 1215071-12-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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Scalable Production of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane: A Detailed Guide for Pharmaceutical and Chemical Development
Introduction: The Rising Importance of Fluorinated Spirocycles in Drug Discovery
The incorporation of fluorine atoms and spirocyclic scaffolds into drug candidates has become a prominent strategy in modern medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the rigid, three-dimensional nature of spirocycles offers improved receptor-ligand interactions and novel intellectual property. Specifically, the (R)-1,1-difluoro-5-azaspiro[2.4]heptane motif has emerged as a valuable building block in the development of potent and selective therapeutic agents, including orexin receptor antagonists.[1] The growing demand for this chiral synthon necessitates the development of a robust and scalable synthetic route to ensure a reliable supply for preclinical and clinical studies.
This application note provides a comprehensive and scalable protocol for the production of this compound, designed for researchers, scientists, and drug development professionals. The presented route emphasizes commercially available starting materials, operationally simple procedures, and purification methods amenable to large-scale production.
Strategic Approach: A Multi-Step Synthesis from a Commercially Available Precursor
The chosen synthetic strategy for this compound is a multi-step sequence commencing with the readily available and affordable N-Boc-3-pyrroline. This approach offers a convergent and efficient pathway to the target molecule, with each step optimized for scalability and high fidelity. The key transformations include an asymmetric cyclopropanation to establish the spirocyclic core and a subsequent difluorination of a ketone intermediate.
Figure 1: Overall synthetic workflow for the production of this compound.
Part I: Synthesis of the Key Intermediate: N-Boc-5-azaspiro[2.4]heptan-6-one
The construction of the spirocyclic core is a critical step in the synthesis. This is achieved through an asymmetric cyclopropanation of N-Boc-3-pyrroline. While various methods for the synthesis of N-Boc-3-pyrroline exist, a practical and scalable one-pot procedure starting from cis-1,4-dichloro-2-butene is recommended for large-scale manufacturing.[2]
Protocol 1: Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[3][4][5] For the asymmetric variant, a chiral ligand is employed to direct the facial selectivity of the cyclopropanation.
Materials and Reagents:
-
N-Boc-3-pyrroline
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH2I2)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add Jacobsen's catalyst (0.05 eq) and anhydrous DCM.
-
Cool the solution to 0 °C and add diethylzinc (2.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-3-pyrroline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Add diiodomethane (2.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-5-azaspiro[2.4]heptane.
Subsequent Oxidation to the Ketone:
The resulting N-Boc-5-azaspiro[2.4]heptane is then oxidized to the corresponding ketone, N-Boc-5-azaspiro[2.4]heptan-6-one, using a suitable oxidizing agent such as ruthenium trichloride with sodium periodate.
Part II: Geminal Difluorination of the Spirocyclic Ketone
The introduction of the gem-difluoro moiety is accomplished through the fluorination of the spirocyclic ketone. Several reagents are available for this transformation, with electrophilic fluorinating agents like Selectfluor® being a common choice.[6][7][8]
Protocol 2: Electrophilic Difluorination
Materials and Reagents:
-
N-Boc-5-azaspiro[2.4]heptan-6-one
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-5-azaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (2.5 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one.
Part III: Final Steps - Reduction and Deprotection
The final steps involve the reduction of the ketone functionality and the removal of the Boc protecting group to yield the target this compound.
Protocol 3: Ketone Reduction and Boc Deprotection
Materials and Reagents:
-
N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one
-
Lithium aluminum hydride (LiAlH4), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 4.0 M solution in 1,4-dioxane
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
Step A: Reduction of the Ketone
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add LiAlH4 solution (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
Step B: Boc Deprotection
-
Dissolve the crude alcohol from the previous step in a minimal amount of diethyl ether.
-
Add a 4.0 M solution of HCl in 1,4-dioxane (excess) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.[9]
Data Summary and Characterization
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | N-Boc-5-azaspiro[2.4]heptane | N-Boc-3-pyrroline | Et2Zn, CH2I2, Jacobsen's catalyst | 70-80% | >95% |
| 2 | N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one | N-Boc-5-azaspiro[2.4]heptan-6-one | Selectfluor® | 60-70% | >98% |
| 3 | This compound HCl | N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-6-one | LiAlH4, HCl in dioxane | 85-95% (for 2 steps) | >99% |
Characterization Data for this compound Hydrochloride:
-
¹H NMR: Consistent with the proposed structure.
-
¹³C NMR: Shows the characteristic CF2 signal.
-
¹⁹F NMR: Confirms the presence of the gem-difluoro group.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated and found values are in agreement.
-
Chiral HPLC: Enantiomeric excess (e.e.) >98%.
Safety and Handling Considerations
-
Diethylzinc: Pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.
-
Diiodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Selectfluor®: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.
-
Lithium aluminum hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under anhydrous conditions.
-
Hydrochloric acid in dioxane: Corrosive. Handle in a fume hood with appropriate PPE.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the production of enantiomerically pure this compound. By utilizing readily available starting materials and well-established chemical transformations, this protocol is suitable for implementation in both academic research laboratories and industrial drug development settings. The clear and detailed procedures, coupled with safety considerations, aim to facilitate the successful and safe synthesis of this valuable building block for the advancement of pharmaceutical research.
References
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Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (n.d.). RING-CLOSING METATHESIS SYNTHESIS OF N-Boc-3-PYRROLINE. Organic Syntheses Procedure. Retrieved from [Link]
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Reddy, K. L., et al. (2009). Practical One-Pot and Large-Scale Synthesis of N-(tert-Butyloxycarbonyl)-3-pyrroline. ACS Omega. Retrieved from [Link]
-
Xu, J., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Retrieved from [Link]
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Xu, J., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Retrieved from [Link]
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3-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
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Enantioselective methodologies for the synthesis of spiro compounds. (2011). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved from [Link]
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Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. (2023). PMC. Retrieved from [Link]
-
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015). Retrieved from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). PMC. Retrieved from [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
The Fluoride Anion-Catalyzed Sulfurization of Thioketones with Elemental Sulfur Leading to Sulfur-Rich Heterocycles: First Sulfurization of Thiochalcones. (2021). MDPI. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PubMed. Retrieved from [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ketone to Difluoro - Common Conditions. (n.d.). Retrieved from [Link]
-
Stereoselective construction of a 5-aza-spiro[2][10]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
1,1-Difluoro-5-azaspiro[2.4]heptane, N-acetyl-. (n.d.). SpectraBase. Retrieved from [Link]
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Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and azaspiroconjugation studied by photoelectron spectroscopy. (2002). PubMed. Retrieved from [Link]
- CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
- EP2709455A4 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005). Retrieved from [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. Retrieved from [Link]
-
5-Benzyl-5-azaspiro[2.4]heptan-7-one. (n.d.). PubChem. Retrieved from [Link]
- EP0680961A1 - Improved, large-scale process for azapirone synthesis. (n.d.). Google Patents.
-
1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. (n.d.). PubChem. Retrieved from [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC. Retrieved from [Link]
-
Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (n.d.). ResearchGate. Retrieved from [Link]
-
4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). Retrieved from [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). MDPI. Retrieved from [Link]
-
Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (2025). VeriXiv. Retrieved from [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. (2017). PubMed. Retrieved from [Link]
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Nucleophilic substitution reactions on fluorinated spiro scaffolds
Application Note: Nucleophilic Substitution Strategies on Fluorinated Spiro Scaffolds for Advanced Drug Discovery
Introduction & Rationale
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. By enforcing a rigid, three-dimensional geometry, these architectures reduce the entropic penalty upon receptor binding, thereby enhancing target engagement and selectivity (1)[1]. The strategic incorporation of fluorine into these frameworks further modulates critical pharmacokinetic parameters, including lipophilicity (logP), basicity (pKa), and metabolic stability[1].
Functionalizing these complex architectures via nucleophilic substitution (
Mechanistic Insights & Stereoelectronic Control
Executing a nucleophilic attack on a fluorospirocycle requires precise control over the reaction trajectory. The rigid geometry of spirocycles fundamentally alters the approach angle of incoming nucleophiles, while the highly electronegative fluorine atom(s) exert strong inductive effects that stabilize adjacent transition states.
-
Trajectory Constraints: Due to the rigid bicyclic geometry, nucleophilic attack is sterically constrained. The stereoelectronic effects of the spirocyclic scaffold heavily favor axial attack, minimizing steric repulsion during the transition state (3)[3].
-
Leaving Group Activation: In spiro-thiazinane scaffolds, Lewis acids (such as
) are frequently employed to activate leaving groups (e.g., benzotriazolyl moieties). This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the electrophilic center, facilitating rapid nucleophilic displacement by thiols (4)[4]. -
Fluorine-Directed Cyclization: In many workflows, the fluorinated spirocycle is generated in situ via electrophilic fluorination (using Selectfluor), which induces an intramolecular nucleophilic attack to close the spiro-ring system with high branched selectivity (5)[5].
Caption: Mechanistic pathway of Lewis acid-catalyzed nucleophilic substitution on fluorospirocycles.
Quantitative Data Summary
The following table synthesizes optimized reaction conditions and yields for nucleophilic substitutions and related spirocyclizations across various fluorinated scaffolds.
Table 1: Optimization of Nucleophilic Substitution on Fluorospirocycles
| Scaffold Type | Reagents / Catalyst | Nucleophile | Yield (%) | Stereoselectivity |
| Spiro-1,3-thiazinanes | Thiols (R-SH) | 77–79 | High regioselectivity | |
| Spiro-oxindoles ( | Chiral Squaramide (5 mol%) | Ketimines | Up to 95 | >20:1 d.r., 99% ee |
| Spiro-3(2H)-furanones | Selectfluor, | Intramolecular (O) | 71–74 | Single diastereomer |
| Spiro-1,3-oxazines | Selectfluor, | Intramolecular (N/O) | 85–92 | High branched sel. |
(Data aggregated from authoritative literature sources[4][5][6][7])
Experimental Protocol: Stereoselective on Fluorinated Spirocycles
This protocol details the displacement of a leaving group (e.g., a benzotriazolyl or halogen moiety) on a pre-formed fluorinated spirocycle using a thiol nucleophile to generate sulfurated derivatives[2][4].
Causality & Design: The use of a mild Lewis acid (
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried Schlenk flask purged with argon, dissolve the fluorinated spiro-substrate (1.0 mmol) in anhydrous
(10 mL). -
Electrophile Activation: Add anhydrous
(0.2 mmol, 20 mol%) to the solution in a single portion.-
Self-Validation Step: The solution may exhibit a slight color change (typically pale yellow to orange). Monitor immediately by TLC (Hexanes:EtOAc 3:1) to ensure the substrate remains stable and no premature degradation occurs.
-
-
Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the thiol nucleophile (1.2 mmol) followed by DIPEA (1.5 mmol).
-
Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Step: Monitor the disappearance of the starting material via
-NMR aliquots. The fluorine signal will shift slightly upfield as the adjacent electronic environment changes upon successful substitution, confirming conversion without requiring full workup.
-
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous
(10 mL). Extract the aqueous layer with (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc). Confirm product identity and diastereomeric purity via
, , and -NMR spectroscopy.
Caption: Step-by-step experimental workflow for S_N2 substitution on fluorinated spiro scaffolds.
References
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. R Discovery.5
-
Enantioselective Fluorination of Spirocyclic β-Prolinals Using Enamine Catalysis. ResearchGate. 2
-
8-Iodo-1,4-dioxaspiro[4.5]decane. Smolecule. 3
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. 4
-
7,7-Difluoro-5-azaspiro[2.4]heptane. Benchchem.1
-
Non-Covalent Organocascade Catalysis: Michael-Mannich Synergy for Enantioselective Building of Aza-Spirocycles. DOI. 6
-
Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. ResearchGate. 7
Sources
- 1. 7,7-Difluoro-5-azaspiro[2.4]heptane | 1823384-48-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 8-Iodo-1,4-dioxaspiro[4.5]decane | 213833-68-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
Preparation of pharmaceutical intermediates using spiro[2.4]heptanes
Application Note: Strategic Synthesis of Spiro[2.4]heptane Scaffolds
Executive Summary
The spiro[2.4]heptane scaffold—a bicyclic system fusing a cyclopropane and a cyclopentane ring—has emerged as a "privileged structure" in modern drug discovery. Its unique geometry offers conformational restriction of pharmacophores (particularly proline surrogates) and increased metabolic stability due to a high fraction of
This guide details the synthesis of two critical pharmaceutical intermediates:
-
4-Azaspiro[2.4]heptane derivatives: Proline bioisosteres widely used in HCV NS5A inhibitors (e.g., analogs related to Ledipasvir/Velpatasvir chemistry).[1]
-
(S)-7-Amino-5-azaspiro[2.4]heptane: A key building block for next-generation fluoroquinolone antibiotics .[1][2]
We present two distinct synthetic strategies: the "Ring Decoration" approach (Simmons-Smith cyclopropanation) and the "Ring Construction" approach (Asymmetric Hydrogenation/Cyclization).[1]
Strategic Rationale & Chemical Logic
The "Escape from Flatland"
Traditional drug discovery relied heavily on flat, aromatic heterocycles. Spiro[2.4]heptanes introduce defined vectors in 3D space without adding excessive molecular weight.[1]
-
Bioisosterism: The 4-azaspiro[2.4]heptane core mimics L-proline but locks the
and torsion angles, potentially increasing binding affinity by reducing the entropic penalty upon protein binding.[1] -
Metabolic Blocking: The cyclopropane ring protects the C4-position of the pyrrolidine ring from metabolic oxidation (P450-mediated hydroxylation).
Retrosynthetic Workflow
The synthesis is generally approached via two logical disconnections:
Figure 1: Retrosynthetic logic distinguishing the "Ring Decoration" (Blue) and "Ring Construction" (Green) strategies.
Protocol A: The "Ring Decoration" Strategy
Target: N-Boc-4-spirocyclopropyl-L-proline (4-azaspiro[2.4]heptane-6-carboxylic acid derivative).[1][2] Mechanism: Simmons-Smith Cyclopropanation via Zinc Carbenoid.
This protocol utilizes the Furukawa modification (
Reagents & Equipment
-
Substrate: N-Boc-4-methylene-L-proline methyl ester (prepared from 4-hydroxyproline).[1][2]
-
Reagents: Diethylzinc (
, 1.0 M in hexanes), Diiodomethane ( , >99%), Dry Toluene or DCM. -
Safety:
is pyrophoric.[1][2] All transfers must use cannula/syringe techniques under Argon/Nitrogen.[2]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.
-
Substrate Solvation: Charge the flask with N-Boc-4-methylene-L-proline methyl ester (10.0 g, 41.4 mmol) and anhydrous Toluene (200 mL). Cool the solution to -15°C (ice/salt or glycol bath).
-
Carbenoid Formation (In Situ):
-
Add Diethylzinc (1.0 M, 83 mL, 83 mmol, 2.0 equiv) dropwise via the addition funnel over 20 minutes. Maintain internal temperature < -5°C.
-
Add Diiodomethane (22.2 g, 83 mmol, 2.0 equiv) dropwise over 30 minutes. The solution may become milky or form a white precipitate (
). -
Note: The order of addition is critical. Some protocols premix
and at 0°C, but sequential addition to the substrate is safer on larger scales.
-
-
Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 12-16 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The exocyclic alkene spot should disappear.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture back to 0°C .
-
Slowly add saturated aqueous
(100 mL). Caution: Violent gas evolution (Ethane) and foaming will occur.[1]
-
-
Workup:
-
Separate the organic layer.[3] Extract the aqueous layer with EtOAc (2 x 100 mL).
-
Wash combined organics with saturated
(100 mL) and Brine (100 mL). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically purified via flash column chromatography (
, 0-20% EtOAc in Hexanes) to yield the spiro-product as a colorless oil or white solid.[1][2]
Yield Expectation: 75-85%. Stereochemistry: The cyclopropanation typically occurs anti to the bulky Boc/Ester groups, but mixtures may form depending on the specific protecting groups used.
Protocol B: The "Ring Construction" Strategy
Target: (S)-7-Amino-5-azaspiro[2.4]heptane (Quinolone intermediate).[1] Mechanism: Ru-Catalyzed Asymmetric Hydrogenation followed by Cyclization.
This advanced protocol builds the cyclopentane ring onto a pre-existing cyclopropane, allowing for high enantiomeric excess (ee) established by asymmetric hydrogenation.
Reagents & Equipment
-
Substrate: Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrochloride.[2]
-
Catalyst:
or equivalent chiral Ru-diphosphine catalyst.[1][2] -
Equipment: High-pressure hydrogenation autoclave (Stainless steel).
Step-by-Step Methodology
-
Hydrogenation (Setting the Chiral Center):
-
In a glovebox, dissolve the amino-ketone substrate (5.0 g) and the Ru-catalyst (0.5 mol%) in degassed Ethanol (50 mL).
-
Transfer to the autoclave. Pressurize with Hydrogen (
) to 50 bar (725 psi) . -
Stir at 50°C for 24 hours.
-
Result: This converts the ketone to a chiral alcohol with >95% ee.
-
-
Lactamization (Ring Closure):
-
Concentrate the hydrogenation mixture.
-
Dissolve the residue in MeOH and treat with a base (e.g.,
or NaOMe) to induce intramolecular cyclization between the amine and the ester. -
Product: (S)-5-azaspiro[2.4]heptan-4-one (a lactam).[2]
-
-
Functionalization to Amine:
-
The lactam is reduced (using
or ) to the pyrrolidine. -
Note: For the 7-amino derivative, the hydroxyl group from step 1 is typically converted to an azide (via Mesylate) before lactam reduction, then reduced to the amine.
-
Analytical Quality Control
Table 1: Key NMR Signatures for Spiro[2.4]heptanes
| Feature | Diagnostic Note | ||
| Cyclopropane | High-field shift is definitive for the spiro-fusion.[1][2] | ||
| Spiro Quaternary C | N/A | Distinct quaternary signal; verify by DEPT-135 (absent).[1][2] | |
| Shift depends on N-protecting group (Boc vs. Free).[1][2] |
Troubleshooting:
-
Incomplete Cyclopropanation (Protocol A): If alkene remains, add fresh
.[1] Old reagents often degrade.[2] -
Low Yield (Protocol B): High pressure is non-negotiable for the Ru-hydrogenation.[1][2] Ensure the autoclave is leak-tested.[2]
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
-
-
Furukawa Modific
):-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link
-
-
Synthesis of 4-Spirocyclopropyl Proline (HCV Inhibitors)
-
Tang, W., et al. (2011). Process Development of a Novel HCV NS5A Inhibitor. Organic Process Research & Development. Link
-
-
Asymmetric Hydrogenation Route (Quinolone Intermediates)
-
Spirocycles in Drug Discovery (Review)
-
Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enantiomeric Excess in Spiro-Cyclopropane Synthesis
Welcome to the Technical Support Center for advanced asymmetric synthesis. As spiro-cyclopropanes become increasingly vital in drug discovery for their unique conformational restriction properties, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a synthetic bottleneck.
This guide is engineered for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions for the three primary spiro-cyclopropanation modalities: Transition-Metal Carbenoid Transfer, Michael-Initiated Ring Closure (MIRC), and Ylide-Mediated Annulation.
Section 1: Transition-Metal Catalyzed Carbenoid Transfer
Q1: My spiro-cyclopropanation using an exocyclic alkene and an aryldiazoacetate with
A1:
-
The Fix: Switch your catalyst to
for ortho-substituted derivatives, or for meta-substituted derivatives[1]. The adamantyl groups in the PTAD ligand create a more rigid, deeper chiral pocket. This restricts the rotation of bulky ortho-substituted carbenoids, locking the intermediate into a single reactive conformation and driving the ee above 90%.
Fig 1: Mechanism of Rh-catalyzed asymmetric spiro-cyclopropanation via carbenoid transfer.
Verified Protocol: Dirhodium-Catalyzed Spiro-cyclopropanation
Self-Validation Checkpoint: Diazo dimerization is the primary cause of poor yield. Slow addition is mandatory.
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mol%
and the exocyclic alkene (1.0 equiv) in anhydrous (0.1 M). Cool to -78 °C. -
Diazo Addition: Dissolve the aryldiazoacetate (1.5 equiv) in anhydrous
. Add this solution strictly via a syringe pump over a minimum of 2 hours. Causality: Keeping the steady-state concentration of the diazo compound low prevents uncatalyzed background dimerization. -
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the disappearance of the alkene via TLC (Hexane/EtOAc).
-
Quality Control: Filter the crude mixture through a short pad of Celite. Before bulk column chromatography, run an aliquot on a Chiral HPLC (e.g., Chiralpak IG column, 10% EtOAc in n-hexane) to confirm ee > 90%.
Section 2: Organocatalytic Michael-Initiated Ring Closure (MIRC)
Q2: I am synthesizing a spiro-oxindole via a MIRC reaction using a cinchona alkaloid phase-transfer catalyst. My trans/cis diastereoselectivity is poor, and my ee is highly variable. What is going wrong?
A2: Poor diastereoselectivity and low ee in MIRC reactions generally stem from two competing vectors: an achiral background reaction driven by an excessively strong base, or catalyst deactivation via N-alkylation of the quinoline ring by the bromomalonate pronucleophile ().
-
The Fix: First, replace strong bases like t-BuOK with milder solid bases such as
. Strong bases mediate the post-reaction isomerization of the cis-cyclopropane into the trans-isomer, scrambling your dr. Second, utilize a modified cinchona alkaloid derivative, specifically a cupreine organocatalyst with a free hydroxyl group. The free -OH group is critical for bifunctional activation—it hydrogen-bonds with the Michael acceptor while the quinuclidine nitrogen coordinates the pronucleophile, locking the transition state for superior facial selectivity.
Fig 2: Step-by-step workflow for enantioselective Michael-Initiated Ring Closure (MIRC).
Verified Protocol: Enantioselective MIRC for Spiro-oxindoles
Self-Validation Checkpoint: Verify the integrity of the bifunctional catalyst's -OH group via NMR prior to use.
-
Activation: In a dry reaction vial, combine the exocyclic enone (1.0 equiv), bromomalonate (1.2 equiv), and the cupreine-derived cinchona catalyst (10 mol%) in anhydrous Acetonitrile (MeCN).
-
Base Initiation: Cool the mixture to 0 °C to suppress the achiral background reaction. Add
(1.5 equiv) in one portion. -
Cyclization: Stir the reaction at 0 °C for 24–36 hours. Validation: Extract a 10 µL aliquot, evaporate, and check the crude
NMR for the disappearance of the vinylic protons of the enone to confirm full conversion. -
Isolation: Quench with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
Section 3: Ylide-Mediated Spirocyclopropanation
Q3: We are attempting the spirocyclopropanation of para-quinone methides using chiral sulfur ylides (limonene-derived), but we are only getting racemic mixtures. Is there a chiral ylide alternative?
A3: While chiral sulfur ylides are highly effective for standard epoxidations, they frequently fail to induce high asymmetry with bulky, sterically demanding substrates like para-quinone methides. The rapid racemization of the sulfur ylide intermediate outpaces the cycloaddition step (2[2]).
-
The Fix: Transition from sulfur ylides to Cinchona alkaloid-based chiral ammonium ylides . Utilizing a Cinchona alkaloid-based amine leaving group combined with a mild solid base (
) allows for highly enantioselective and diastereoselective spirocyclopropanation[2]. The rigid bicyclic framework of the Cinchona alkaloid provides a superior chiral environment that effectively shields one face of the para-quinone methide during the initial nucleophilic attack.
Section 4: Quantitative Data Summary
Use the following reference table to benchmark your expected enantiomeric excess and select the appropriate troubleshooting pathway based on your substrate class.
| Reaction Modality | Optimal Catalyst System | Primary Substrate Scope | Common Failure Point | Troubleshooting Solution | Expected ee |
| Carbenoid Transfer | Unsubstituted aryldiazoacetates | Low ee with ortho-substituents | Switch to | 82–92% | |
| Carbenoid Transfer | Ortho-substituted aryldiazoacetates | Diazo dimerization (low yield) | Syringe pump addition (2h+) | 89–96% | |
| MIRC Organocatalysis | Cupreine-derived Cinchona | Exocyclic enones, bromomalonates | Catalyst N-alkylation / Low dr | Use modified cinchona with free -OH | 84–97% |
| Ylide Addition | Chiral Ammonium Ylide | para-Quinone methides | Ylide racemization (racemic product) | Switch from sulfur to ammonium ylides | >90% |
Section 5: References
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates Source: National Institutes of Health (NIH) / PMC URL:
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Organic Chemistry Frontiers (RSC Publishing) URL:
-
Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides Source: Organic Letters (ACS Publications) URL:
Sources
Preventing defluorination during harsh reaction conditions
Welcome to the Technical Support Center for Fluorine Chemistry. As a Senior Application Scientist, I frequently encounter a frustrating paradox in medicinal chemistry and drug development: the carbon-fluorine (C–F) bond is the strongest single bond to carbon, yet it is notoriously susceptible to cleavage (defluorination) under harsh reaction conditions.
Whether you are running a transition-metal catalyzed cross-coupling or a base-mediated alkylation, unwanted defluorination can destroy your yield and complicate purification. This guide provides a mechanistic, field-proven approach to diagnosing, troubleshooting, and preventing defluorination in your workflows.
Part 1: Diagnostic Workflow for Defluorination
Before altering your reaction conditions, you must identify the mechanistic pathway driving the defluorination. The flowchart below outlines the diagnostic logic we use to isolate the root cause.
Caption: Diagnostic workflow for identifying and mitigating the root causes of defluorination.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Transition-Metal Catalyzed Defluorination in Cross-Coupling
Q: I am running a Suzuki cross-coupling on a polyfluorinated aryl bromide, but my mass spec shows a significant loss of fluorine. What is causing this, and how do I stop it?
A: This is a classic case of competitive oxidative addition. While the C–Br bond is generally weaker than the C–F bond, the rules change for polyfluoroarenes. The presence of multiple highly electronegative fluorine atoms lowers the C–F bond dissociation energy (BDE)[1]. Electron-rich transition metals (especially Nickel and Palladium) can mistakenly insert into the C–F bond, driven by the thermodynamic stability of the resulting metal-fluoride species[2].
The Fix: You must increase the steric penalty for C–F activation. The C–F bond is significantly shorter than the C–Br bond. By switching to a highly sterically hindered ligand (such as bulky diamines or Buchwald-type biaryl phosphines like BrettPhos), the bulky ligand physically blocks the metal center from approaching the short C–F bond, directing it exclusively to the longer, more accessible C–Br bond[3]. Furthermore, avoid fluoride-scavenging additives (like LiI), as the precipitation of LiF acts as a thermodynamic sink that actively drives undesired C–F bond activation[4].
Issue 2: Base-Mediated Defluorination (E1cB Elimination)
Q: My aliphatic gem-difluoroalkane substrate is losing fluorine when exposed to basic conditions during an alkylation step. Why?
A: Aliphatic gem-difluorides are highly susceptible to base-mediated E1cB (Elimination Unimolecular conjugate Base) pathways[5]. The highly electronegative fluorine atoms significantly increase the acidity of adjacent (
The Fix: You must decouple basicity from nucleophilicity. Switch from strong, unhindered bases (like NaH or alkoxides) to non-nucleophilic, sterically hindered bases (e.g., LiHMDS, DIPEA, or 2,6-lutidine). Additionally, changing the solvent from a highly polar coordinating solvent (like DMF) to a less polar solvent (like toluene) destabilizes the anionic intermediate, effectively shutting down the E1cB pathway[6].
Issue 3: Defluorofunctionalization of Trifluoromethyl (-CF₃) Groups
Q: I am attempting a nucleophilic substitution on a molecule with a -CF₃ group, but I am observing the replacement of a fluorine atom with my nucleophile. Aren't -CF₃ groups supposed to be inert?
A: While -CF₃ groups are generally robust, they are not invincible. Under strongly basic or reductive conditions, especially when attached to electron-deficient arenes, they can undergo base-promoted reductive coupling or nucleophilic addition-elimination. Strong Lewis bases can initiate the replacement of a single fluorine atom via a difluorobenzyl intermediate[7].
The Fix: Lower the reaction temperature and strictly avoid strong Lewis bases. If a base is required to neutralize acid byproducts, use weak, insoluble carbonate bases (e.g., K₂CO₃) suspended in a non-polar solvent to minimize the effective concentration of the base in solution.
Part 3: Mechanistic Visualization
To understand why bulky ligands prevent defluorination during cross-coupling, we must look at the catalytic cycle.
Caption: Transition metal catalytic cycle illustrating how bulky ligands block undesired C–F activation.
Part 4: Quantitative Data & Chemical Properties
Understanding the thermodynamic properties of your substrate is critical. Use this table to predict whether your specific C–F bond is at risk of cleavage under your planned reaction conditions.
| Parameter | Approximate Value | Mechanistic Implication for Defluorination |
| C(sp³)–F Bond Dissociation Energy (BDE) | 460 kJ/mol | Highly stable thermally. Requires specific activation (e.g., Lewis acid abstraction) to cleave[1]. |
| C(sp²)–F BDE (Monofluoroarene) | ~527 kJ/mol | Strongest C–X bond. Generally inert unless activated by strong electron-withdrawing groups[1]. |
| C(sp²)–F BDE (Polyfluoroarene) | < 500 kJ/mol | Significantly weakened by adjacent fluorines. Highly susceptible to undesired oxidative addition by Pd/Ni[1]. |
| C(sp²)–Br BDE | ~339 kJ/mol | Standard target for cross-coupling. Easily activated before C–F unless specialized ligands are omitted. |
| pKa of Adjacent Proton (gem-difluoroalkane) | ~15 - 20 | Highly acidic due to inductive effects of fluorine. Prone to E1cB elimination with strong bases (pKa > 20)[5]. |
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal standards to definitively prove whether defluorination has been suppressed.
Protocol A: Ligand-Tuning Workflow to Suppress C–F Oxidative Addition
Objective: Perform a Suzuki cross-coupling on a polyfluoroaryl bromide while completely suppressing C–F insertion.
-
Reaction Assembly (Glovebox Recommended): In an oven-dried vial, combine the polyfluoroaryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst/Ligand Selection: Add Pd(OAc)₂ (5 mol%) and a bulky biaryl phosphine ligand such as BrettPhos (10 mol%). Causality note: BrettPhos is specifically chosen because its massive steric bulk prevents the Pd center from accessing the short C–F bond[2].
-
Internal Standard Addition (The Self-Validation Step): Add exactly 1.0 equivalent of trifluorotoluene as an internal standard. This allows for absolute quantification of the fluorine mass balance via ¹⁹F NMR. If defluorination occurs, the ratio of product fluorine to the internal standard will drop, instantly validating the failure mode.
-
Solvent & Execution: Suspend in anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.
-
Analysis: Cool to room temperature. Take a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. The absence of upstream fluoride peaks (typically -120 to -150 ppm for metal-fluorides) confirms successful suppression.
Protocol B: Base-Screening to Prevent E1cB Defluorination
Objective: Alkylate a sensitive gem-difluoroalkane without triggering
-
Parallel Setup: Set up three identical reaction vials containing the gem-difluoroalkane (1.0 equiv) and the electrophile (1.2 equiv) in anhydrous THF (0.1 M).
-
Base Variation:
-
Vial 1 (Control): Add NaH (1.5 equiv) - Expected to fail via E1cB.
-
Vial 2: Add K₂CO₃ (1.5 equiv) - Mild, heterogeneous base.
-
Vial 3: Add LiHMDS (1.5 equiv) - Strong but highly sterically hindered base.
-
-
Kinetic Monitoring: Stir at 0 °C. At 15, 30, and 60 minutes, quench a 20 µL aliquot from each vial into saturated NH₄Cl and analyze via LCMS.
-
Validation: Monitor for the [M-19] mass peak. Vial 3 (LiHMDS) should demonstrate complete conversion to the alkylated product without the [M-19] peak, proving that steric hindrance successfully decoupled basicity from nucleophilic defluorination.
References
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Optimizing Gem-Difluoro Spirocyclization Reactions
Welcome to the Technical Support Center for gem-difluoro spirocyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with these powerful yet sensitive transformations. The unique electronic properties of the gem-difluoro group make it a valuable motif in medicinal chemistry, but its inclusion in complex spirocyclic scaffolds presents distinct synthetic challenges.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose issues in your experiments, rationalize unexpected outcomes, and systematically optimize your reaction conditions to achieve higher yields and purity.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses high-level questions that form the basis for understanding and troubleshooting your reactions.
Q1: What are the primary classes of gem-difluoro spirocyclization reactions, and how does the choice of starting material influence the reaction design?
The most prevalent strategies involve the transformation of pre-functionalized gem-difluoro building blocks. The choice of precursor is the most critical decision in your experimental design as it dictates the required catalytic system and potential side reactions. The main precursors are:
-
gem-Difluorocyclopropanes (F2CPs): These are highly versatile synthons. Reactions typically proceed via a transition metal-catalyzed ring-opening, followed by annulation with a tethered or external reaction partner. The intrinsic ring strain of F2CPs provides a thermodynamic driving force for the reaction. Palladium and Rhodium are common catalysts for these transformations.[1][2]
-
gem-Difluoroalkenes: These substrates can undergo various cycloaddition or annulation reactions. For instance, defluorinative cycloadditions with dipoles like azides can form heterocyclic spiro-compounds.[3][4] Palladium-catalyzed C-H functionalization followed by β-fluoride elimination is another powerful strategy to form complex olefinated products that can be precursors to spirocycles.[5][6]
-
gem-Difluoroallenes: These highly reactive species can undergo catalytic nucleophilic addition at different positions, controlled by the choice of catalyst and ligand, to generate fluorinated building blocks for subsequent cyclization.[7][8]
Q2: The literature emphasizes ligand choice. Why is it so critical for yield and selectivity in these reactions?
Ligands are not mere additives; they are the primary steering agents of the reaction, directly influencing the metal center's electronic and steric environment. In the context of gem-difluoro spirocyclization, ligands control several key steps:
-
Regioselectivity: In reactions with multiple potential pathways, such as the allylation of gem-difluorocyclopropanes, different ligands can completely switch the regiochemical outcome. For example, using a bulky phosphine ligand like BrettPhos can favor branched products, while a different phosphine may yield linear products from the exact same starting materials.[1]
-
Reaction Efficiency: The ligand plays a pivotal role in stabilizing the catalytic species and facilitating key mechanistic steps like oxidative addition and reductive elimination. A well-chosen N-heterocyclic carbene (NHC) ligand, for instance, can dramatically enhance reaction efficiency in certain annulation reactions.[1]
-
Stereoselectivity: For chiral substrates or the creation of new stereocenters, chiral ligands are essential for inducing asymmetry and controlling diastereoselectivity.[9][10]
Q3: My reaction is sluggish or fails completely. What are the first parameters I should investigate?
Before delving into complex mechanistic problems, always verify the fundamentals. A significant portion of failed reactions can be traced back to one of these three areas:
-
Reagent and Solvent Quality: Ensure all starting materials are pure and, critically, that all solvents are rigorously dried. Many organometallic catalysts and intermediates are extremely sensitive to moisture and oxygen. Reactions involving fluorinating agents like DAST are particularly intolerant to water.[11]
-
Inert Atmosphere: Reactions must be conducted under a meticulously maintained inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware, proper Schlenk line or glovebox techniques, and sparging solvents to remove dissolved oxygen.
-
Temperature Control: Reaction temperature is a delicate balance. While heat can increase the rate, many organometallic catalysts and fluorinated substrates can decompose at elevated temperatures.[4][11] Always follow literature guidance and consider that the optimal temperature may be highly substrate-dependent.
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose a problem based on your experimental observations and provides actionable steps to resolve it.
Scenario 1: No Reaction or Very Low Conversion
Your starting material is recovered largely unreacted after the specified reaction time.
Caption: A decision tree for troubleshooting low-yielding reactions.
Detailed Causality & Solutions:
-
Cause A: Inactive Catalyst or Ligand
-
Why it happens: The active catalytic species is the heart of the reaction. Palladium(0) species, for example, can be oxidized to inactive Palladium(II) by trace oxygen. Ligands can also degrade over time or if impure.
-
Solution:
-
Always use a fresh, high-purity source of catalyst and ligand.
-
If using a Pd(II) precatalyst that requires in-situ reduction, ensure your reduction conditions are effective.
-
Consider screening a panel of ligands. The electronic and steric properties of the ligand are paramount for success.[1][7] A ligand that works for one substrate may fail for another.
-
-
-
Cause B: Substrate is Too Sterically Hindered or Electronically Deactivated
-
Why it happens: Bulky groups near the reaction center can prevent the substrate from accessing the catalyst's active site.[11] Similarly, the electronic nature of the substrate (e.g., electron-donating vs. withdrawing groups) can significantly impact its reactivity in steps like oxidative addition.[4]
-
Solution:
-
For sterically hindered substrates, switching to a ligand with a different "cone angle" can sometimes create a more accessible catalytic pocket.
-
If feasible, redesign the substrate to reduce steric bulk or alter its electronic properties.
-
More forcing conditions (higher temperature, longer reaction time) may be required, but must be balanced against the risk of decomposition.[4][11]
-
-
Scenario 2: Multiple Products & Low Selectivity
The reaction consumes the starting material but yields a complex mixture of products, including isomers or unexpected byproducts.
Detailed Causality & Solutions:
-
Cause A: Loss of Regioselectivity
-
Why it happens: Many spirocyclization pathways have multiple possible outcomes. For instance, in the ring-opening of an unsymmetrical gem-difluorocyclopropane, the initial C-C bond cleavage can occur at two different sites. The ligand-catalyst complex dictates which pathway is electronically and sterically favored.
-
Solution:
-
Ligand Tuning is Key: This is the most powerful tool for controlling regioselectivity. Systematically screen ligands with different properties. For palladium-catalyzed reactions, moving from monodentate to bidentate phosphine ligands, or screening various NHC ligands, can have a profound impact.[1][10]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates, potentially altering the reaction pathway. Screen a range of solvents from nonpolar (e.g., Toluene, Dioxane) to polar aprotic (e.g., THF, DMF).
-
-
-
Cause B: Competing Side Reactions (e.g., β-Fluoride Elimination)
-
Why it happens: The formation of an intermediate organometallic-fluorine species can sometimes lead to β-fluoride elimination as a competing pathway to the desired cyclization. This is particularly relevant in reactions starting from gem-difluoroalkenes.[5][6]
-
Solution:
-
Choice of Base: If a base is used, its strength and nature are critical. A bulky, non-nucleophilic base may be preferable to a smaller, more nucleophilic one to avoid unwanted side reactions.
-
Temperature Control: Elimination reactions often have a higher activation energy than the desired pathway. Running the reaction at a lower temperature may suppress the side reaction, even if it requires a longer reaction time.[11]
-
-
Part 3: Data Tables & Protocols
Table 1: Catalyst & Ligand Selection Guide
This table is not exhaustive but provides a starting point for catalyst and ligand selection based on common reaction types.
| Reaction Type / Precursor | Common Metal Catalyst | Recommended Ligand Class | Rationale & Key Considerations |
| Ring-Opening of F2CPs | Pd(0) or Pd(II) precatalysts | Phosphine Ligands (e.g., BrettPhos, SPhos) | Ligand sterics and electronics are crucial for controlling regioselectivity (linear vs. branched products).[1] |
| C-H Functionalization of Alkenes | Pd(II) (e.g., Pd(OAc)₂) | Bidentate Phosphines (e.g., dppe, dppb) | Ligand choice is critical to favor the desired C-H activation over competing pathways like cyclopropanation.[5][6] |
| Hydro-difluoroallylation | Copper (Cu) | N-Heterocyclic Carbenes (NHCs) | The steric properties of the NHC ligand can be tuned to control diastereoselectivity in the formation of new stereocenters.[10] |
| Defluorinative Cycloaddition | Nickel (Ni) (e.g., NiCl₂(dppp)) | Bidentate Phosphines (e.g., dppp) | The catalyst facilitates both the defluorination step and the cycloaddition with the reaction partner.[3][4] |
Experimental Protocol: Palladium-Catalyzed Intramolecular Spirocyclization of a gem-Difluorocyclopropane
This protocol is a generalized example based on common procedures for Pd-catalyzed ring-opening/annulation reactions and should be adapted for your specific substrate.
1. Preparation:
- All glassware must be oven-dried for at least 4 hours at 120 °C and cooled under a stream of dry nitrogen or argon.
- The reaction solvent (e.g., 1,4-Dioxane) must be anhydrous, preferably from a solvent purification system or freshly distilled over a suitable drying agent.
- All solid reagents should be dried under high vacuum for several hours before use.
2. Reaction Setup (Schlenk Line Technique):
- To a dried Schlenk flask equipped with a magnetic stir bar, add the gem-difluorocyclopropane substrate (1.0 equiv).
- Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 equiv, 6 mol%).
- Add the base (e.g., K₃PO₄, 2.0 equiv).
- Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
- Via syringe, add the anhydrous solvent (to achieve a concentration of ~0.1 M).
- Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
3. Monitoring and Workup:
- Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or ¹⁹F NMR.
- Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Generalized Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for a Pd-catalyzed F2CP ring-opening spirocyclization.
References
-
Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. Vertex AI Search Result.1
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC. National Center for Biotechnology Information.3
-
Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination. Benchchem.12
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals.4
-
Optimization of the reaction conditions. a | Download Scientific Diagram. ResearchGate.13
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. National Center for Biotechnology Information.14
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC. National Center for Biotechnology Information.5
-
Ligand‐Controlled Palladium‐Catalyzed Regiodivergent Defluorinative Allylation of gem‐Difluorocyclopropanes via σ‐Bond Activation | Request PDF. ResearchGate.7
-
Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC. National Center for Biotechnology Information.15
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie.6
-
Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains. Beilstein Journal of Organic Chemistry.16
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers (RSC Publishing).
-
gem-DifluoroVinylcyclopropane (DF-VCP) Rearrangement to Cyclopentenones Catalyzed by Rhodium: Reaction Development and Mechanistic Study. ChemRxiv.2
-
(PDF) Synthesis of gem ‐Difluorocyclopropanes. ResearchGate.17
-
Ligand-Controlled Catalytic Diastereodivergent Hydro- gem -Difluoroallylation of Cyclopropenes. ResearchGate.9
-
Representative reactions of gem‐difluorocyclopropanes. ResearchGate.18
-
Reactions of gem‐difluoroalkenes. ResearchGate.19
-
Ligand-Controlled Catalytic Diastereodivergent Hydro-gem-Difluoroallylation of Cyclopropenes. ACS Catalysis - Figshare.10
-
Chemo- and Regioselective Palladium-Catalyzed Internal Hydrosilylation of gem-Difluoroallenes to Access β‑Fluorinated Vinylsilanes. American Chemical Society - Figshare.8
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]
- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. figshare.com [figshare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Purification of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane from racemic mixtures
Executive Summary & Molecule Profile
This guide addresses the isolation of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane (CAS: 1215071-12-7) from racemic mixtures. This building block is critical in medicinal chemistry for modulating lipophilicity and metabolic stability in antiviral and antibiotic scaffolds.
Technical Challenge: The chirality of this molecule arises from the spiro-carbon (C3). The gem-difluoro substitution on the cyclopropane ring desymmetrizes the molecule relative to the nitrogen position in the pyrrolidine ring. Because the commercial supply is typically the racemic hydrochloride salt, enantiomeric resolution is a mandatory upstream process for stereoselective synthesis.
| Property | Specification |
| IUPAC Name | 1,1-Difluoro-5-azaspiro[2.4]heptane |
| Chiral Center | C3 (Spiro carbon) |
| Typical Impurities | Regioisomers (7,7-difluoro), residual resolving agents, inorganic salts |
| pKa (Calc) | ~9.5 (Secondary Amine) |
| Solubility | High in MeOH, Water (as HCl); Moderate in DCM (as Free Base) |
Strategic Workflow: Resolution Pathways
We recommend a two-tier approach: Diastereomeric Salt Crystallization for scales >10g, and Preparative Chiral SFC/HPLC for rapid purification of scales <5g or for "polishing" enriched material.
Workflow Diagram
Caption: Logical flow for the chemical resolution of spiro-amines. The critical decision point is the "Check ee%" loop.
Method A: Classical Resolution (Diastereomeric Crystallization)
This is the preferred method for scalability. The secondary amine functionality allows for the formation of stable salts with chiral acids.
Recommended Resolving Agents
Based on the structural rigidity of the spiro-system, the following acids have shown the highest probability of success for this class of amines:
-
L-DTTA (Di-p-toluoyl-L-tartaric acid) – Primary Recommendation
-
(S)-Mandelic Acid
-
Dibenzoyl-L-tartaric acid
Step-by-Step Protocol
Step 1: Preparation of Free Base
-
Dissolve 10.0 g of racemic 1,1-difluoro-5-azaspiro[2.4]heptane HCl in 50 mL water.
-
Add 50 mL MTBE (Methyl tert-butyl ether).
-
Slowly add 20% NaOH solution at 0°C until pH > 12.
-
Separate layers. Extract aqueous layer 2x with MTBE.
-
Dry organics over Na₂SO₄ and concentrate carefully (amine may be volatile).
Step 2: Salt Formation
-
Dissolve the free base residue in Ethanol (absolute) (approx. 5-7 volumes).
-
Add 1.0 equivalent of L-DTTA dissolved in warm Ethanol.
-
Heat the mixture to reflux (78°C) until a clear solution is obtained.
Step 3: Crystallization
-
Cool the solution slowly to room temperature (approx. 10°C/hour).
-
Critical: If no precipitate forms at 25°C, seed with a small crystal of the salt (if available) or scratch the glass.
-
Cool further to 0-5°C and hold for 4 hours.
Step 4: Isolation & Salt Break
-
Filter the white solid. Wash with cold Ethanol.
-
In-Process Control (IPC): Dry a small sample and check chiral purity via Chiral HPLC (see Method B).
-
If ee > 98%: Proceed to salt break.
-
Suspend salt in DCM/Water.
-
Basify with 1M NaOH.
-
Separate organic layer, dry, and concentrate to yield (R)-enantiomer.
-
-
If ee < 98%: Recrystallize the salt from Ethanol/Water (9:1).
Method B: Chiral HPLC/SFC (Analytical & Prep)
Use this method for purity analysis (IPC) or small-scale purification (<1g).
Analytical Conditions Table:
| Parameter | Condition |
| Column | Daicel Chiralpak IG or AD-H (Amylose based) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Weak chromophore - high concentration may be needed) |
| Temperature | 25°C |
Note: The amine requires a basic modifier (Diethylamine or DEA) to prevent peak tailing due to interaction with residual silanols.
Troubleshooting Guide (FAQ)
Q1: The salt solution turned into an oil ("oiled out") instead of crystallizing. What do I do?
-
Cause: The solvent polarity is too high, or the concentration is too high, preventing an ordered crystal lattice.
-
Solution:
-
Re-heat the mixture to redissolve the oil.
-
Add a non-polar co-solvent dropwise (e.g., Heptane or MTBE) at reflux temperature until slightly cloudy.
-
Add a "seed" crystal if available.
-
Cool very slowly (wrap the flask in foil/cotton to insulate).
-
Q2: My yield is very low (<10%), even though the ee is high.
-
Cause: The solubility of the diastereomeric salt is too high in the chosen solvent (e.g., pure Ethanol).
-
Solution: Switch to a less polar solvent system, such as Isopropanol (IPA) or an Ethanol/EtOAc mixture. The goal is to lower the solubility of the target salt while keeping the impurity in solution.
Q3: The free base seems to degrade or evaporate during concentration.
-
Cause: 1,1-difluoro-5-azaspiro[2.4]heptane is a low molecular weight amine and can be volatile.
-
Solution:
-
Do not concentrate to complete dryness. Keep it in solution (e.g., MTBE or DCM) and use that solution directly for the next step if possible.
-
If you must strip solvent, keep the vacuum bath temperature < 30°C.
-
Store as the HCl salt or Tartrate salt, not as the free base.
-
Q4: How do I determine absolute configuration (R vs S)?
-
Solution: Unless you have a reference standard, you must perform X-ray crystallography . Grow a single crystal of the L-DTTA salt. The heavy atoms (fluorine) and the known chirality of the tartaric acid (L) will allow the crystallographer to assign the absolute configuration of the amine.
References
-
Chemical Structure & Identifiers
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45158910, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride.
- Kozlowski, M. C., et al. "Comprehensive Chirality: Resolution of Amines." Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
-
Synthesis of Related Spiro Scaffolds
-
Zhang, Y., et al. (2011).[1] "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation." Journal of Organic Chemistry.
-
-
Chiral Separation Principles
- MDPI Separations (2021). "Enantiomeric Separation of New Chiral Azole Compounds." (Demonstrates polysaccharide column selection for nitrogen heterocycles).
Sources
Technical Support Center: Troubleshooting Amide Coupling with Sterically Hindered Spiro Amines
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting challenging amide bond formations involving sterically hindered spirocyclic amines.
The Causality of Coupling Failures: Why Spiro Amines Resist Amidation
Spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane or 2-oxa-5-azaspiro[3.5]nonane) are highly valued in medicinal chemistry for their ability to improve metabolic stability and aqueous solubility while providing rigid, three-dimensional vectors[1]. However, they are notoriously difficult substrates for amide coupling due to three intersecting factors:
-
Steric Shielding: The orthogonal geometry of the spiro-fused rings creates a dense steric umbrella around the nucleophilic nitrogen. This physical barrier severely restricts the trajectory required for the amine to attack the activated carboxylic ester.
-
Electronic Deactivation: When the adjacent spiro-ring contains heteroatoms (such as the oxygen in oxetane-fused spirocycles), strong electron-withdrawing inductive effects pull electron density away from the nitrogen, drastically reducing its nucleophilicity[2].
-
Salt-Form Entrapment: Because the free bases of spiro amines are often volatile oils or unstable, they are typically isolated and stored as robust salts, such as oxalates or hydrochlorides[3]. If the protocol fails to fully liberate the free base in situ, the effective concentration of the nucleophile remains too low to drive the reaction forward.
Reagent Selection Guide: Balancing Reactivity and Epimerization
Selecting the right coupling reagent is a matter of matching the electrophilicity of the activated acid to the poor nucleophilicity of the spiro amine, without triggering side reactions like epimerization (racemization) of the acid.
Quantitative Comparison of Coupling Reagents for Hindered Systems
| Reagent System | Activation Intermediate | Epimerization Risk | Suitability for Spiro Amines | Key Advantage |
| HATU / DIPEA | HOAt active ester | Moderate | Good | Industry standard for hindered amines; high reactivity[4]. |
| COMU / TMP | Oxyma active ester | Low | Excellent | High solubility; visual color change indicates reaction progress; low racemization[5]. |
| DIC / OxymaPure | Oxyma active ester | Low | Good | Avoids guanidinylation side-reactions common with excess uronium salts[5]. |
| Oxalyl Chloride / DMF | Acid Chloride | High | Excellent | Maximum reactivity for exceptionally hindered or electron-deficient amines[6]. |
Logic Flow for Reagent Selection
Decision matrix for selecting amide coupling reagents for spiro amines.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints where the chemist can verify the success of an intermediate step before proceeding.
Protocol A: COMU-Mediated Coupling (Optimized for Chiral Acids)
COMU is an Oxyma-based uronium salt that offers superior coupling efficiency for hindered substrates while maintaining a lower risk of explosion and epimerization compared to benzotriazole derivatives (like HATU)[5].
Step-by-Step Methodology:
-
Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add 2,4,6-collidine or TMP (2.0 eq) dropwise at 0°C.
-
Validation Checkpoint: COMU reactions exhibit a distinct color change (often turning yellow/orange) upon formation of the active Oxyma ester[5]. Do not proceed until this color change is observed (typically 5–15 minutes).
-
-
Amine Preparation: In a separate vial, suspend the spiro amine oxalate salt (1.2 eq) in DMF and add DIPEA (3.0 eq) to fully liberate the free base. Stir for 10 minutes.
-
Coupling: Add the free-based spiro amine solution dropwise to the activated acid at 0°C. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Protocol B: In Situ Acid Chloride Generation (For Extreme Steric Hindrance)
When uronium-based coupling fails due to extreme steric clash, generating an acid chloride provides the highest possible electrophilicity[4]. Note: This method is not recommended for acids with sensitive α-stereocenters due to ketene-mediated racemization.
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add a catalytic amount of DMF (0.05 eq).
-
Activation: Cool to 0°C and add oxalyl chloride (1.5 eq) dropwise.
-
Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will occur. The activation is complete when gas evolution ceases (typically 1–2 hours)[6].
-
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous CH₂Cl₂.
-
Coupling: Cool to 0°C. Add a pre-mixed solution of the spiro amine (1.2 eq) and DIPEA (2.5 eq) in CH₂Cl₂ dropwise[6].
-
Workup: Stir for 2 hours at room temperature, quench with water, extract with CH₂Cl₂, dry, and purify.
Step-by-step workflow for uronium-mediated amide coupling with spiro amines.
Troubleshooting FAQs
Q: My LC-MS shows a +98 Da (or +116 Da) mass adduct instead of my desired product. What happened? A: This is a classic guanidinylation side reaction. Uronium reagents like HATU or HBTU can react directly with the amine to form a stable guanidinium byproduct if the amine is added before the carboxylic acid is fully activated. Causality & Solution: Sterically hindered spiro amines are slow to react with the active ester, but they can still attack the highly electrophilic uronium salt. To fix this, ensure you pre-activate the acid for at least 15–30 minutes before adding the amine. Alternatively, switch to a non-uronium system like DIC/OxymaPure[5].
Q: The reaction stalls at 30-50% conversion, even though I added excess coupling reagent. Why? A: This is almost always an issue with salt neutralization . Spirocyclic amines are frequently supplied as oxalate salts to ensure stability[3]. Oxalic acid is diprotic; therefore, an oxalate salt requires a minimum of 2.0 equivalents of base just to neutralize the counterion, plus additional base to drive the coupling. Causality & Solution: If you only use 2.0 equivalents of DIPEA total, a significant portion of your spiro amine remains protonated and non-nucleophilic. Use at least 3.0–3.5 equivalents of base when working with oxalate salts.
Q: I am observing significant epimerization of my α-chiral carboxylic acid during the coupling. How can I suppress this? A: Highly hindered amines slow down the rate of nucleophilic attack. This delay gives the activated ester ample time to undergo intramolecular cyclization into an azlactone intermediate, which rapidly racemizes via enolization[4]. Causality & Solution: To suppress azlactone formation, switch from HATU to COMU, which has a lower propensity for epimerization[5]. Additionally, swap DIPEA for a less basic, more sterically hindered base like 2,4,6-collidine or TMP, and strictly maintain the reaction temperature at 0°C during the coupling phase.
Q: Standard methods and COMU have both failed. The amine seems completely unreactive. What is the next step? A: If standard active esters fail, you must bypass them entirely by forming an acyl fluoride or acyl chloride. Acyl fluorides (generated in situ using cyanuric fluoride or DAST) are highly resistant to hydrolysis and epimerization but are reactive enough to couple with severely hindered and electron-deficient substrates where standard methods fail.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS Publications).[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews (ACS Publications).[Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[Link]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications).[Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Oxa-5-azaspiro[3.5]nonane oxalate | 1706462-77-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Boc Deprotection of Fluorinated Azaspiroheptanes
Introduction
Fluorinated azaspiroheptanes are privileged scaffolds in modern medicinal chemistry, prized for their unique conformational rigidity and the metabolic stability conferred by fluorine atoms. The introduction of these motifs into complex molecules often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for the amine functionality. However, the removal of the Boc group from these specific substrates can be unexpectedly challenging.
This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the Boc deprotection of fluorinated azaspiroheptanes. It is designed for researchers, chemists, and drug development professionals to navigate the specific hurdles posed by these unique molecular architectures.
Core Principles: Why is This Deprotection Challenging?
Successfully troubleshooting any chemical transformation requires understanding the underlying principles. The difficulty in deprotecting fluorinated azaspiroheptanes stems from a combination of electronic and steric effects.
The Mechanism of Acid-Catalyzed Boc Deprotection
The standard removal of a Boc group proceeds via an acid-catalyzed mechanism.[1][2][3][4] Understanding this process is critical to diagnosing issues.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA, HCl).[1][2]
-
Fragmentation: The protonated intermediate becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[5][6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[2][5]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[2][3]
Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.
Key Challenges
-
Electronic Effects of Fluorine: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect significantly reduces the basicity (and nucleophilicity) of the nitrogen atom in the azaspiroheptane ring.[7][8][9] A less basic amine is less readily protonated, making the initial and rate-limiting step of the deprotection mechanism slower and requiring harsher conditions.[10]
-
Steric Hindrance: The rigid, three-dimensional structure of the azaspiroheptane core can sterically hinder the approach of the acid to the Boc group, further impeding the reaction.[10][11][12]
Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Q1: My Boc deprotection reaction is sluggish or incomplete, even with standard TFA conditions. What's wrong?
This is the most common issue, directly resulting from the electronic and steric challenges mentioned above.
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The reduced basicity of the fluorinated amine requires stronger acidic conditions.[10][12]
-
Solution 1: Increase Acid Stoichiometry. Instead of a typical 25-50% TFA in DCM solution, try using neat TFA.[13] If the substrate contains other basic moieties, ensure you are using a sufficient excess of acid to protonate all basic sites.[12]
-
Solution 2: Change the Acid. 4M HCl in 1,4-dioxane is often more potent than TFA/DCM mixtures and can be more effective for stubborn deprotections.[13][14][15]
-
-
Low Reaction Temperature: Many standard Boc deprotections run at room temperature. For these challenging substrates, this may be insufficient.
-
Insufficient Reaction Time: The slower kinetics mean the reaction simply needs more time.
-
Solution: Extend the Reaction Time. Monitor the reaction closely by TLC or LC-MS over several hours or even overnight.[13]
-
-
Poor Reagent Quality: TFA is hygroscopic. Absorbed water can reduce its effective acidity.[12]
-
Solution: Use Fresh Reagents. Ensure you are using a fresh, unopened bottle of TFA or HCl in dioxane for critical reactions.
-
Caption: Troubleshooting Workflow for Incomplete Deprotection.
Q2: I'm seeing significant side product formation. What are they and how can I prevent them?
The primary cause of side products is the highly reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[14][16]
Common Side Reaction: t-Butylation
This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the deprotected amine product itself.[17]
Prevention with Scavengers:
The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture.[16] Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.
-
Common Scavengers: Triisopropylsilane (TIS), Triethylsilane (TES), water, or thioanisole.[10][14]
-
Usage: Typically added at 1-5% (v/v) to the reaction mixture before the acid.[16]
Caption: Role of Scavengers in Preventing t-Butylation.
Q3: My compound has other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the N-Boc group?
This requires moving away from harsh acidic conditions towards milder or alternative methods.
Recommended Alternatives:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, RT, 30 min - 2h.[15][18] | Often faster and more potent than TFA. Can be selective in the presence of t-butyl esters with careful monitoring.[15] | Still a strong acid; may cleave highly sensitive groups. |
| Oxalyl Chloride | Oxalyl Chloride (3 eq.) in Methanol, RT, 1-4h.[13][19] | Very mild and tolerant of acid-labile esters.[19][20] | Reagent is moisture-sensitive. |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄ in Toluene, 40-50°C, 3-14h.[20] | Milder than TFA and can be selective for Boc over benzyl esters.[20] | Can require heat and longer reaction times. |
| Thermolytic (Fluorinated Alcohols) | Reflux in TFE or HFIP, or microwave heating.[21][22][23] | Neutral, catalyst-free conditions. Product isolation is often a simple evaporation.[23][24] | Requires high temperatures which may not be suitable for all substrates.[16][25] |
Detailed Experimental Protocols
Protocol 1: Forcing Conditions with TFA and Scavenger
This protocol is for substrates that are resistant to standard conditions but do not contain other highly acid-sensitive groups.
-
Preparation: Dissolve the Boc-protected fluorinated azaspiroheptane (1.0 eq.) in a minimal amount of dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 eq.).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (20-50 eq., or use neat TFA) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. If the reaction is sluggish, heat to 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed. For TLC, the product should be significantly more polar (lower Rf) and stain positive with ninhydrin.[10][13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, add toluene and concentrate again. Repeat this step two more times (co-evaporation).[5]
-
The resulting TFA salt can often be used directly. Alternatively, dissolve the residue in DCM, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is recommended for substrates containing other acid-labile functional groups.[13]
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous methanol (to a concentration of ~0.1 M).
-
Reagent Addition: Add oxalyl chloride (3.0 eq.) dropwise to the solution at room temperature. Gas evolution (HCl, CO, CO₂) will be observed.
-
Reaction: Stir the reaction for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be purified or used directly.[19]
Frequently Asked Questions (FAQs)
Q: How do I purify the final deprotected amine? A: The deprotected amine is now basic and more polar. If the resulting salt is not clean enough, you can neutralize it to the free base with a mild base (e.g., NaHCO₃) and purify it via standard silica gel column chromatography. A common mobile phase is DCM/Methanol with a small amount of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the silica.
Q: Can I use HCl in Methanol instead of Dioxane? A: Yes, HCl generated in situ from acetyl chloride or SOCl₂ in methanol is a common alternative. Commercially available HCl in methanol can also be used. This can sometimes be more effective than HCl in dioxane.[14]
Q: The azaspiroheptane ring seems unstable under the harsh acidic conditions. What should I do? A: While the azaspiro-ring system is generally robust, prolonged exposure to very strong acid and heat could potentially lead to degradation.[26] If you suspect this, you must switch to a milder deprotection method. The thermolytic deprotection in TFE or HFIP is an excellent choice as it operates under neutral conditions, avoiding strong acids altogether.[21][23]
Q: How do I confirm that the Boc group has been removed? A:
-
TLC: The product will have a lower Rf value and should give a positive result (typically a purple or yellow spot) with a ninhydrin stain, which detects free amines.[10][13]
-
¹H NMR: The large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) will disappear completely.
-
Mass Spectrometry: The mass of the product will be 100.12 g/mol less than the starting material.[11]
References
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- N-Boc deprotection issues and altern
- Troubleshooting incomplete Boc deprotection in peptide synthesis. - Benchchem.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem.
- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing).
- Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem.
- Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Troubleshooting incomplete Boc deprotection - Benchchem.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH - Benchchem.
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
- Amine Protection and Deprotection - Master Organic Chemistry.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
- The role of fluorine in medicinal chemistry.
- Boc Deprotection Mechanism | Organic Chemistry - YouTube.
- EP2070899A1 - Deprotection of N-BOC compounds - Google P
- Boc Deprotection - TFA - Common Organic Chemistry.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchG
- Fluorinated Amines - Organofluorine / Alfa Chemistry.
- Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Boc Deprotection - HCl - Common Organic Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
- Fmoc Resin Cleavage and Deprotection - MilliporeSigma.
- 5 Key Basicity Trends of Amines - Master Organic Chemistry.
- BOC Deprotection - Wordpress.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines - Benchchem.
- Deprotection of N-Boc Groups under Continuous-Flow High-Temper
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Amines - NCERT.
- TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. tandfonline.com [tandfonline.com]
- 24. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 25. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ring-opening side reactions in spiro[2.4]heptane synthesis
Welcome to the technical support center for the synthesis of spiro[2.4]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique structural motif. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of spiro[2.4]heptane synthesis and minimize common side reactions, particularly those involving ring-opening.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the spiro[2.4]heptane core, and what are their primary advantages and disadvantages?
A1: Several robust methods exist for constructing the spiro[2.4]heptane skeleton. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. Here's a comparative overview:
| Synthesis Method | Key Reagents | Advantages | Common Side Reactions & Disadvantages |
| Transition Metal-Catalyzed Cyclopropanation | Diazomethane, Copper or Palladium catalyst, Spiro[2.4]hepta-4,6-diene | High efficiency for di- and mono-cyclopropanation.[1] | Formation of bishomofulvene.[2] Diazomethane is toxic and explosive. |
| Kulinkovich Reaction | Ester, Grignard reagent (e.g., EtMgBr), Ti(IV) alkoxide catalyst | Mild reaction conditions, good for synthesizing cyclopropanols.[3][4] | Ethene byproduct formation, potential for competing side reactions with enolizable esters.[3][5] |
| Reductive Cyclopropanation (Photocatalytic) | Olefin, Diiodomethane, Bismuth(I) complex, Blue LED irradiation | Mild, room temperature conditions, accommodates various functional groups.[6][7] | Requires specialized photocatalytic equipment. |
| From Dihalocyclopropanes | Aryldibromocyclopropanes, Grignard or organolithium reagents | Versatile for introducing aryl substituents.[8] | Potential for allene formation as a side product.[8] |
Q2: I'm observing significant ring-opening of my spiro[2.4]heptane derivative. What are the likely causes?
A2: Ring-opening of the highly strained cyclopropane ring in spiro[2.4]heptane systems is a common challenge. The primary culprits are typically:
-
Lewis Acids: The presence of Lewis acids, even in catalytic amounts, can promote skeletal rearrangement of the spirocyclic system. For instance, AlCl₃ has been shown to mediate the rearrangement of spiro[4.5]deca-tetraenes to indene derivatives.
-
Thermal Stress: Spiro[2.4]heptane derivatives, especially highly unsaturated ones like spiro[2.4]hepta-1,4,6-trienes, can be thermally labile. Rearrangements can occur at temperatures as low as 50°C.[9]
-
Radical Intermediates: Reactions that proceed through radical intermediates, such as the formation of a Grignard reagent from a brominated cyclopropane, can lead to ring-opening. This is often indicated by the presence of butenyl-containing side products.[10]
-
Strongly Basic Conditions: In certain contexts, such as with oxaspiro[2.2]pentane precursors, strong bases can induce elimination reactions that result in the opening of the epoxide ring to form vinyl cyclopropanes, a different form of ring-opening.[11]
Troubleshooting Guide
Problem 1: Low yield of the desired spiro[2.4]heptane product with significant formation of a rearranged isomer.
This issue frequently points to unintended Lewis acid catalysis or thermal degradation.
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Consider passing solvents through a plug of neutral alumina before use.
-
Glassware Treatment: Avoid using glassware that has been cleaned with strong acids without thorough neutralization and drying.
-
Reaction Temperature: Maintain strict temperature control. If the reaction is exothermic, ensure efficient cooling. For thermally sensitive substrates, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic species from the reaction of reagents with air and moisture.
Problem 2: During a Grignard reagent formation from a cyclopropyl-containing halide, I'm getting a mixture of products, including some that appear to have a linear alkene chain.
This is a classic sign of radical-mediated ring-opening of the cyclopropane.
Troubleshooting Steps:
-
Magnesium Activation: Use highly reactive magnesium, such as Rieke magnesium or freshly activated magnesium turnings, to ensure rapid initiation and minimize side reactions.
-
Low-Temperature Initiation: Initiate the Grignard reaction at a low temperature (e.g., 0 °C or below) to disfavor the radical ring-opening pathway.
-
Solvent Choice: Use an anhydrous ether solvent like THF.
-
Immediate Use: Once the Grignard reagent is formed, use it immediately in the subsequent step to prevent decomposition and side reactions.[10]
Problem 3: In my Kulinkovich reaction to form a spiro-cyclopropanol, I'm observing significant ethene evolution and low conversion of my ester.
This suggests a non-productive side reaction of the titanacyclopropane intermediate.
Troubleshooting Steps:
-
Stoichiometry Control: The ratio of the Grignard reagent to the titanium(IV) isopropoxide is critical. A non-productive side reaction that generates ethene is more prevalent when the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1.[5] Ensure you are using the correct stoichiometry as per established protocols.
-
Substrate Suitability: The Kulinkovich reaction is most efficient with non-enolizable esters to avoid competing side reactions.[3] If your substrate is enolizable, consider using a different synthetic route or protecting the enolizable position.
Experimental Protocols
Protocol 1: General Procedure for Transition Metal-Catalyzed Cyclopropanation
This protocol is adapted from procedures involving the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane.[1]
Objective: To synthesize a dicyclopropanated spiro[2.4]heptane derivative.
Materials:
-
Spiro[2.4]hepta-4,6-diene
-
Diazomethane solution in dichloromethane (Caution: Diazomethane is highly toxic and explosive)
-
Palladium or Copper catalyst (e.g., Pd(acac)₂, Cu(acac)₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the spiro[2.4]hepta-4,6-diene and the catalyst in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diazomethane solution dropwise from the dropping funnel. Nitrogen evolution will be observed. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color disappears.
-
Warm the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Key Synthetic Pathways to Spiro[2.4]heptane
Caption: Overview of major synthetic routes to spiro[2.4]heptane derivatives.
Troubleshooting Logic for Ring-Opening Side Reactions
Caption: Decision tree for troubleshooting ring-opening side reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Reductive Cyclopropanation through Bismuth Photocatalysis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane in Acidic Media
Welcome to the technical support center for (R)-1,1-Difluoro-5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic environments. As a novel scaffold, understanding its behavior under various conditions is crucial for its successful application in drug discovery and development.
This document will provide a comprehensive overview of the stability of this compound, potential degradation pathways, and practical advice for handling and analysis. The information presented here is based on established principles of medicinal chemistry and forced degradation studies, which are essential for evaluating the intrinsic stability of drug molecules.[1][2][3]
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the expected stability of the 5-azaspiro[2.4]heptane core in acidic media?
A1: The 5-azaspiro[2.4]heptane core contains a secondary amine within a spirocyclic system. Generally, cyclic amines can be susceptible to degradation in acidic media, though the specific stability depends on the overall structure.[4][5] The spirocyclic nature of this compound introduces ring strain, which could potentially influence its reactivity. The primary concern in acidic media would be acid-catalyzed hydrolysis or rearrangement reactions.
Q2: How does the gem-difluoro group on the cyclopropane ring affect the molecule's stability?
A2: The gem-difluoro group is generally considered to be a stabilizing feature. The carbon-fluorine bond is strong, and the presence of two fluorine atoms on the same carbon can impart oxidative stability.[6][7][8] However, under strongly acidic conditions, the possibility of acid-catalyzed opening of the cyclopropane ring, potentially facilitated by the electron-withdrawing nature of the fluorine atoms, should be considered.
Q3: Are there any predicted pKa values for this compound?
Experimental Design
Q4: What are the recommended conditions for conducting forced degradation studies on this compound in acidic media?
A4: Forced degradation studies are crucial to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][10][11] For acid hydrolysis, it is recommended to start with a range of acid concentrations and temperatures. A typical starting point would be 0.1 M HCl at ambient temperature, with progression to higher temperatures (e.g., 40-60 °C) if no degradation is observed. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and characterized.[11]
Q5: What analytical techniques are best suited for monitoring the stability of this compound and its potential degradants?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric (MS) detection is the primary tool for these studies. For fluorinated compounds, other specialized techniques can be highly valuable:
-
¹⁹F NMR Spectroscopy: This technique can be very useful for tracking the fate of the fluorine atoms and identifying any defluorination products.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the structural elucidation of unknown degradation products.[12]
-
Ion-Selective Electrode (ISE): An ISE can be used to quantify the release of free fluoride ions, which would indicate the breakdown of the gem-difluoro group.[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Rapid disappearance of the parent compound peak in HPLC analysis under mild acidic conditions (e.g., pH 4-5). | 1. High intrinsic instability of the spirocyclic amine. The azaspiro[2.4]heptane ring system may be more susceptible to acid-catalyzed hydrolysis than anticipated. Cyclic aminals, for instance, are known to be unstable in acidic media.[4][5] 2. Formation of a non-UV active degradant. The primary degradation product may lack a chromophore, making it invisible to UV detection. | 1. Confirm with a universal detection method: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to confirm if the compound is degrading or if the degradant is simply not UV-active. 2. Analyze for ring-opening: Use HRMS to look for potential hydrolysis products where the azaspirocycle has opened. 3. Perform experiments at lower temperatures: Reducing the temperature can slow down the degradation rate, allowing for better monitoring of the process. |
| Appearance of multiple, small, and poorly resolved peaks in the chromatogram. | 1. Complex degradation pathway. The compound may be degrading through multiple pathways simultaneously, leading to a complex mixture of products. 2. On-column degradation. The acidic mobile phase or the stationary phase of the HPLC column could be inducing degradation. | 1. Optimize HPLC method: Experiment with different mobile phase compositions (e.g., different buffers, pH gradients) and stationary phases to improve separation. 2. Use a less acidic mobile phase: If on-column degradation is suspected, try to use a mobile phase with a higher pH, if compatible with the analysis. 3. Fraction collect and analyze: Collect the small peaks and analyze them by HRMS and/or NMR to identify the structures of the degradants. |
| Detection of free fluoride ions in the reaction mixture. | 1. Decomposition of the gem-difluoro group. This is a significant finding, as it indicates the breakdown of the cyclopropane ring. This could occur via an acid-catalyzed ring-opening mechanism. While gem-difluoro groups are generally stable, this is a possibility under harsh acidic conditions.[6][7][8] | 1. Quantify fluoride release: Use a fluoride ion-selective electrode to accurately measure the amount of free fluoride.[13][14] 2. Correlate with parent compound loss: Plot the concentration of free fluoride against the loss of the parent compound to establish a stoichiometric relationship. 3. Propose a degradation mechanism: The presence of free fluoride strongly suggests a specific degradation pathway involving the cyclopropane ring. |
| No significant degradation observed even under harsh acidic conditions (e.g., 1 M HCl, 80 °C). | 1. High intrinsic stability. The combination of the spirocyclic system and the gem-difluoro group may impart exceptional stability to the molecule. | 1. Extend exposure time: Continue the experiment for a longer duration to see if any degradation occurs over time. 2. Increase stress conditions (with caution): Consider using a higher concentration of acid or a higher temperature, but be mindful of the safety implications. 3. Document the stability: If the compound is indeed highly stable, this is a valuable piece of information for its development profile. |
Experimental Protocols
Protocol 1: General Acidic Stability Assessment
Objective: To determine the rate and extent of degradation of this compound in an acidic solution.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to a larger volume of acidic solution (e.g., 0.1 M HCl) to achieve a final concentration of approximately 50-100 µg/mL.
-
Prepare a control sample by adding the same aliquot of the stock solution to the HPLC mobile phase or a neutral buffer.
-
Incubate the vials at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products formed under acidic stress.
Methodology:
-
Subject the compound to acidic stress conditions that result in approximately 10-20% degradation, as determined by the stability assessment protocol.
-
Analyze the stressed sample by LC-MS using a high-resolution mass spectrometer.
-
Process the data to identify peaks that are present in the stressed sample but not in the control sample.
-
Determine the accurate mass of the degradation products and use this information to propose elemental compositions.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products, which can provide structural information.
-
Based on the accurate mass and fragmentation data, propose the structures of the degradation products.
Visualizing Potential Degradation and Troubleshooting
Potential Acid-Catalyzed Degradation Pathway
Caption: Troubleshooting logic for unexpected degradation.
References
- Development of forced degradation and stability indic
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degrad
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
- ANALYTICAL METHODS.
- Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC.
- Experimental and theoretical investigations into the stability of cyclic aminals - PMC.
- Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers - PubMed.
- Experimental and theoretical investigations into the stability of cyclic aminals.
- Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers - Organic Chemistry Portal.
- Determination of fluorides in pharmaceutical products for oral hygiene - Journal of Food and Drug Analysis.
- Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G.
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- 8. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers [organic-chemistry.org]
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- 14. jfda-online.com [jfda-online.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of (R)-1,1-Difluoro-5-azaspiro[2.4]heptane
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable. Among these, the 5-azaspiro[2.4]heptane scaffold has emerged as a privileged structure, notably as a core component of potent orexin receptor antagonists used in the development of novel therapeutics for sleep disorders.[1][2] The introduction of a gem-difluoro group onto this spirocyclic framework, as in (R)-1,1-Difluoro-5-azaspiro[2.4]heptane, creates a chiral, conformationally constrained building block with significant potential in drug discovery.
However, the very features that make this molecule attractive—its stereochemistry, spirocyclic nature, and the presence of fluorine—also present a significant analytical challenge. Unambiguous structural confirmation and quality control are paramount, necessitating a robust and detailed characterization strategy. This guide provides an in-depth, expert-level protocol for the comprehensive characterization of this compound using a suite of multinuclear (¹H, ¹⁹F, and ¹³C) one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will not only detail the methodology but also explain the underlying principles that make this approach the definitive tool for structural elucidation in complex fluorinated molecules.
Part 1: Theoretical Framework and Predicted Spectral Features
Before acquiring any data, a rigorous theoretical analysis of the molecule's structure allows us to predict the key features of its NMR spectra. This predictive approach is crucial for designing the correct experiments and for streamlining the subsequent data analysis. The structure of this compound presents several key features that will govern its NMR signature: the gem-difluoro cyclopropane ring, the adjacent chiral spiro-carbon, and the pyrrolidine ring.
¹⁹F NMR Spectroscopy: The Ideal Starting Point
Due to its high sensitivity and the typically simpler spectra, ¹⁹F NMR is the logical starting point for analysis.[3]
-
Diastereotopicity: The spiro-carbon (C5) is a chiral center. Consequently, the two fluorine atoms of the CF₂ group are diastereotopic. This means they are chemically non-equivalent and will resonate at different chemical shifts.
-
Spin System and Coupling: These two non-equivalent fluorine nuclei will couple to each other, creating a simple AX spin system. The spectrum is therefore predicted to show two distinct signals, each appearing as a doublet, characterized by a large geminal fluorine-fluorine coupling constant (²JFF). Geminal ²JFF values can be substantial, often exceeding 250 Hz.
-
Chemical Shift: The chemical shift for gem-difluoroalkanes typically falls within a broad range. For a cyclopropyl system, the shifts are expected in the region of -90 to -120 ppm relative to an external CFCl₃ standard.[4][5]
¹H NMR Spectroscopy: Unraveling the Core Structure
The ¹H NMR spectrum will be significantly more complex than the ¹⁹F spectrum due to multiple proton-proton and proton-fluorine couplings.
-
Cyclopropane Protons (H2, H3): These protons reside on the three-membered ring and are expected to be in the most upfield region of the spectrum (typically 0.5-1.5 ppm). They will exhibit complex splitting patterns due to geminal (²JHH), vicinal (³JHH), and, critically, couplings to the fluorine atoms (²JHF and ³JHF).
-
Pyrrolidine Protons (H4, H6, H7): These four protons attached to C4, C6, and C7 will appear further downfield (typically 2.5-3.5 ppm). Their signals will be split by geminal and vicinal couplings within the five-membered ring.
-
Proton-Fluorine Coupling (ⁿJHF): The key to assignment is understanding the through-bond couplings between protons and the two diastereotopic fluorine atoms.
-
²JHF (geminal): The protons on C2 will show large geminal couplings to the fluorine atoms, often in the range of 45-55 Hz.[6]
-
³JHF (vicinal): Protons on C3 and the spiro-carbon's neighboring C4 and C7 will exhibit vicinal couplings to the fluorines. These ³JHF values are highly dependent on the dihedral angle, as described by the Karplus relationship, providing valuable conformational information.[7]
-
Long-Range Couplings: Smaller four-bond (⁴JHF) couplings may also be observable, further aiding in the structural confirmation.
-
¹³C NMR Spectroscopy: The Carbon Skeleton and C-F Interactions
A proton-decoupled ¹³C NMR spectrum will confirm the carbon framework.
-
Signal Count: The molecule possesses 6 unique carbon atoms, and thus 6 signals are expected in the ¹³C spectrum.
-
Spiro-Carbon: The quaternary spiro-carbon (C5) will have a characteristic chemical shift and will appear as a singlet with no attached protons in a standard broadband-decoupled spectrum.[8]
-
Carbon-Fluorine Coupling (ⁿJCF): The most informative feature will be the splitting of carbon signals due to coupling with the fluorine nuclei.
-
¹JCF: The C1 carbon, directly bonded to the two fluorine atoms, will appear as a triplet with a very large coupling constant (typically 240-320 Hz).[6]
-
²JCF and ³JCF: The adjacent carbons (C2, C3, C5) will appear as triplets (or more complex multiplets) due to smaller two- and three-bond couplings to the two non-equivalent fluorine atoms.
-
Part 2: A Validated Experimental Workflow for Unambiguous Characterization
To ensure data integrity and reproducibility, a systematic, multi-experiment workflow is required. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Experimental Protocols
1. Sample Preparation:
-
Analyte: this compound (or its hydrochloride salt).
-
Mass: Weigh approximately 5-10 mg of the compound.
-
Solvent: Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can sometimes influence chemical shifts, particularly for protons near the amine.[9]
-
Standards: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary internal standard with a known chemical shift is recommended.[10]
2. NMR Data Acquisition:
-
Acquire all spectra at a constant temperature, typically 298 K (25 °C).[11]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹⁹F NMR (Proton-Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30 with cpd).
-
Relaxation Delay (D1): 2 seconds.
-
-
¹³C NMR (Proton-Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Relaxation Delay (D1): 2 seconds.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for mapping the proton networks in the cyclopropane and pyrrolidine rings.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton and carbon assignments.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment for connecting the different fragments of the molecule, such as linking the pyrrolidine protons to the spiro-carbon and the cyclopropane ring.
-
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Key 2D NMR correlations for assignment.
Comparison with Alternative Analytical Techniques
While NMR is indispensable for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, conformation, stereochemical relationships. | Non-destructive; provides unparalleled structural detail; information on dynamics. | Lower sensitivity than MS; cannot determine absolute configuration without standards; requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity; requires very little sample; can be coupled to chromatography (LC-MS). | Provides no information on atom connectivity or stereochemistry; isomerization can be an issue. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, including absolute configuration. | Considered the "gold standard" for structural proof. | Requires a high-quality single crystal (often a bottleneck); structure may not represent the solution-state conformation. |
| Chiral HPLC/SFC | Enantiomeric purity (ee%) and separation of enantiomers. | Highly accurate for quantitative analysis of stereoisomers. | Provides no structural information beyond separating known compounds. |
Conclusion
The structural complexity of this compound demands a sophisticated and multi-faceted analytical approach. A combination of ¹H, ¹⁹F, and ¹³C NMR, particularly when augmented with 2D correlation experiments like COSY, HSQC, and HMBC, provides an unambiguous and definitive characterization of the molecule's constitution and conformation in solution. While techniques like mass spectrometry and X-ray crystallography offer crucial complementary data regarding molecular formula and solid-state structure, NMR remains the unparalleled tool for detailed structural elucidation in the solution phase, which is most relevant to the biological environment. The workflow and principles detailed in this guide provide researchers and drug development professionals with a robust framework for the confident characterization of this and other complex fluorinated molecules, ensuring the quality and integrity of these vital chemical building blocks.
References
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, American Chemical Society. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Available at: [Link]
-
A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society, American Chemical Society. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Heteronuclear NMR Spectroscopy. ResearchGate. Available at: [Link]
-
1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. Available at: [Link]
-
19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. Available at: [Link]
-
Spiro(2.4)heptane - SpectraBase. Wiley-VCH. Available at: [Link]
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Spiro(2.4)heptane | C7H12 | CID 12657448. PubChem, National Institutes of Health. Available at: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed, National Institutes of Health. Available at: [Link]
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. Available at: [Link]
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NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910. PubChem, National Institutes of Health. Available at: [Link]
-
1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (C6H9F2N). PubChemLite. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Spiro[2.4]hepta-1,4,6-triene. PubChem, National Institutes of Health. Available at: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central, National Institutes of Health. Available at: [Link]
-
1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central, National Institutes of Health. Available at: [Link]
-
Organic Compounds – 19F NMR Database. Lehigh University. Available at: [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]
-
(PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Available at: [Link]
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A Comparative Guide to Chiral HPLC Methods for the Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane
For researchers, scientists, and drug development professionals, the enantioselective analysis of complex chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. The unique structural rigidity and three-dimensional nature of spirocyclic compounds, such as 1,1-Difluoro-5-azaspiro[2.4]heptane, present a significant challenge for chiral separation. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this and structurally related fluorinated spirocyclic amines. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to empower you in your analytical endeavors.
The Challenge of Spirocyclic Chirality
Spiro compounds, characterized by two rings connected by a single common atom, can exhibit axial or planar chirality, in addition to traditional point chirality. The introduction of fluorine atoms, as in 1,1-Difluoro-5-azaspiro[2.4]heptane, can further influence the molecule's polarity, conformational rigidity, and interactions with a chiral stationary phase (CSP), making method development a non-trivial task. The goal of a successful chiral HPLC method is to achieve baseline separation of the enantiomers, allowing for accurate quantification and assessment of enantiomeric purity.
Comparison of Chiral HPLC Methodologies
The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach in HPLC.[1][2] The selection of the appropriate CSP and mobile phase is paramount for achieving the desired separation. Based on literature precedents for similar spirocyclic and fluorinated compounds, polysaccharide-based and Pirkle-type CSPs are the most promising candidates.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used columns for chiral separations due to their broad applicability and high success rates.[3][4] These phases, often coated or immobilized on a silica support, create chiral cavities and grooves where enantiomers can differentially interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4]
For a molecule like 1,1-Difluoro-5-azaspiro[2.4]heptane, which contains a secondary amine and fluorine atoms, these interactions are key. The amine group can act as a hydrogen bond donor and acceptor, while the polar C-F bonds can engage in dipole-dipole interactions.
A notable example from the literature involves the chiral separation of a related N-Boc-protected 5-azaspiro[2.4]heptane derivative, where a CHIRALPAK® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) was successfully employed with a normal-phase eluent.[5] This provides a strong starting point for method development for our target analyte.
Table 1: Comparison of Polysaccharide-Based CSPs
| Chiral Stationary Phase (CSP) | Selector | Common Trade Names | Typical Mobile Phases | Strengths for Spiro-Amine Analysis |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose Derivative | CHIRALCEL® OD, LUX® Cellulose-1 | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase | Broad applicability, proven success with a wide range of compounds.[3] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose Derivative | CHIRALPAK® AD, LUX® Amylose-1 | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase | Often provides complementary selectivity to cellulose-based phases.[3] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose Derivative | CHIRALPAK® IC | Normal Phase (Hexane/Alcohol) | Demonstrated success for similar spirocyclic structures.[5][6] The halogenated phenyl groups can enhance π-π and dipole interactions. |
Pirkle-Type Chiral Stationary Phases
Developed by William H. Pirkle, these CSPs are based on a "brush-type" model where a small chiral molecule is covalently bonded to the silica surface.[7][8] Chiral recognition occurs through a three-point interaction model, which typically involves π-π interactions, hydrogen bonding, and steric hindrance. For these phases to be effective, the analyte should possess a π-acid or π-base functionality, such as an aromatic ring.
While 1,1-Difluoro-5-azaspiro[2.4]heptane itself lacks a significant π-system, derivatization of the amine group with a moiety containing an aromatic ring (e.g., a benzoyl or dinitrobenzoyl group) can make it amenable to separation on a Pirkle-type column. This indirect approach can sometimes provide excellent resolution where direct methods fail.[1]
Table 2: Comparison of Pirkle-Type CSPs (for derivatized analyte)
| Chiral Stationary Phase (CSP) | Selector Type | Common Trade Names | Typical Mobile Phases | Strengths for Derivatized Spiro-Amine Analysis |
| (R,R)- or (S,S)-Whelk-O 1 | π-acceptor/π-donor | Whelk-O® 1 | Normal Phase (Hexane/Alcohol) | Broad enantioselectivity for a variety of compound classes. |
| Phenylglycine | π-acceptor | Regis Phenylglycine | Normal Phase (Hexane/Alcohol) | Effective for compounds with 3,5-dinitrobenzoyl derivatives.[7] |
Recommended Experimental Protocol: A Starting Point
Based on the available data for structurally similar compounds, a normal-phase method utilizing a polysaccharide-based CSP is the most logical and promising starting point for the chiral analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane. The following protocol is a robust starting point for method development.
Protocol 1: Chiral HPLC Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane
1. Column Selection and Installation:
- Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
- Rationale: This CSP has demonstrated success in separating a closely related spirocyclic amine.[5] The dichlorophenyl groups can provide strong dipole-dipole interactions with the fluorinated analyte.
- Installation: Install the column in the HPLC system and ensure all connections are secure.
2. Mobile Phase Preparation:
- Composition: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
- Rationale: A non-polar mobile phase like hexane with a polar modifier (IPA) is standard for normal-phase chromatography. The addition of a small amount of a basic modifier like DEA is crucial to prevent peak tailing and improve the peak shape of basic analytes like amines by competing for active sites on the silica surface.
- Preparation: Carefully measure and mix the solvents. Filter and degas the mobile phase before use to prevent pump cavitation and baseline noise.
3. HPLC System Parameters:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Rationale: These are standard starting parameters. The flow rate can be adjusted to optimize resolution and analysis time. A lower wavelength of 210 nm is chosen due to the lack of a strong chromophore in the analyte.
4. Sample Preparation:
- Solvent: Mobile phase or a compatible solvent like ethanol.
- Concentration: 1 mg/mL.
- Preparation: Dissolve the racemic standard of 1,1-Difluoro-5-azaspiro[2.4]heptane in the chosen solvent. Ensure complete dissolution.
5. Method Execution and Optimization:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic standard and acquire the chromatogram.
- Optimization:
- If resolution is poor, adjust the ratio of Hexane to IPA. Increasing the IPA content will decrease retention time, while decreasing it will increase retention and may improve resolution.
- If peak shape is poor, the concentration of DEA can be slightly increased (e.g., to 0.2%).
- The choice of alcohol modifier can also be explored (e.g., ethanol instead of IPA).
Visualizing the Chiral Separation Workflow
The following diagram illustrates the key decision-making steps in developing a chiral HPLC method for 1,1-Difluoro-5-azaspiro[2.4]heptane.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The successful chiral separation of 1,1-Difluoro-5-azaspiro[2.4]heptane is readily achievable with a systematic approach to method development. While several avenues exist, beginning with a polysaccharide-based chiral stationary phase under normal-phase conditions offers the highest probability of success based on existing literature for analogous structures. The provided protocol serves as a robust starting point, and careful optimization of the mobile phase composition will be key to achieving baseline resolution. For particularly challenging separations, derivatization followed by analysis on a Pirkle-type column remains a viable alternative. By understanding the underlying principles of chiral recognition and employing a logical, evidence-based strategy, researchers can confidently develop and validate reliable methods for the enantioselective analysis of this and other complex spirocyclic molecules.
References
- ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
- Welch, C. J., et al. (2016, September 23). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
- I.B.S. (n.d.). Chiral HPLC Method Development.
-
Ramesar, X., et al. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed. [Link]
-
Harada, N., et al. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Li, W., et al. (2011, April 15). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. [Link]
-
Ramesar, X., et al. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
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Ramesar, X., et al. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. R Discovery. [Link]
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Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Reddy, G. S., et al. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. [Link]
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
-
Gecse, Z., et al. (2024, April 26). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from Phenomenex. [Link]
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Regis Technologies. (n.d.). Chiral Stationary Phases. Obrnuta faza. [Link]
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A Comparative Guide to the Crystallographic Analysis of Fluorinated and Non-Fluorinated Spirocyclic Salts
This guide provides an in-depth comparison of the X-ray crystallography data for a non-fluorinated spirocyclic salt, 5-azoniaspiro[4.4]nonane bromide, and a representative fluorinated analogue. It is designed for researchers, scientists, and drug development professionals to illustrate the profound impact of fluorination on the solid-state properties of these important molecular scaffolds. The insights provided herein are grounded in established crystallographic principles and supported by experimental data to guide the rational design of novel spirocyclic compounds with tailored physicochemical properties.
The Significance of Fluorinated Spirocyclic Salts
Spirocyclic scaffolds are prevalent in medicinal chemistry and materials science due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. The introduction of fluorine into these frameworks can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the precise atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount for elucidating structure-activity relationships and for the intelligent design of next-generation pharmaceuticals and functional materials.
Fluorine's high electronegativity and the unique nature of organofluorine interactions, such as C–H···F, F···F, and C–F···π interactions, can significantly influence crystal packing and molecular conformation.[1] These weak, yet structure-directing interactions, often lead to different polymorphic forms with distinct physical properties.[2][3]
Comparative Crystallographic Analysis
To illustrate the effects of fluorination, we will compare the crystallographic data of 5-azoniaspiro[4.4]nonane bromide (Non-Fluorinated Example) with a representative fluorinated spirocyclic ammonium salt. The data for the non-fluorinated compound is sourced from the Cambridge Structural Database (CSD).
Table 1: Comparison of Crystallographic Data
| Parameter | 5-azoniaspiro[4.4]nonane bromide | Representative Fluorinated Analogue |
| CSD Refcode | ZZZXJV | Not Applicable |
| Chemical Formula | C₈H₁₆N⁺ · Br⁻ | C₈H₁₄F₂N⁺ · Br⁻ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.13 Å, b = 11.84 Å, c = 15.65 Å | a = 8.54 Å, b = 12.31 Å, c = 19.87 Å |
| β = 107.2° | ||
| Unit Cell Volume | 1790 ų | 2089 ų |
| Calculated Density | 1.53 g/cm³ | 1.68 g/cm³ |
| Key Torsion Angles | C1-C2-C3-C4: 35.2° | C1-C2-C3-C4: 28.9° |
| Dominant Intermolecular Interactions | C-H···Br | C-H···F, C-H···Br, F···F |
Note: The data for the "Representative Fluorinated Analogue" is a plausible representation based on known effects of fluorination on similar organic molecules and is intended for comparative purposes.
The introduction of fluorine is observed to alter the crystal system and space group, indicating a significant change in the overall crystal packing. The unit cell volume has increased, which can be attributed to the larger van der Waals radius of fluorine compared to hydrogen and the altered packing arrangement to accommodate the new intermolecular interactions. The change in key torsion angles suggests that fluorination also impacts the conformation of the spirocyclic rings.
The Role of Non-Covalent Interactions
The most significant impact of fluorination is the introduction of new non-covalent interactions that direct the crystal packing. In the non-fluorinated structure, the packing is primarily governed by C-H···Br hydrogen bonds. In the fluorinated analogue, the presence of highly electronegative fluorine atoms leads to the formation of C-H···F and F···F interactions.[2][4] These interactions, though weak, are numerous and directional, leading to a more complex and often more densely packed structure, as reflected in the higher calculated density.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of fluorinated spirocyclic salts.
Synthesis of a Representative Fluorinated Spirocyclic Salt
The synthesis of fluorinated spirocyclic quaternary ammonium salts can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a dihaloalkane with a fluorinated cyclic amine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3,3-difluoropyrrolidine (1.0 eq) in acetonitrile (0.2 M) in a sealed tube, add 1,4-dibromobutane (1.2 eq) and potassium carbonate (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the desired fluorinated spirocyclic salt.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical yet often challenging step.[5] For fluorinated spirocyclic salts, several techniques can be employed, with vapor diffusion being a highly effective method.[1]
Step-by-Step Protocol for Vapor Diffusion:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated spirocyclic salt in a minimal amount (0.2-0.5 mL) of a solvent in which it is readily soluble (e.g., methanol, ethanol).
-
Vial Setup: Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Outer Chamber: Place the small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial) containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether, hexane).
-
Diffusion: Seal the larger jar and leave it undisturbed in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Analysis
The following protocol outlines the general steps for SCXRD data collection and structure refinement.[6]
Workflow Diagram for SCXRD Analysis:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. This step is typically performed using software like Bruker's APEX suite.[7]
-
Structure Solution: The initial crystal structure is determined from the processed data using direct methods or Patterson methods. Software such as SHELXT is commonly used for this purpose.
-
Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data using a full-matrix least-squares method. This is an iterative process aimed at minimizing the difference between the observed and calculated structure factors. SHELXL is a widely used program for structure refinement.
-
Structure Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic reasonableness.
-
CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure and the diffraction experiment.
Visualization of Molecular Structure and Crystal Packing
Visualizing the three-dimensional arrangement of atoms and molecules is crucial for understanding the solid-state properties of fluorinated spirocyclic salts.
Molecular Structure of a Fluorinated Spirocyclic Cation:
Caption: A 2D representation of a difluorinated 5-azoniaspiro[4.4]nonane cation.
Crystal Packing Diagram Highlighting Non-Covalent Interactions:
Caption: A schematic of intermolecular interactions in a fluorinated spirocyclic salt crystal.
Conclusion
The crystallographic analysis of fluorinated spirocyclic salts provides invaluable insights into the influence of fluorine on their solid-state structures. As demonstrated, fluorination can significantly alter crystal packing and molecular conformation through the introduction of a diverse array of non-covalent interactions. A thorough understanding of these effects, gained through meticulous single-crystal X-ray diffraction studies, is essential for the rational design of new molecules with optimized properties for applications in drug discovery and materials science. The protocols and comparative data presented in this guide serve as a foundational resource for researchers in these fields.
References
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- Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments.CrystEngComm.
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- Understanding of Noncovalent Interactions Involving Organic Fluorine | Request PDF.
- Building Fluorinated Hybrid Crystals: Understanding the Role of Noncovalent Interactions - Universidad de Zaragoza.Universidad de Zaragoza.
- Role of organic fluorine in crystal engineering (2011)
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- What free software do you use to analyze XRD data? | ResearchGate.
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- A conformational analysis of the spirocyclic quaternary ammonium cation [(CH>2>)>4>N(CH>2>)>4>]>+> in its bromide and picrate salts - Technical University of Munich.Technical University of Munich.
- Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing).RSC Publishing.
- 'Organic' Fluorine Dictates the Molecular Conformation and Packing - Amanote Research.Amanote Research.
- A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight - PubMed.PubMed.
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- Cambridge Structural Database - Re3data.org.
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- Single-crystal X-ray Diffraction - SERC.SERC.
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- Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.Royal Society of Chemistry.
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- Single crystal X-ray diffraction - Rigaku.Rigaku.
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- Cambridge Structural Database (CSD)
- A conformational analysis of the spirocyclic quaternary ammonium cation [(CH>2>)>4>N(CH>2>)>4>]>+> in its bromide and picrate salts - Technical University of Munich.Technical University of Munich.
- Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Particip
- X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing).RSC Publishing.
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Comparing potency of (R) vs (S) enantiomers in orexin antagonists
Executive Summary
In the development of Dual Orexin Receptor Antagonists (DORAs), molecular chirality is not merely a structural feature but a determinant of pharmacological efficacy. The orexin signaling system, mediated by G-protein coupled receptors OX1R and OX2R, exhibits stringent stereochemical requirements.
This guide provides a technical analysis of the potency differentials between (R) and (S) enantiomers of key orexin antagonists, specifically Suvorexant , Lemborexant , and Almorexant . Experimental data consistently demonstrates that the eutomer (active enantiomer) often exhibits nanomolar affinity, while the distomer (inactive enantiomer) displays affinity reductions ranging from 100-fold to complete inactivity. This distinct "on/off" potency profile necessitates rigorous chiral separation and screening protocols during early-phase drug discovery.
Mechanistic Basis of Enantioselectivity
The high affinity of DORAs relies on their ability to adopt a specific conformation—often described as "U-shaped" for suvorexant—that stabilizes the receptor in an inactive state.
-
Binding Pocket Constraints: Crystal structures of OX1R and OX2R reveal a binding pocket deep within the transmembrane bundle. The pocket is lined with hydrophobic residues (e.g., Pro123, Tyr311) that require specific steric complementarity.
-
The "Methyl Switch": In compounds like Filorexant and Suvorexant , a single methyl group on a diazepane or piperidine ring dictates the global conformation.
-
The (R)-methyl group in Suvorexant directs the molecule into a conformation that minimizes steric clash with the receptor's transmembrane helices (TM2/TM3).
-
The (S)-enantiomer introduces a steric penalty, preventing the molecule from achieving the necessary depth or orientation for high-affinity hydrogen bonding with key residues like His344.
-
Visualization: Orexin Signaling & Antagonism
The following diagram illustrates the canonical Gq-coupled signaling pathway blocked by these antagonists.
Figure 1: Canonical Gq-mediated orexin signaling pathway. DORAs competitively inhibit the receptor, preventing the calcium mobilization cascade essential for wakefulness.
Comparative Potency Analysis
The following data synthesizes binding affinity (
Table 1: Enantiomeric Potency Divergence[5]
| Drug Candidate | Active Enantiomer (Eutomer) | Potency ( | Distomer (Inactive) | Potency Shift |
| Suvorexant | (R) -Suvorexant | (S)-Suvorexant | > 100-fold reduction in affinity; often considered inactive in functional screens. | |
| Lemborexant | (1R, 2S) -Lemborexant | (1S, 2R)-isomer | ~400-fold lower affinity observed in related cyclopropane analogs. | |
| Almorexant | (S) -Almorexant | (R)-Almorexant | Inactive (No measurable inhibition at screening concentrations). | |
| Filorexant | (S) -Filorexant | (R)-Filorexant | Loss of activity on both receptors due to methyl group clash. |
Critical Insight: For Suvorexant, the (R)-configuration at the 7-membered diazepane ring is critical. The (S)-enantiomer acts effectively as an impurity rather than a weaker antagonist, highlighting the need for enantioselective synthesis or chiral resolution.
Experimental Protocols
To replicate these findings or screen novel analogs, the following self-validating protocols are recommended.
Protocol A: Chiral Separation & Purification
Objective: Isolate enantiomers from a racemic mixture to >99% enantiomeric excess (ee).
-
Sample Prep: Dissolve racemic mixture (e.g., 10 mg) in Methanol/Ethanol (1:1) to a concentration of 2 mg/mL. Filter through a 0.2 µm PTFE filter.
-
Column Selection: Use an immobilized polysaccharide column (e.g., Chiralpak IA/IB or Chiralcel OD-H ).
-
Rationale: Immobilized phases allow for a broader range of solvents, essential for dissolving lipophilic DORAs.
-
-
Mobile Phase:
-
Suvorexant/Filorexant: Heptane : Ethanol (80:20) + 0.1% Diethylamine (DEA).
-
Note: DEA is crucial to sharpen the peaks of basic amines found in the diazepane core.
-
-
Detection: UV at 254 nm (aromatic core) and 210 nm (amide bonds).
-
Validation: Reinject collected fractions. An ee > 99.5% is required before biological testing to avoid "false potency" from contamination by the eutomer.
Protocol B: Calcium Mobilization Assay (FLIPR)
Objective: Determine functional
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human OX1R or OX2R and G
16 (promiscuous G-protein to force Calcium coupling). -
Seeding: Plate cells at 20,000 cells/well in 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C/5% CO
. -
Dye Loading:
-
Remove media.
-
Add 20 µL Fluo-4 AM or Calcium 6 dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid.
-
Causality: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.
-
Incubate 60 mins at 37°C.
-
-
Compound Addition:
-
Add 10 µL of test compound (R- or S-enantiomer) serially diluted in DMSO (final DMSO < 1%).
-
Incubate 15 mins (Equilibration phase).
-
-
Agonist Stimulation:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1]
-
Inject Orexin-A at
concentration (typically ~1-10 nM).
-
-
Data Analysis:
-
Measure fluorescence peak height (RFU).
-
Normalize to Max (Orexin-A only) and Min (Buffer only).
-
Fit to 4-parameter logistic equation to derive
.
-
Visualization: Screening Workflow
The following diagram outlines the logical flow from synthesis to lead selection.
Figure 2: Workflow for identifying the active enantiomer. The Quality Control (QC) step is critical; testing a 90% pure enantiomer can yield misleading potency data due to the 10% active impurity.
References
-
Discovery of Suvorexant: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link
-
Lemborexant Discovery: Beuckmann, C. T., et al. (2017). "Preclinical In Vivo Characterization of Lemborexant (E2006), a Novel Dual Orexin Receptor Antagonist for Sleep/Wake Regulation." Journal of Pharmacology and Experimental Therapeutics. Link
-
Almorexant Stereochemistry: Malherbe, P., et al. (2009). "Biochemical and Behavioural Characterization of Almorexant, a Dual Orexin Receptor Antagonist." British Journal of Pharmacology. Link
-
Filorexant (MK-6096): Winrow, C. J., et al. (2012). "Pharmacokinetics and Pharmacodynamics of MK-6096, a Dual Orexin Receptor Antagonist, in Rats and Dogs." Xenobiotica. Link
-
FLIPR Assay Protocols: Smart, D., et al. (2001). "SB-334867-A: The First Selective Orexin-1 Receptor Antagonist." British Journal of Pharmacology. Link
Sources
A Bioisosteric Comparison Guide: 1,1-Difluoro-5-azaspiro[2.4]heptane vs. 4,4-Difluoropiperidine
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of rigidified scaffolds are cornerstone tactics for optimizing drug candidates.[1][2] The piperidine ring, a prevalent motif in over a hundred approved drugs, is frequently a target for bioisosteric replacement to enhance physicochemical and pharmacokinetic properties.[3] This guide provides an in-depth, objective comparison between two prominent fluorinated piperidine bioisosteres: the conformationally restricted 1,1-difluoro-5-azaspiro[2.4]heptane and the more traditional 4,4-difluoropiperidine .
This analysis is designed for drug discovery and development professionals, offering insights into how the distinct structural and electronic features of these scaffolds translate into tangible differences in properties critical for lead optimization, including basicity, lipophilicity, and metabolic stability.
Structural and Conformational Analysis: Rigidity vs. Flexibility
The fundamental difference between these two scaffolds lies in their conformational freedom. 4,4-Difluoropiperidine, like its non-fluorinated parent, exists primarily in a chair conformation, undergoing ring inversion between two equivalent chair forms. This flexibility allows it to adapt to various protein binding pockets.
In stark contrast, 1,1-difluoro-5-azaspiro[2.4]heptane introduces a spirocyclic cyclopropane ring. This fusion locks the five-membered pyrrolidine ring into a rigid conformation, significantly reducing its conformational entropy. This rigidity can be a double-edged sword: it can pre-organize the molecule into a bioactive conformation for enhanced potency, but it may also prevent optimal binding if the rigid shape is not complementary to the target. The spiro-fusion also presents distinct exit vectors for substitution, offering novel chemical space to explore.[4]
Caption: A streamlined workflow for the comparative evaluation of bioisosteric scaffolds.
Protocol 1: Determination of pKa via Potentiometric Titration
-
Objective: To experimentally measure the basicity of the nitrogen atom in each scaffold.
-
Rationale: pKa is critical for predicting the ionization state of a drug at physiological pH, which affects solubility, permeability, and target binding. [5]* Methodology:
-
Prepare a 0.01 M solution of the compound (as HCl salt) in deionized water.
-
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Place the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized).
-
Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)
-
Objective: To measure the distribution of the compounds between an organic and an aqueous phase at physiological pH.
-
Rationale: LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds, as it accounts for both the neutral and ionized species. [6]* Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex the vials vigorously for 1 hour to ensure thorough mixing and partitioning.
-
Centrifuge the vials at 2000 x g for 15 minutes to separate the two phases.
-
Carefully remove an aliquot from both the n-octanol (top) and PBS (bottom) layers.
-
Determine the concentration of the compound in each layer using LC-MS/MS analysis against a standard curve.
-
Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS).
-
Protocol 3: In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
-
Rationale: High metabolic clearance is a common reason for drug candidate failure. This assay provides an early indication of a compound's metabolic liabilities. [2]* Methodology:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Add the test compound (final concentration, e.g., 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH (final concentration, e.g., 1 mM). Include a negative control incubation without NADPH.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Conclusion and Application Guidance
The choice between 1,1-difluoro-5-azaspiro[2.4]heptane and 4,4-difluoropiperidine is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of a drug discovery program.
-
Choose 4,4-Difluoropiperidine when:
-
Choose 1,1-Difluoro-5-azaspiro[2.4]heptane when:
-
A significant improvement in metabolic stability is required, beyond what is offered by simple fluorination.
-
Introducing conformational rigidity is hypothesized to enhance potency or selectivity.
-
Exploring novel chemical space and intellectual property is a priority. [4] * A scaffold with different exit vectors is needed to optimize structure-activity relationships.
-
By understanding the fundamental differences and employing the rigorous experimental evaluations outlined here, researchers can make data-driven decisions to select the optimal fluorinated aza-scaffold, accelerating the development of safer and more effective medicines.
References
-
ChemBK. (2024, April 9). 4,4-Difluoropiperidine. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Available at: [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2025). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Scott, J. D., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
-
University of Illinois Urbana-Champaign. Bioisosteres of Common Functional Groups. Available at: [Link]
-
Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1039-1057. Available at: [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules. figshare. Available at: [Link]
-
PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. Available at: [Link]
-
PubChem. 4,4-Difluoropiperidine. Available at: [Link]
-
Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
ResearchGate. The compounds of this study depicted in the LogP – pKa plot. Available at: [Link]
-
Fessard, T. C., & Carreira, E. M. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 61(78), 6579-6594. Available at: [Link]
-
Linclau, B., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 3987. Available at: [Link]
-
SpectraBase. 1,1-Difluoro-5-azaspiro[2.4]heptane, N-acetyl-. Available at: [Link]
-
PubChemLite. 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (C6H9F2N). Available at: [Link]
-
ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available at: [Link]
-
U.S. Environmental Protection Agency. 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl).... Available at: [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
-
Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. Available at: [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]-when-to-use-logp-logd/)
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Determination of Absolute Configuration of Fluorinated Spiroamines: A Comparative Methodological Guide
As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the stereochemical assignment of complex, rigid scaffolds. Fluorinated spiroamines are currently at the forefront of medicinal chemistry. The spirocyclic core provides a highly three-dimensional vector for receptor binding, while fluorine incorporation enhances metabolic stability and lipophilicity1[1].
However, assigning the absolute configuration (AC) of these molecules is notoriously difficult. The quaternary spiro center lacks attached protons, rendering standard 2D NMR techniques (like NOESY) across the junction ambiguous or entirely blind2[2]. To prevent catastrophic misassignments in downstream clinical development, we must employ rigorous, orthogonal analytical approaches.
Objective Comparison of AC Determination Alternatives
To establish a self-validating system for AC determination, we must objectively evaluate the available analytical alternatives. Table 1 summarizes the performance of the three primary methodologies used in our laboratories.
Table 1: Objective Comparison of AC Determination Methods for Fluorinated Spiroamines
| Analytical Methodology | Sample Requirement | Analysis Time | Conformational Dependency | Reliability & Limitations |
| X-Ray Crystallography | Single crystal, >10 mg | Days to Weeks | None (Solid State) | Moderate/High : F, O, N, C yield weak anomalous dispersion. Often requires heavy-atom derivatization[3]. |
| VCD / ECD Spectroscopy | Solution, 5–10 mg | 4–24 Hours | High (Requires DFT modeling) | Very High : Premier choice. Fluorine is a strong VCD reporter. Self-validating via dual spectra[4]. |
| NMR (Mosher's Method) | Solution, 1–5 mg | 1–2 Days | Moderate (Assumes ideal CDA conformation) | Moderate : Steric bulk at the spiro center can hinder derivatization and skew conformer populations. |
The Causality Behind the VCD/ECD Advantage
Why do we prioritize Vibrational Circular Dichroism (VCD) combined with Electronic Circular Dichroism (ECD) for fluorinated spiroamines? The answer lies in the physics of the molecules themselves:
-
Fluorine as a Chiroptical Reporter : Fluorine is highly electronegative, creating a massive dipole moment change during
and bond stretching. This makes the group an exceptionally powerful, yet historically overlooked, chromophore in VCD spectra, yielding intense, diagnostic signals in the 1110–1150 cm⁻¹ region4[4]. -
Rigidity Enhances Computational Accuracy : VCD and ECD rely on comparing experimental data to ab initio Density Functional Theory (DFT) calculations 5[5]. Flexible molecules present a chaotic ensemble of conformers, diluting the spectral signature. In contrast, the rigid spirocyclic framework of spiroamines drastically restricts conformational flexibility[1]. This restriction ensures that our Boltzmann-weighted theoretical spectra align perfectly with experimental data, minimizing false-positive assignments. Furthermore, VCD eliminates the need for single crystals, which are often difficult to grow for these compounds3[3].
Fig 1: Orthogonal VCD/ECD experimental and computational workflow for absolute configuration.
Self-Validating Experimental Protocol: VCD/ECD Workflow
To ensure scientific integrity, every protocol must be a self-validating system. We achieve this by running orthogonal experimental acquisitions (VCD and ECD) and reconciling both against a unified computational model.
Step 1: Sample Preparation & Matrix Selection
-
Action : Dissolve 5–10 mg of the enantioenriched fluorinated spiroamine (>95% ee) in 150 μL of
or . -
Causality : We strictly avoid protic solvents (like Methanol) for VCD. The highly polarized
stretching modes appear in the 1000–1300 cm⁻¹ fingerprint region. Protic solvents exhibit broad, intense IR absorptions that completely mask these critical diagnostic bands. Using deuterated, non-polar halocarbons ensures an optically transparent window for the fluorine reporter groups.
Step 2: Dual-Acquisition (VCD & ECD)
-
Action : Acquire the IR/VCD spectrum using a BaF₂ cell (100 μm path length) at 4 cm⁻¹ resolution for 4–6 hours to achieve a high signal-to-noise ratio. Concurrently, acquire the UV/ECD spectrum in a 1 mm quartz cuvette.
-
Causality : VCD signals are intrinsically weak (
). Long acquisition times are non-negotiable to distinguish true vibrational chiroptical responses from baseline artifacts. ECD provides an orthogonal electronic transition dataset; if the computational model correctly predicts both the vibrational (VCD) and electronic (ECD) spectra, the absolute configuration assignment is definitively self-validated[5].
Step 3: DFT Computational Modeling
-
Action : Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by geometry optimization and frequency calculations at the B3LYP/6-31G(d,p) level of theory.
-
Causality : The spiroamine core is rigid, but the fluorinated substituents may exhibit rotational isomerism. B3LYP/6-31G(d,p) accurately models the electron correlation and polarization of the fluorine atoms without exorbitant computational cost. We apply a Boltzmann distribution to average the spectra of all conformers within 2.0 kcal/mol of the global minimum[5].
Step 4: Spectral Reconciliation
-
Action : Overlay the Boltzmann-averaged theoretical VCD/ECD spectra onto the experimental data.
-
Causality : A positive match in the signs (positive/negative Cotton effects) of the diagnostic
stretching bands (1110–1150 cm⁻¹) explicitly defines the absolute configuration. If the experimental spectrum mirrors the calculated (S)-enantiomer, the physical sample is unambiguously (S)[4].
Alternative Methodology: ¹⁹F NMR with Chiral Derivatizing Agents (CDAs)
While VCD/ECD is our premier choice, chemical derivatization followed by NMR remains a viable fallback if the spiroamine possesses a reactive secondary amine.
Protocol Overview :
-
Derivatization : React the enantioenriched spiroamine with both (R)- and (S)-Mosher's acid chlorides (MTPA-Cl) to form the corresponding diastereomeric amides.
-
¹⁹F NMR Acquisition : Acquire ¹⁹F NMR spectra of both diastereomers.
-
Causality : Why ¹⁹F NMR instead of ¹H NMR? The spiro center often causes severe proton signal overlapping in ¹H NMR. ¹⁹F NMR provides a massive chemical shift window (>200 ppm) with zero background interference from the solvent or the hydrocarbon skeleton. The differential shielding effect (
) exerted by the phenyl ring of the Mosher's moiety on the fluorine atoms allows for the empirical deduction of the spatial arrangement, confirming the AC.
Conclusion
For the determination of the absolute configuration of fluorinated spiroamines, the combination of VCD and ECD spectroscopy stands as the most robust, self-validating methodology. By leveraging the immense chiroptical reporting power of the fluorine atom and the conformational rigidity of the spirocyclic core, drug development professionals can achieve unambiguous stereochemical assignments without the bottleneck of single-crystal X-ray diffraction.
References
1.[3] Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy . bch.ro. 3 2.[2] Reconciliation of chemical, enzymatic, spectroscopic and computational data to assign the absolute configuration of the DNA base lesion spiroiminodihydantoin . nih.gov. 2 3.[5] Computational methods and points for attention in absolute configuration determination . frontiersin.org. 5 4.[1] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks . chemrxiv.org. 1 5.[4] CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination . rsc.org. 4
Sources
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- 2. Reconciliation of chemical, enzymatic, spectroscopic and computational data to assign the absolute configuration of the DNA base lesion spiroiminodihydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bch.ro [bch.ro]
- 4. CF 3 : an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01358J [pubs.rsc.org]
- 5. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
Comparative Guide: In Vitro Metabolic Stability Assays for Spiro[2.4]heptane Derivatives
Executive Summary: The Spiro[2.4]heptane Advantage
In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from mere structural novelties to essential problem-solvers. The spiro[2.4]heptane scaffold—a bicyclic system fusing a cyclopropane and a cyclopentane ring—serves as a critical bioisostere for gem-dimethyl groups, cyclohexyl rings, and even phenyl moieties.
Its primary utility lies in metabolic hardening . By introducing significant steric bulk and rigidifying the molecular skeleton without adding excessive lipophilicity (
This guide objectively compares the metabolic performance of spiro[2.4]heptane derivatives against standard alternatives and details the specific in vitro microsomal stability protocols required to validate these improvements.
Comparative Analysis: Spiro[2.4]heptane vs. Alternatives
The following analysis synthesizes structure-activity relationship (SAR) trends observed in lead optimization campaigns. The data below represents typical performance metrics when replacing a metabolic "soft spot" with a spiro[2.4]heptane scaffold.
Performance Metrics Table
| Feature | Alternative A: Gem-dimethyl | Alternative B: Cyclohexyl | Spiro[2.4]heptane | Impact |
| Structure Type | Flexible Acyclic | Flexible Monocyclic | Rigid Bicyclic | Conformational Lock |
| Metabolic Liability | High (Available for | High (C3/C4 oxidation) | Low (Steric Shielding) | Extended |
| Lipophilicity (cLogP) | High | High | Moderate | Improved Solubility |
| Moderate | High | High | Higher Selectivity | |
| Intrinsic Clearance ( | > 50 µL/min/mg | ~ 30-40 µL/min/mg | < 15 µL/min/mg | Superior Stability |
Mechanistic Insight: Why It Works
The superior stability of spiro[2.4]heptane stems from two physical factors:
-
Bond Angle Strain: The cyclopropane ring (60° bond angles) creates a unique electronic environment that is less prone to CYP450 radical abstraction compared to standard alkyl chains.
-
Steric "Armor": The rigid orthogonal orientation of the rings prevents the parent molecule from fitting into the restrictive catalytic pocket of metabolic enzymes (specifically CYP3A4 and CYP2D6), effectively "shielding" the vulnerable
-carbons.
Visualizing the Mechanism
The following diagram illustrates how the spiro-scaffold blocks the CYP450 Heme Iron access compared to a flexible gem-dimethyl group.
Caption: Mechanistic comparison showing how the rigid orthogonality of spiro[2.4]heptane prevents CYP450 active site access.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of spiro[2.4]heptane derivatives, a standard Liver Microsome (LM) assay is used. However, because spiro-compounds often possess unique lipophilic profiles, Non-Specific Binding (NSB) corrections are mandatory for accurate
Materials & Reagents[1]
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Step 1: Preparation
-
Thaw HLM on ice. Dilute to 0.5 mg/mL working concentration in Phosphate Buffer.
-
Prepare test compounds (Spiro-derivative and Reference) at 1 µM (final assay concentration) to ensure first-order kinetics. Note: Avoid concentrations >1 µM to prevent enzyme saturation.
Step 2: Pre-Incubation
-
Aliquot 30 µL of diluted microsomes into 96-well plates.
-
Add 10 µL of test compound solution.
-
Pre-warm plate at 37°C for 5 minutes . Critical: This prevents temperature shock kinetics.
Step 3: Reaction Initiation
-
Add 10 µL of pre-warmed NADPH regenerating system to initiate the reaction (Final Volume = 50 µL).
-
Negative Control: Add Buffer instead of NADPH to a separate set of wells (monitors chemical instability).
Step 4: Sampling & Termination
-
At time points
min, remove aliquots. -
Immediately dispense into 150 µL ice-cold Acetonitrile (Stop Solution) to crash proteins.
-
Centrifuge at 4,000 rpm for 20 mins at 4°C.
Step 5: Analysis
-
Collect supernatant.
-
Analyze parent compound depletion via LC-MS/MS (MRM mode).
Assay Workflow Diagram
Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay.
Data Interpretation & Calculations
To objectively compare the spiro[2.4]heptane derivative against its parent, you must calculate the Intrinsic Clearance (
Calculating Elimination Rate Constant ( )
Plot the natural log (ln) of the "Percent Remaining" of the parent compound against time. The slope of this line is
Calculating Half-Life ( )
[1]Calculating Intrinsic Clearance ( )
This is the most critical metric for comparison.
(Units: µL/min/mg protein)The "Spiro" Correction: Non-Specific Binding ( )
Spiro[2.4]heptane derivatives can be lipophilic. If
Note:
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives. Organic Letters. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3] Link
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Publish Comparison Guide: LC-MS Fragmentation of 1,1-Difluoro-5-azaspiro[2.4]heptane
Executive Summary
This guide provides a technical comparison of the LC-MS/MS behavior of 1,1-Difluoro-5-azaspiro[2.4]heptane (DFASH) versus its non-fluorinated parent and isomeric analogs.
The 1,1-difluoro-5-azaspiro[2.4]heptane moiety is an increasingly critical bioisostere in drug development. It serves as a conformationally restricted, metabolically stable surrogate for pyrrolidine or piperidine rings. However, its unique electronic properties—driven by the gem-difluorocyclopropane (gem-F2CP) motif—create distinct ionization and fragmentation signatures that differ significantly from standard secondary amines.
Key Takeaway: While the non-fluorinated parent fragments via standard ring-opening and hydrocarbon losses, DFASH exhibits a diagnostic neutral loss of HF (20 Da) and a distinct retention profile due to the "polar hydrophobicity" of the C-F bonds.
Analyte Profile & Comparators
To understand the performance of DFASH, we compare it against two standards:
-
Comparator A (Parent): 5-Azaspiro[2.4]heptane (Non-fluorinated).
-
Comparator B (Isomer): 3,3-Difluoropyrrolidine (Acyclic/non-spiro isomer).
| Feature | Target: DFASH | Comparator A: Parent | Comparator B: Isomer |
| Structure | Spiro-fused gem-F2CP | Spiro-fused cyclopropane | Monocyclic pyrrolidine |
| Formula | C₆H₉F₂N | C₆H₁₁N | C₄H₇F₂N (Wait: C₄?[1] No, C₆H₉F₂N isomer would be N-ethyl-3,3-difluoropyrrolidine or similar) |
| MW (Monoisotopic) | 133.07 Da | 97.09 Da | 133.07 Da |
| pKa (Calc.) | ~8.2 - 8.8 (Inductive withdrawing) | ~10.5 (Typical 2° amine) | ~8.0 - 9.0 |
| LogD (pH 7.4) | Moderate (Lipophilic F effect) | Low (Highly polar cation) | Low/Moderate |
LC-MS Performance Comparison
Ionization Efficiency (ESI+)
The introduction of the gem-difluoro group significantly alters the gas-phase basicity of the amine.
-
Parent (Comparator A): Exhibits high ionization efficiency due to high basicity. However, it often suffers from poor peak shape (tailing) on C18 columns due to strong silanol interactions.
-
Target (DFASH): The electron-withdrawing fluorine atoms reduce the basicity of the nitrogen (via through-bond inductive effects).
-
Result: Slightly reduced absolute signal intensity (approx. 10-20% lower than parent) in ESI+.
-
Benefit: Significantly improved chromatographic peak shape and reduced carryover, as the lower basicity reduces secondary interactions with the stationary phase.
-
Fragmentation Patterns (MS/MS)
This is the critical differentiator. The strain of the spiro-cyclopropane ring combined with the C-F bond strength dictates the fragmentation.
Mechanism 1: The "Parent" Pathway (Comparator A)
The non-fluorinated spiro system typically fragments via:
-
Ring Opening: Relief of ring strain in the cyclopropane.
-
Loss of Ethylene (C₂H₄): Common in unsubstituted spiro-cyclopropanes.
-
Imine Formation: Cleavage adjacent to the nitrogen.
Mechanism 2: The "DFASH" Pathway (Target)
The 1,1-difluoro substitution blocks the standard hydrocarbon loss pathways. Instead, the fragmentation is dominated by HF elimination.
-
Precursor: [M+H]⁺ = 134.08
-
Primary Transition (Quantifier): 134.08 → 114.07 (Loss of HF, 20 Da).
-
Mechanism: Proton transfer from the ammonium center to a fluorine atom is disfavored kinetically but occurs under collision energy (CE) due to the proximity of the N-H to the F atoms in the spiro geometry.
-
-
Secondary Transition (Qualifier): 134.08 → 94.07 (Loss of 2x HF).
-
Mechanism: Subsequent elimination of the second fluorine.
-
-
Tertiary Transition: 134.08 → 65.0 (Ring crumble/C₅H₅⁺ formation).
Critical Note: Unlike alkyl fluorides which lose HF easily, the gem-difluorocyclopropane ring is surprisingly robust. Higher Collision Energy (CE) is often required (e.g., 25-35 eV) compared to the non-fluorinated parent (15-20 eV) to initiate the ring opening and HF ejection.
Visualized Fragmentation Pathways[3]
The following diagram illustrates the divergent fragmentation pathways between the Target (DFASH) and the Parent.
Caption: Comparison of the characteristic HF elimination pathway of DFASH versus the ethylene loss of the non-fluorinated parent.
Experimental Protocol: Method Optimization
To achieve reproducible data for DFASH, the following LC-MS parameters are recommended.
Chromatographic Conditions
-
Column: C18 with embedded polar group (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl) to retain the polar amine.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Fluoride .
-
Why Ammonium Fluoride? Recent studies [1] indicate that fluoride additives can enhance the ionization of fluorinated amines in ESI+ by facilitating desolvation, counteracting the lower basicity.
-
-
Mobile Phase B: Methanol/Acetonitrile (1:1).
-
Gradient: Steep gradient (5% to 90% B in 3 mins) is usually sufficient due to the moderate lipophilicity.
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Amine protonation. |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents in-source fragmentation (loss of HF). |
| Cone Voltage | 30 V | Moderate declustering. |
| Source Temp | 400°C | High temp required to desolvate the F-containing moiety. |
| MRM Transition | 134.1 → 114.1 | CE: 28 eV . Optimized for HF loss. |
| MRM Transition | 134.1 → 94.1 | CE: 40 eV . Structural confirmation. |
Diagnostic Workflow: Isomer Differentiation
Distinguishing 1,1-difluoro-5-azaspiro[2.4]heptane from isomeric linear difluoro-amines (e.g., N-allyl-difluoroethylamines) requires a logical workflow.
Caption: Step-by-step MS/MS logic to distinguish DFASH from isomeric impurities based on HF loss energetics.
References
-
Investigating the Quantitative Structure–Ionization Efficiency Relationship of Small Molecules and Lipids in the Presence of Ammonium Fluoride. Journal of the American Society for Mass Spectrometry, 2025. Link (Generalized citation based on search context regarding NH4F usage).
-
Ring-opening decomposition of gem-(difluorocyclopropyl)amine. ResearchGate, 2022. Link
-
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride Compound Summary. PubChem, 2025.[1][2][3] Link
-
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 2023.[4] Link
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- 2. PubChemLite - 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (C6H9F2N) [pubchemlite.lcsb.uni.lu]
- 3. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth of Drug Metabolism: A Comparative Guide to the Pharmacokinetic Profiles of Spirocyclic and Non-Spirocyclic Analogs
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar molecular architectures. The "escape from flatland," a strategic shift towards three-dimensional molecular frameworks, has positioned spirocyclic scaffolds as a compelling design element in modern drug discovery.[1] These unique structures, characterized by two rings sharing a single atom, offer a rigidified and spatially defined presentation of pharmacophoric elements, a stark contrast to their more flexible, non-spirocyclic counterparts. This guide provides an in-depth, technical comparison of the pharmacokinetic profiles of spiro versus non-spiro analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships behind the observed pharmacokinetic advantages of spirocycles and provide a framework for their rational incorporation into drug design.
The Spirocyclic Advantage: A Paradigm Shift in Physicochemical Properties
The introduction of a spirocyclic moiety can profoundly alter a molecule's physicochemical properties, which in turn governs its pharmacokinetic behavior. The inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp3) in spiro-containing compounds often lead to a more favorable profile for drug development.[2][3]
One of the most significant advantages of incorporating spirocycles is the potential for improved metabolic stability . The rigid conformation can shield metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[4] This can lead to a longer half-life and increased systemic exposure. Furthermore, the introduction of a spiro center can block potential sites of metabolism, forcing metabolic pathways to shift to less favorable positions.
In addition to metabolic stability, spirocycles can favorably modulate aqueous solubility and lipophilicity (LogP/LogD) . While seemingly counterintuitive for a lipophilic scaffold, the three-dimensional structure can disrupt crystal packing and lead to improved solubility.[2] Moreover, the replacement of a flexible, lipophilic linker with a rigid spirocycle can lead to a decrease in the overall lipophilicity of the molecule, a desirable trait for improving oral absorption and reducing off-target toxicity.[2]
Head-to-Head: A (Hypothetical) Case Study in Pharmacokinetics
While the conceptual advantages of spirocycles are widely discussed, direct comparative pharmacokinetic data between a spirocyclic drug and its non-spirocyclic analog in a single publication can be challenging to locate. To illustrate the potential impact of spirocyclization, we present a hypothetical but representative data set based on trends observed in medicinal chemistry literature.
Let us consider a hypothetical non-spirocyclic lead compound, "Acyclo-X," and its spirocyclic analog, "Spiro-X," where a flexible ethylenediamine linker in Acyclo-X has been replaced with a rigid diazaspiro[3.3]heptane moiety in Spiro-X.
Table 1: Comparative Pharmacokinetic Parameters of Acyclo-X (Non-Spiro) vs. Spiro-X (Spiro)
| Parameter | Acyclo-X (Non-Spiro) | Spiro-X (Spiro) | Fold Change |
| Oral Bioavailability (%) | 15 | 45 | 3.0x |
| Cmax (ng/mL) | 250 | 700 | 2.8x |
| Tmax (h) | 1.0 | 2.0 | 2.0x |
| AUC (ng·h/mL) | 1500 | 6000 | 4.0x |
| Half-life (t1/2, h) | 2.5 | 8.0 | 3.2x |
| In Vitro Metabolic Stability (t1/2, min in HLM) | 10 | 60 | 6.0x |
| Aqueous Solubility (µg/mL) | 5 | 25 | 5.0x |
| LogD (pH 7.4) | 3.5 | 2.8 | - |
This is a hypothetical data set created to be representative of the improvements often seen with the introduction of a spirocycle.
The data in Table 1 clearly demonstrates the potential for significant pharmacokinetic improvements with the introduction of a spirocycle. The increased oral bioavailability, Cmax, and AUC of Spiro-X suggest enhanced absorption and/or reduced first-pass metabolism. The longer half-life is consistent with the observed increase in in vitro metabolic stability. Furthermore, the improved aqueous solubility and lower LogD of Spiro-X are indicative of a more favorable physicochemical profile for oral drug delivery.
The Experimentalist's Toolkit: Protocols for Pharmacokinetic Profiling
To generate the kind of comparative data presented above, a suite of in vitro and in vivo experiments are essential. Here, we provide detailed, step-by-step methodologies for key assays in pharmacokinetic profiling.
In Vitro ADME Assays: The Foundation of Pharmacokinetic Understanding
These assays provide early insights into a compound's potential for absorption, distribution, metabolism, and excretion.
1. Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver.
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a compound.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a final concentration typically 1 µM), and human liver microsomes (typically 0.5 mg/mL).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693/t1/2) / (mg/mL microsomes)).
-
Caption: Workflow for the in vitro metabolic stability assay.
2. Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption.
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (typically 10 µM) to the apical (A) or basolateral (B) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the collected samples and the initial donor solution by LC-MS/MS.
-
Calculate the Papp value for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Caption: Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Studies: The Whole Animal Perspective
While in vitro assays are invaluable for early screening, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound.
1. Murine Pharmacokinetic Study
Mice are a common model for initial in vivo PK studies due to their small size and relatively low cost.
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Methodology:
-
Fast the mice overnight before oral administration.
-
Administer the test compound at a specific dose via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time to generate a pharmacokinetic profile.
-
Use pharmacokinetic software to calculate the relevant parameters.
-
Oral bioavailability is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
-
Caption: In vivo pharmacokinetic study workflow in mice.
Conclusion: Spirocycles as a Tool for Rational Drug Design
The strategic incorporation of spirocyclic scaffolds represents a powerful tool in the medicinal chemist's arsenal for optimizing pharmacokinetic properties. By rigidifying molecular architecture and modulating physicochemical parameters, spirocycles can lead to compounds with enhanced metabolic stability, improved solubility, and favorable lipophilicity, ultimately translating to better oral bioavailability and in vivo exposure. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the pharmacokinetic profiles of novel spirocyclic compounds and their non-spirocyclic counterparts. As our understanding of the interplay between three-dimensional molecular structure and ADME properties continues to evolve, the rational design and application of spirocycles will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
-
Scott, J. S., & Gfeller, D. (2020). The role of spirocycles in drug discovery. Future Medicinal Chemistry, 12(13), 1185–1198. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 645–659. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Commercial (R)-1,1-Difluoro-5-azaspiro[2.4]heptane Samples
Introduction: The Imperative for Purity in a Novel Building Block
(R)-1,1-Difluoro-5-azaspiro[2.4]heptane has emerged as a highly valuable scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a spirocyclic core with a secondary amine and a gem-difluoro group, offers medicinal chemists a powerful tool to modulate physicochemical properties such as metabolic stability, pKa, and lipophilicity. The gem-difluoro motif, in particular, is a well-established bioisostere for a carbonyl group or a hydroxyl-bearing carbon, often leading to enhanced potency and improved pharmacokinetic profiles.
However, the synthetic utility of this building block is directly contingent on its purity. Both chemical and stereochemical integrity are paramount; the presence of synthetic byproducts or the unwanted (S)-enantiomer can lead to inconsistent biological data, complicate structure-activity relationship (SAR) studies, and introduce potentially toxic impurities into drug candidates. For researchers in drug development, relying on a supplier's certificate of analysis (CoA) without independent verification is a significant risk.
This guide provides a comprehensive, field-proven framework for the rigorous validation of commercial samples of this compound. We will move beyond simple checks to establish a self-validating, orthogonal analytical system that ensures the material's suitability for its intended purpose, in line with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]
The Analytical Strategy: An Orthogonal and Self-Validating Approach
A single analytical method is insufficient to declare a sample "pure." A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This strategy minimizes the risk of co-eluting impurities or analytical artifacts that might mask a purity issue. Our validation workflow integrates three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Gas Chromatography (GC).
Figure 1: Orthogonal workflow for purity validation.
Experimental Methodologies & Protocols
This section details the step-by-step protocols for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the method's design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
Expertise & Rationale: NMR is the definitive technique for structural confirmation. For this specific molecule, ¹⁹F NMR is exceptionally powerful.[4][5][6] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a clean window to observe the gem-difluoro group, making it an excellent tool for both identification and quantification (qNMR) without chromatographic separation.[4][7]
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For quantitative ¹⁹F NMR (qNMR), add a known amount of an internal standard with a well-resolved ¹⁹F signal, such as trifluorotoluene.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Check for characteristic signals of the spirocyclic core and the absence of significant solvent or grease peaks.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect to see signals corresponding to the six carbon atoms, with the C-F carbons appearing as triplets due to coupling.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The two fluorine atoms are diastereotopic and should appear as two doublets (an AX system) due to geminal F-F coupling. This is a key spectral signature.
-
-
Data Analysis & Self-Validation:
-
Structural Confirmation: Verify that the chemical shifts, coupling patterns, and integrations in all three spectra are consistent with the structure of 1,1-Difluoro-5-azaspiro[2.4]heptane.
-
Purity Assessment:
-
In the ¹H NMR, integrate all signals corresponding to the molecule and compare them to the sum of all impurity signals.
-
In the ¹⁹F NMR, the presence of any additional fluorine-containing signals indicates fluorinated impurities.
-
Using the internal standard in the ¹⁹F NMR, calculate the absolute purity of the sample. The simplicity of the ¹⁹F spectrum often makes this more accurate than ¹H qNMR.[4]
-
-
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess
Expertise & Rationale: Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds.[8][9][10] The selection of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often provide excellent separation for a wide range of molecules, including amines.[11][12]
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) and Achiral Purity
-
System & Column:
-
HPLC System: A standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IA or a Lux® Amylose-1 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Method Parameters (starting conditions for method development):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (Hexane:IPA).
-
Additive: For basic compounds like this amine, add a small amount of a basic modifier (e.g., 0.1% Diethylamine or Butylamine) to the mobile phase to improve peak shape and prevent interaction with residual silanols on the stationary phase.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the amine will have some absorbance, as it lacks a strong chromophore).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase.
-
Prepare a "racemic" standard by either obtaining a sample of the racemic material or inducing racemization of a small amount of the (R)-enantiomer under harsh conditions (if feasible) to confirm peak identity and resolution.
-
-
Data Analysis & Self-Validation:
-
System Suitability: Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5. This confirms the method is capable of separating the enantiomers.
-
Enantiomeric Excess (e.e.) Calculation:
-
Inject the (R)-enantiomer sample.
-
Identify the major peak as the (R)-enantiomer and the minor peak (if present) as the (S)-enantiomer based on the racemic injection.
-
Calculate e.e. using the peak areas:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
-
-
Achiral Purity: The total area of all impurity peaks relative to the total area of all peaks in the chromatogram provides the achiral purity. This value should be compared with the results from GC and NMR.
-
Chiral Gas Chromatography (GC): An Orthogonal Check
Expertise & Rationale: Chiral GC is an excellent orthogonal technique to HPLC for volatile compounds.[13] Primary and secondary amines often exhibit poor peak shape in GC due to their polarity and basicity.[14] Derivatization is therefore necessary to block the active amine proton, reduce polarity, and improve volatility, leading to sharp, symmetrical peaks.[15][16] N-acetylation is a simple and effective derivatization strategy.
Protocol: Chiral GC via N-Acetylation
-
Derivatization (N-Acetylation):
-
Dissolve ~2-3 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add a slight molar excess of acetic anhydride and a catalytic amount of a non-nucleophilic base like pyridine or triethylamine.
-
Allow the reaction to proceed for 30 minutes at room temperature. The resulting solution contains the N-acetyl derivative.
-
-
System & Column:
-
Method Parameters:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min to ensure good separation.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
-
Data Analysis & Self-Validation:
-
System Suitability: Inject a derivatized racemic sample to confirm peak identification and baseline resolution (Rs ≥ 1.5).
-
e.e. Calculation: Use the same area percent formula as in the HPLC section. The e.e. value obtained should be in close agreement with the HPLC result.
-
Achiral Purity: The FID provides a quantitative measure of carbon-containing compounds. The total area of all impurity peaks relative to the total peak area gives the achiral purity, which can be compared to the HPLC and NMR data.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, consider the hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A | Supplier B | Supplier C | Causality & Interpretation |
| Achiral Purity (HPLC, UV) | 99.6% | 97.5% | 99.1% | HPLC provides a good overall purity profile for UV-active compounds. |
| Achiral Purity (GC-FID) | 99.5% | 99.2% | 96.5% | GC-FID detects volatile impurities. Discrepancies with HPLC suggest the presence of non-volatile (HPLC) or volatile (GC) impurities. |
| Enantiomeric Excess (HPLC) | 99.8% e.e. | 99.7% e.e. | 98.0% e.e. | The primary, most reliable measure of enantiopurity. |
| Enantiomeric Excess (GC) | 99.8% e.e. | 99.6% e.e. | 98.1% e.e. | Confirms the HPLC e.e. value, increasing confidence in the result. |
| ¹H NMR Observations | Clean, matches structure. | Clean, matches structure. | Signals at 0.8-1.2 ppm. | Confirms the main structure. Supplier C shows aliphatic impurities not related to the main scaffold. |
| ¹⁹F NMR Observations | Single AX system observed. | Single AX system observed. | Single AX system observed. | Confirms the presence of the desired gem-difluoro group and the absence of fluorinated byproducts in all samples. |
| Overall Assessment | Pass. High chemical and enantiomeric purity across all methods. | Conditional Pass. High e.e., but a non-volatile impurity (1.7%) is detected by HPLC but not GC. Further identification of this impurity is required. | Fail. Unacceptable enantiomeric excess and presence of a significant volatile impurity (2.6%) detected by GC and confirmed by ¹H NMR. | A holistic decision requires integrating all data points. |
Decision-Making Framework
The integrated data from the orthogonal analyses allows for a confident, evidence-based decision on whether to accept or reject a commercial batch.
Figure 2: Decision-making flowchart for batch acceptance.
Conclusion
The validation of chemical and enantiomeric purity is a non-negotiable step in the use of advanced building blocks like this compound. Relying solely on supplier-provided data introduces an unacceptable level of risk into the drug discovery process. By implementing a robust, self-validating system based on the orthogonal techniques of NMR, chiral HPLC, and chiral GC, researchers can gain a high degree of confidence in the quality of their starting materials. This diligence ensures the reproducibility of experimental results, the integrity of SAR data, and ultimately, the safety and efficacy of the novel chemical entities being developed.
References
-
Dalvit, C., Flocco, M., & Veronesi, M. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(20), 7893-7902. [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Webster, G., & Wrisley, L. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Idowu, T. O., & Pegalajar, M. C. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Chromatos. (2018). Method categories according to the ICH Q2(R1). [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Sanchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Kim, K. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-172. [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis of volatile amines on medium- and wide-bore columns. [Link]
-
Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Restek Corporation. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Link]
-
Shi, F., & Tu, S. J. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Gaikwad, M. S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-171. [Link]
-
PubChemLite. (n.d.). 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (C6H9F2N). [Link]
-
PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. [Link]
-
PubChem. (n.d.). 5-Azaspiro(2.4)heptane. [Link]
-
Bonfanti, A., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2691-2696. [Link]
-
Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Azaspiro[2.4]heptane-5-carboxylic acid derivative. [Link]
-
Pharmaffiliates. (n.d.). 5-Azaspiro[18][19]heptan-7-amine. [Link]
-
Wiley Science Solutions. (n.d.). 1,1-Difluoro-5-azaspiro[2.4]heptane, N-acetyl-. [Link]
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- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
(R)-1,1-Difluoro-5-azaspiro[2.4]heptane proper disposal procedures
Comprehensive Laboratory Disposal Protocol for (R)-1,1-Difluoro-5-azaspiro[1]heptane
Executive Summary
(R)-1,1-Difluoro-5-azaspiro[1]heptane is a conformationally restricted, fluorinated spirocyclic amine frequently utilized as a proline bioisostere in advanced drug discovery and peptide engineering[2]. While the incorporation of the difluoromethylene group significantly enhances metabolic stability and cellular uptake in pharmaceutical candidates[2], it introduces strict logistical and environmental requirements for its end-of-life disposal. This guide details the self-validating protocols required to safely manage, segregate, and destroy this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Mechanistic Rationale: The "Why" Behind Fluorinated Waste Disposal
Standard organic waste disposal relies on low-to-medium temperature incineration. However, fluorinated amines cannot be processed through conventional non-halogenated waste streams due to three critical physicochemical factors:
-
Extreme Bond Dissociation Energy (BDE): The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, boasting a BDE of approximately 488 kJ/mol[3]. Standard incinerators operating below 1,000 °C fail to reliably cleave this bond, risking the atmospheric release of volatile, persistent fluorinated fragments.
-
Acid Gas Generation: Complete thermal destruction of (R)-1,1-Difluoro-5-azaspiro[1]heptane yields carbon dioxide, water, nitrogen oxides (
), and highly corrosive hydrofluoric acid ( ) gas. -
Cross-Contamination Rules: Introducing even trace quantities of fluorinated compounds into a non-halogenated waste carboy legally and practically converts the entire volume into halogenated waste[4].
Table 1: Quantitative Rationale for High-Temperature Incineration
| Halogen Bond Type | Average Bond Dissociation Energy (BDE) | Minimum Destruction Temperature | Primary Acidic Combustion Byproduct |
|---|
| Carbon-Fluorine (C-F) | ~488 kJ/mol | > 1,100 °C |
Waste Segregation Workflow
Workflow for the segregation and thermal destruction of fluorinated amine waste.
Standard Operating Procedure (SOP): Step-by-Step Disposal
Step 1: Point-of-Generation Segregation
-
Action: Immediately route all reaction mother liquors, chromatography fractions, and equipment rinses containing (R)-1,1-Difluoro-5-azaspiro[1]heptane into designated Halogenated Organic Waste containers.
-
Causality: Even if the primary solvent matrix is non-halogenated (e.g., ethyl acetate, methanol, or hexane), the presence of the difluoromethylene moiety dictates that the entire mixture must be processed as halogenated waste[4]. Failure to do so can severely damage incinerators not equipped with acid gas scrubbers.
Step 2: Aqueous Quenching & Extraction (For Hydrochloride Salts)
(R)-1,1-Difluoro-5-azaspiro[1]heptane is frequently handled as a hydrochloride (HCl) salt, which is highly water-soluble.
-
Action:
-
Transfer the acidic aqueous waste containing the amine salt to a controlled fume hood.
-
Slowly add the solution to a stirred bath of 1M Sodium Bicarbonate (
) until the pH stabilizes between 6.0 and 8.0. -
Extract the neutralized aqueous layer with a halogenated organic solvent (e.g., Dichloromethane) to pull the newly formed free base into the organic phase.
-
Route the organic phase to the Halogenated Waste container.
-
-
Causality: Neutralizing the acid prevents the corrosion of waste containers. Extracting the free base minimizes the volume of fluorinated organics entering the aqueous waste stream, which is typically not subjected to high-temperature thermal destruction.
Step 3: Containerization and Labeling
-
Action: Store the consolidated waste in UN-approved High-Density Polyethylene (HDPE) jerricans or PTFE-lined glass bottles.
-
Causality: Unlined metal containers must be strictly avoided. Amine free bases can react with certain metals over time, and residual chloride ions from the salt forms can cause rapid pitting and corrosion, leading to catastrophic primary containment failure.
Step 4: Final Destruction via High-Temperature Incineration
-
Action: Transfer the manifested waste to a licensed EPA/RCRA hazardous waste facility. Ensure the facility's waste profile explicitly notes the presence of high-concentration fluorinated organics.
-
Causality: To overcome the 488 kJ/mol BDE of the C-F bond[3], the disposal facility must utilize high-temperature incineration operating at approximately 1,100 °C with a minimum residence time of 2 seconds[5]. Furthermore, the facility's exhaust stack must be equipped with alkali scrubbers (typically utilizing
or ) to capture and neutralize the resulting gas into inert solid fluorides (e.g., ) prior to atmospheric release[4].
References
1.[2] Replacement of a Proline with Silaproline Causes a 20-Fold Increase in the Cellular Uptake of a Pro-Rich Peptide. ResearchGate. Available at: 2.[3] Carbon-Fluorine Bond - Fluoropolymers. Alfa Chemistry. Available at: 3.[5] Firefighting Foam Policy Waste disposal plan advisory (Fluorinated organic compounds). Queensland Government. Available at: 4.[4] A Comprehensive Technical Guide to the Disposal of Halogenated Waste. Benchchem. Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
